molecular formula C26H40N10O10 B13817787 Sialorphin

Sialorphin

Cat. No.: B13817787
M. Wt: 652.7 g/mol
InChI Key: RHFWFWRXHPWFHP-ATIWLJMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sialorphin is a peptide.

Properties

Molecular Formula

C26H40N10O10

Molecular Weight

652.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H40N10O10/c27-14(3-1-7-31-26(28)29)21(41)33-15(5-6-19(37)38)22(42)34-16(9-13-11-30-12-32-13)23(43)35-17(10-20(39)40)24(44)36-8-2-4-18(36)25(45)46/h11-12,14-18H,1-10,27H2,(H,30,32)(H,33,41)(H,34,42)(H,35,43)(H,37,38)(H,39,40)(H,45,46)(H4,28,29,31)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

RHFWFWRXHPWFHP-ATIWLJMLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Sialorphin: A Technical Guide to its Discovery, Mechanism of Action, and Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sialorphin is a naturally occurring pentapeptide (Gln-His-Asn-Pro-Arg) in rats that functions as a potent and specific inhibitor of the cell-surface enzyme Neutral Endopeptidase (NEP, also known as neprilysin, EC 3.4.24.11).[1][2][3] Discovered through a genomic approach, it is primarily synthesized in the submandibular gland and prostate in response to androgens and is released systemically during stress.[2][3] The primary mechanism of action of this compound involves preventing the enzymatic degradation of endogenous peptides, most notably enkephalins. This protective action potentiates the natural analgesic effects of enkephalins by increasing their local concentration and prolonging their interaction with μ- and δ-opioid receptors.[1][2][4] Beyond its role in pain modulation, this compound has demonstrated significant effects on erectile function by enhancing smooth muscle relaxation.[5][6] This technical guide provides an in-depth overview of the discovery of this compound, its detailed mechanism of action, key experimental protocols used in its characterization, and a summary of relevant quantitative data.

Discovery and Background

This compound was first identified in rats through a genomic and postgenomic approach.[2][7] It is the mature peptide product derived from the Vcsa1 gene, which encodes the precursor protein SMR1 (Submandibular Rat 1).[8] Its name is derived from its origin in salivary glands and its morphine-like analgesic effects.[4] this compound is considered an endocrine and exocrine signaling mediator.[2][3]

Subsequent research led to the discovery of its human functional homolog, Opiorphin (Gln-Arg-Phe-Ser-Arg), which was isolated from human saliva.[7][9] Opiorphin also acts as a dual inhibitor of enkephalin-degrading enzymes, targeting both Neutral Endopeptidase (NEP) and Aminopeptidase (B13392206) N (AP-N).[9][10] The discovery of these endogenous peptidase inhibitors has opened new avenues for therapeutic development, particularly in the field of analgesia, with the potential for fewer side effects than traditional opioids.[7][11]

Mechanism of Action

This compound's physiological effects are primarily mediated through its competitive inhibition of Neutral Endopeptidase (NEP).[1][3] NEP is a zinc-dependent metalloprotease located on the cell surface of various tissues, including the nervous system, kidneys, and corporal smooth muscle.[2][6] It plays a critical role in terminating the signaling of numerous bioactive peptides by cleaving them into inactive fragments.[3][12]

Potentiation of Enkephalinergic Pathways (Analgesia)

The principal mechanism underlying this compound's analgesic properties is the protection of endogenous enkephalins (e.g., Met-enkephalin) from degradation by NEP.[1][2] In response to painful stimuli, enkephalins are released and act on opioid receptors to dampen nociceptive signals.[11] However, their action is short-lived due to rapid enzymatic breakdown.[13]

By inhibiting NEP, this compound allows enkephalins to persist in the synaptic cleft for longer, enhancing their ability to activate μ- and δ-opioid receptors.[1][2][4] This amplified and prolonged receptor activation leads to a potent analgesic effect.[1][3] Studies have confirmed that the antinociceptive effects of this compound are reversed by opioid antagonists like naloxone, demonstrating the opioid-dependent nature of its action.[4]

G cluster_0 cluster_1 cluster_2 This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits Degradation Enkephalin Degradation NEP->Degradation Catalyzes Enkephalins Endogenous Enkephalins Enkephalins->Degradation Opioid_Receptors μ- and δ-Opioid Receptors Enkephalins->Opioid_Receptors Activates Analgesia Analgesic Effect (Pain Relief) Opioid_Receptors->Analgesia Leads to

Caption: this compound's core mechanism of action in producing analgesia.
Modulation of Erectile Function

This compound also plays a role in regulating corporal smooth muscle tone, which is critical for erectile function.[5][14] This effect is mediated by the protection of another NEP substrate, C-type natriuretic peptide (CNP).[6]

CNP binds to its receptor (GC-B) on corporal smooth muscle cells, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[6] Elevated cGMP levels activate downstream pathways that result in calcium sequestration and efflux, causing smooth muscle relaxation, vasodilation, and erection.[6] NEP normally degrades CNP, limiting the extent of relaxation. By inhibiting NEP, this compound prolongs the action of CNP, thereby enhancing and sustaining smooth muscle relaxation and improving erectile function in aging rat models.[5][6]

G This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits CNP C-type Natriuretic Peptide (CNP) NEP->CNP Degrades GCB GC-B Receptor CNP->GCB Activates cGMP Increased cGMP GCB->cGMP Produces Relaxation Corporal Smooth Muscle Relaxation cGMP->Relaxation Causes

Caption: this compound's signaling pathway in erectile function.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeSubstrateInhibitory Potency (IC₅₀)Inhibition TypeSource
Neutral Endopeptidase (NEP)Substance P0.4–1.0 µMCompetitive[1][2][3]
Neutral Endopeptidase (NEP)Dansyl-Gly-(pNO2)Phe-βAla0.59–0.63 µM-[1]
Table 2: In Vivo Analgesic Effects of this compound in Rats
Pain ModelThis compound Dose (i.v.)Measured EffectResultSource
Pin-Pain Test100 µg/kgFrequency of crossing peripheral squaresIncreased from 2.9 to 11.1 (p < 0.001)[15]
Pin-Pain Test100-200 µg/kgVocalization and exploratory activitySignificant reduction in pain behavior[15]
Formalin Test (Early Phase)200 µg/kgTime spent paw licking (seconds)Reduced from 106.3 s to 66.3 s (p < 0.004)[15]
Opioid Receptor Dependence200 µg/kg + antagonistsReversal of analgesiaEffect abolished by μ- and δ-opioid antagonists[4]
Table 3: Effects of this compound on Erectile Function in Aging Rats
Experimental ModelThis compound Dose/ConcentrationMeasured ParameterResultSource
In Vivo Electrostimulation100 µg (intracorporal)Intracorporal/Blood Pressure (ICP/BP) RatioIncreased to ~0.6 after 55-65 minutes[5][6]
In Vitro Organ Bath1 µg/mLRate of CNP-induced tissue relaxation2.5-fold increase compared to control[5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro NEP Inhibition Assay
  • Objective: To determine the inhibitory potency (IC₅₀) of this compound on NEP activity.

  • Enzyme Source: Purified rabbit kidney NEP or membrane preparations from rat kidney or spinal cord tissue.[1][3]

  • Substrate: A physiologically relevant substrate like Substance P or Met-enkephalin, or a fluorogenic substrate like Dansyl-Gly-(pNO2)Phe-βAla.[1][3]

  • Procedure:

    • A constant amount of the enzyme source is pre-incubated with varying concentrations of this compound.

    • Bestatin is often added to block aminopeptidase activity, ensuring that the observed degradation is primarily due to NEP.[1]

    • The reaction is initiated by adding the substrate.

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is stopped (e.g., by heat inactivation or addition of an acid).

    • The amount of substrate degradation or product formation is quantified using High-Performance Liquid Chromatography (HPLC) or fluorometry.[1]

    • The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Formalin Test for Tonic Pain in Rats
  • Objective: To assess the analgesic effect of this compound on continuous, tonic pain.

  • Animals: Male Wistar rats.[1]

  • Procedure:

    • Rats are habituated to the testing environment for several days prior to the experiment.[1]

    • This compound or vehicle is administered intravenously (i.v.) at specified doses (e.g., 100-200 µg/kg).[1]

    • After a set time, a dilute solution of formalin (e.g., 50 µl of 2.5% formalin) is injected subcutaneously into the plantar surface of one hind paw.[1][16]

    • The animal is immediately placed in an observation chamber.

    • The cumulative time the animal spends licking, biting, or flinching the injected paw is recorded for a defined period (e.g., the first 15 minutes, representing the early neurogenic pain phase).[1]

    • A significant reduction in the duration of these pain behaviors in the this compound-treated group compared to the vehicle group indicates an antinociceptive effect.[15]

G start Start hab 1. Habituation Rats accustomed to testing chamber start->hab admin 2. Administration Intravenous (i.v.) injection of this compound or Vehicle hab->admin inject 3. Nociceptive Stimulus Subcutaneous injection of formalin into hind paw admin->inject observe 4. Observation Record time spent licking/ biting the injected paw inject->observe analyze 5. Data Analysis Compare pain behavior duration between groups observe->analyze end End analyze->end

Caption: Experimental workflow for the Formalin Test.
Measurement of Intracavernosal Pressure (ICP) in Rats

  • Objective: To evaluate the in vivo effect of this compound on erectile function.

  • Animals: Retired breeder (aging) rats.[5]

  • Procedure:

    • Rats are anesthetized with pentobarbital (B6593769) sodium.[6]

    • The crus of the penis is exposed, and a baseline measurement of erectile response is taken by electrically stimulating the cavernosal nerve and measuring the resulting intracavernosal pressure (ICP) and mean arterial blood pressure (BP). The ICP/BP ratio is calculated.[5][14]

    • This compound (e.g., 100 µg) or a vehicle solution is microinjected directly into the corpora cavernosa.[5][6]

    • At specific time points following the injection (e.g., 35-45 min and 55-65 min), the cavernosal nerve is stimulated again.[6]

    • ICP and BP are recorded, and the ICP/BP ratio is recalculated.

    • An increase in the ICP/BP ratio in the this compound-treated condition compared to baseline indicates an improvement in erectile function.[5]

Conclusion and Future Directions

This compound is a pivotal endogenous modulator of peptide signaling, primarily through the inhibition of Neutral Endopeptidase. Its mechanism of action—protecting enkephalins from degradation—provides a powerful, opioid-dependent analgesic effect. Furthermore, its ability to potentiate CNP signaling highlights its role in smooth muscle relaxation and erectile function. The discovery of this compound and its human counterpart, opiorphin, has validated NEP inhibition as a promising therapeutic strategy. Future research and development may focus on creating stable, synthetic analogs of this compound with improved pharmacokinetic profiles for the treatment of acute and chronic pain, inflammatory conditions, and erectile dysfunction, potentially offering a safer alternative to conventional opioid therapies.[12][17][18]

References

Endogenous Inhibitors of Neutral Endopeptidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral endopeptidase (NEP), also known as neprilysin, enkephalinase, or CD10, is a zinc-dependent metalloprotease ubiquitously expressed on the surface of various cells. It plays a critical role in regulating the biological activity of numerous peptide hormones and neuropeptides by catalyzing the cleavage of peptide bonds on the amino side of hydrophobic residues. By inactivating these signaling peptides, NEP modulates a wide array of physiological processes, including cardiovascular homeostasis, inflammation, pain perception, and neuronal function.

The endogenous substrates of NEP are, in effect, its natural inhibitors. By competitively binding to the active site, they undergo enzymatic degradation. The inhibition of NEP, whether by endogenous substrate competition or exogenous pharmacological agents, leads to an increased bioavailability of these peptides, thereby potentiating their physiological effects. This principle forms the basis of therapeutic strategies targeting NEP in conditions such as heart failure, hypertension, and pain management. This technical guide provides an in-depth overview of the key endogenous inhibitors of NEP, their kinetic interactions, the signaling pathways they modulate, and the experimental methodologies used to study these interactions.

Key Endogenous Inhibitors of Neutral Endopeptidase

The primary endogenous peptides that act as substrates for and are regulated by neutral endopeptidase include:

  • Natriuretic Peptides: Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP) are cardiac hormones that regulate blood pressure and volume homeostasis through vasodilation, natriuresis, and diuresis.

  • Bradykinin (B550075): A potent vasodilator involved in inflammation, blood pressure regulation, and pain. Its degradation by NEP is a key mechanism for terminating its activity.

  • Substance P: A neuropeptide of the tachykinin family, it is a key mediator of pain transmission and neurogenic inflammation.

  • Opioid Peptides (Enkephalins): These endogenous neuropeptides, including Met-enkephalin and Leu-enkephalin, are involved in pain modulation and emotional responses.

Data Presentation: Kinetic Parameters of Endogenous NEP Inhibitors

The interaction between neutral endopeptidase and its endogenous peptide substrates can be quantified by Michaelis-Menten kinetics. The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate. The catalytic constant (k_cat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency. While complete kinetic data for all endogenous substrates is not always available, the following tables summarize the known quantitative parameters of their interaction with NEP.

Endogenous Inhibitor (Substrate)Enzyme SourceK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Atrial Natriuretic Peptide (ANP)Porcine NEP--5.1[1]
B-type Natriuretic Peptide (BNP)Porcine NEP--0.5[1]
C-type Natriuretic Peptide (CNP)Porcine NEP--7.8[1]
LysylbradykininRecombinant EP 24.11--8.4 x 10⁵[2]
Substance PPurified Cathepsin G*1.136.355639[3]
Leu⁵-enkephalin-----
Met⁵-enkephalin-----

*Note: Kinetic data for Substance P with NEP is limited; data for Cathepsin G is provided for context as another enzyme involved in its degradation.

Endogenous InhibitorK_i (μM)CommentsReference
Leu⁵-enkephalin< 75Good inhibitor of Leu⁵-enkephalin hydrolysis[4]
Met⁵-enkephalin< 75Good inhibitor of Leu⁵-enkephalin hydrolysis[4]
Met⁵-enkephalin-Arg⁶-Phe⁷< 75Good inhibitor of Leu⁵-enkephalin hydrolysis[4]
α-neo-endorphin> 500Poor inhibitor[4]
β-neo-endorphin> 500Poor inhibitor[4]
Dynorphin> 500Poor inhibitor[4]
β-endorphin> 500Poor inhibitor[4]

Experimental Protocols

General Protocol for Determining Enzyme Kinetic Parameters (K_m and V_max)

This protocol outlines the general steps for determining the Michaelis-Menten kinetic parameters for the degradation of an endogenous peptide by NEP.

a. Materials:

  • Purified Neutral Endopeptidase (recombinant or from tissue homogenate)

  • Endogenous peptide substrate of interest

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Detection reagent/system (e.g., HPLC-UV/fluorescence detector, fluorometric substrate)

  • Microplate reader or HPLC system

  • Incubator or water bath at 37°C

b. Procedure:

  • Prepare a series of substrate concentrations: Dilute the endogenous peptide substrate in the reaction buffer to create a range of concentrations, typically spanning from 0.1 to 10 times the estimated K_m.

  • Enzyme Preparation: Dilute the purified NEP in the reaction buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Reaction Initiation: In a microplate or reaction tube, combine the substrate solution and the reaction buffer. Pre-incubate at 37°C for 5-10 minutes. Initiate the reaction by adding the enzyme solution.

  • Monitoring the Reaction: Measure the rate of product formation or substrate depletion over time. This can be achieved through:

    • HPLC-based method: At specific time points, stop the reaction (e.g., by adding a quenching solution like trifluoroacetic acid). Separate the substrate and product using reverse-phase HPLC and quantify the peak areas.

    • Fluorometric method: If a fluorogenic substrate is used, continuously monitor the increase in fluorescence using a microplate reader.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the progress curve.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of V_max and K_m. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to estimate these parameters.

Protocol for NEP Activity Assay using a Fluorogenic Substrate

This protocol describes a common method for measuring NEP activity, which can be adapted to screen for inhibitory activity of endogenous peptides.

a. Materials:

  • NEP enzyme source (purified enzyme, cell lysate, or tissue homogenate)

  • Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH)

  • NEP inhibitor (e.g., Thiorphan) for control experiments

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader (λex = ~330 nm, λem = ~430 nm)

b. Procedure:

  • Sample Preparation: Prepare the NEP-containing samples (e.g., neutrophil suspension) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the NEP sample. For control wells, pre-incubate the sample with a known NEP inhibitor (e.g., 30 μM Thiorphan) for 30 minutes.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence in kinetic mode for a set period (e.g., 1-2 hours), taking readings at regular intervals.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence (RFU/min) for each sample.

    • The NEP activity is proportional to the rate of fluorescence increase. The specific activity can be calculated by subtracting the rate of the inhibited control from the rate of the uninhibited sample.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the endogenous substrates of neutral endopeptidase.

Natriuretic_Peptide_Signaling cluster_membrane Cell Membrane NPR_A Natriuretic Peptide Receptor-A (NPR-A) pGC Particulate Guanylate Cyclase (pGC) cGMP cGMP pGC->cGMP Converts NEP Neutral Endopeptidase (NEP) Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments ANP_BNP ANP / BNP ANP_BNP->NPR_A Binds ANP_BNP->NEP Degraded by GTP GTP GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation, Natriuresis PKG->Vasodilation Leads to

Caption: Natriuretic Peptide Signaling Pathway.

Bradykinin_Signaling cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor Gq Gq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG NEP Neutral Endopeptidase (NEP) Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments Bradykinin Bradykinin Bradykinin->B2R Binds Bradykinin->NEP Degraded by PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Vasodilation Vasodilation, Inflammation PKC->Vasodilation

Caption: Bradykinin B2 Receptor Signaling Pathway.

Substance_P_Signaling cluster_membrane Cell Membrane NK1R Neurokinin-1 Receptor (NK1R) Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG NEP Neutral Endopeptidase (NEP) Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments SubstanceP Substance P SubstanceP->NK1R Binds SubstanceP->NEP Degraded by PIP2 PIP2 Ca_release Ca²⁺ Mobilization IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Pain_Transmission Pain Transmission, Neurogenic Inflammation PKC->Pain_Transmission

Caption: Substance P Neurokinin-1 Receptor Signaling.

Opioid_Peptide_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) Gi Gi MOR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to NEP Neutral Endopeptidase (NEP) Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments Enkephalin Enkephalin Enkephalin->MOR Binds Enkephalin->NEP Degraded by ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Modulates

Caption: Opioid Peptide Signaling Pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for the characterization of an endogenous NEP inhibitor.

Experimental_Workflow Workflow for Characterizing Endogenous NEP Inhibitors cluster_prep Preparation cluster_assay Enzyme Kinetics cluster_analysis Data Analysis and Interpretation Purify_NEP Purify Neutral Endopeptidase NEP_Activity_Assay NEP Activity Assay (Fluorometric or HPLC) Purify_NEP->NEP_Activity_Assay Synthesize_Peptide Synthesize/Isolate Endogenous Peptide Synthesize_Peptide->NEP_Activity_Assay Determine_Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) NEP_Activity_Assay->Determine_Kinetics MM_Plot Michaelis-Menten Plot Determine_Kinetics->MM_Plot LB_Plot Lineweaver-Burk Plot Determine_Kinetics->LB_Plot Calculate_Efficiency Calculate Catalytic Efficiency (kcat/Km) MM_Plot->Calculate_Efficiency LB_Plot->Calculate_Efficiency

References

Sialorphin's Crucial Role in Thwarting Enkephalin Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of sialorphin's mechanism of action in the context of enkephalin degradation pathways. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge, presents quantitative data, details experimental methodologies, and visualizes the complex biological interactions governing this critical physiological process.

Executive Summary

Endogenous enkephalins are critical opioid peptides in pain modulation and emotional regulation. Their therapeutic potential is limited by rapid enzymatic degradation in the synaptic cleft. This compound, a naturally occurring peptide, has been identified as a potent inhibitor of neprilysin (NEP), a primary enzyme responsible for enkephalin inactivation. By inhibiting NEP, this compound effectively shields enkephalins from degradation, thereby prolonging their analgesic and other physiological effects. This guide delves into the intricate molecular interactions of this pathway, offering a comprehensive resource for the scientific community.

The Enkephalin Degradation Cascade: A Multi-Enzyme Process

The biological activity of enkephalins, such as Met-enkephalin and Leu-enkephalin, is terminated by a group of ectoenzymes collectively referred to as enkephalinases. The primary enzymes implicated in this process are:

  • Neprilysin (NEP) : Also known as neutral endopeptidase or CD10, NEP is a zinc-dependent metalloprotease that cleaves enkephalins at the Gly3-Phe4 bond.[1]

  • Aminopeptidase (B13392206) N (APN) : This enzyme hydrolyzes the N-terminal Tyr1-Gly2 bond of enkephalins.[1]

  • Dipeptidyl Peptidase 3 (DPP3) : DPP3 is another key enzyme in enkephalin metabolism.[2]

The concerted action of these enzymes ensures the rapid inactivation of enkephalins, thus tightly regulating opioid signaling.

This compound: A Potent and Specific Inhibitor of Neprilysin

This compound is a pentapeptide (Gln-His-Asn-Pro-Arg) first identified in rats.[3][4] It functions as a potent and competitive inhibitor of neprilysin.[3][5] By binding to the active site of NEP, this compound prevents the enzyme from accessing and degrading its substrates, including enkephalins.[5] This inhibitory action leads to an increased local concentration and prolonged half-life of enkephalins, thereby enhancing their physiological effects.[3]

While this compound's primary target is NEP, its human homolog, opiorphin (B1632564) (Gln-Arg-Phe-Ser-Arg), has been shown to be a dual inhibitor of both NEP and aminopeptidase N (APN).[6][7] This dual inhibition provides a more comprehensive blockade of enkephalin degradation. Currently, there is no direct evidence to suggest that this compound inhibits DPP3. Interestingly, some research suggests that this compound may potentiate the effects of Met-enkephalin through mechanisms beyond simple peptidase inhibition, hinting at a more complex modulatory role.[8]

This compound's Mechanism of Action cluster_degradation Enkephalin Degradation cluster_inhibition Inhibition by this compound Enkephalin Enkephalin NEP Neprilysin (NEP) Enkephalin->NEP cleavage APN Aminopeptidase N (APN) Enkephalin->APN cleavage DPP3 Dipeptidyl Peptidase 3 (DPP3) Enkephalin->DPP3 cleavage Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites APN->Inactive_Metabolites DPP3->Inactive_Metabolites This compound This compound This compound->NEP inhibition

This compound's inhibitory action on neprilysin.

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound as an inhibitor of neprilysin has been quantified in several studies. The following table summarizes the key inhibitory constants.

InhibitorEnzymeSubstrateIC50 / % InhibitionReference
This compound Rat Neprilysin (NEP)Substance P0.4–1 µM[3][4]
pGlu1-Sialorphin Rabbit Kidney NEPDansyl-Gly-(pNO2)Phe-βAla0.59 µM[5]
Gln-1-Sialorphin Rabbit Kidney NEPDansyl-Gly-(pNO2)Phe-βAla0.63 µM[5]
This compound Rat Spinal Enkephalinase (NEP)Met-enkephalin70–96% inhibition at 10 µM[5]
Opiorphin Human Neprilysin (hNEP)Substance P11 ± 3 µM[6]
Opiorphin Recombinant hNEPSubstance P29 ± 1 µM[6]
Opiorphin Porcine Aminopeptidase M (pAP-M)Met-enkephalin36 ± 12 µM[8]
Opiorphin Recombinant hNEPMet-enkephalin33 ± 11 µM[8]

Downstream Signaling: Potentiation of Opioid Receptor Activation

By preventing the degradation of enkephalins, this compound indirectly leads to the enhanced activation of opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors.[3] This increased receptor activation is the basis for the analgesic effects observed with this compound administration.

This compound's Effect on Opioid Signaling This compound This compound NEP Neprilysin (NEP) This compound->NEP inhibits Enkephalins Enkephalins NEP->Enkephalins prevents degradation of Opioid_Receptors μ and δ Opioid Receptors Enkephalins->Opioid_Receptors activates Analgesia Analgesia Opioid_Receptors->Analgesia leads to

This compound's downstream signaling cascade.

Detailed Experimental Protocols

This section provides representative methodologies for key experiments used to characterize the role of this compound in enkephalin degradation.

In Vitro Enkephalin Degradation Assay using HPLC

This protocol outlines a general procedure for quantifying the degradation of enkephalins by NEP and the inhibitory effect of this compound.

Materials:

  • Met-enkephalin or Leu-enkephalin standard

  • Recombinant Neprilysin (NEP)

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 1 M HCl or trifluoroacetic acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% TFA)

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the incubation buffer, a known concentration of NEP, and varying concentrations of this compound (for inhibition studies) or buffer alone (for control).

  • Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a known concentration of enkephalin to each tube to start the reaction.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction tube and immediately add it to a separate tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a gradient elution method to separate the intact enkephalin from its degradation products.[9][10]

  • Data Analysis: Quantify the peak area of the intact enkephalin at each time point. Calculate the rate of degradation and determine the IC50 or Ki value for this compound.

HPLC-based Enkephalin Degradation Assay Workflow start Prepare Reaction Mixtures (Buffer, NEP, +/- this compound) preincubate Pre-incubate at 37°C start->preincubate add_enkephalin Add Enkephalin (Start Reaction) preincubate->add_enkephalin time_course Collect Aliquots at Various Time Points add_enkephalin->time_course quench Quench Reaction (e.g., with Acid) time_course->quench centrifuge Centrifuge Samples quench->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analyze Quantify Peak Areas & Calculate Kinetics hplc->analyze

Workflow for HPLC-based enkephalin degradation assay.

In Vivo Analgesia Assessment: The Rat Formalin Test

The formalin test is a widely used model of tonic pain and is employed to assess the analgesic efficacy of compounds like this compound.[11][12]

Materials:

  • Male Wistar rats (or other appropriate strain)

  • 5% formalin solution

  • This compound solution

  • Vehicle control solution (e.g., saline)

  • Observation chambers

Procedure:

  • Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., 100-200 µg/kg, i.v.) or vehicle to the rats.[3]

  • Formalin Injection: After a predetermined time following drug administration, inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.[11]

  • Behavioral Observation: Immediately place the rat back into the observation chamber and record its behavior for a set period (e.g., 60 minutes). The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

  • Nociceptive Scoring: Quantify the nociceptive behaviors, which primarily include flinching, licking, and biting of the injected paw. This can be done by recording the frequency or duration of these behaviors.[12]

  • Data Analysis: Compare the nociceptive scores between the this compound-treated and vehicle-treated groups to determine the analgesic effect of this compound.

In Vivo Analgesia Assessment: The Pin-Pain Test

The pin-pain test is used to evaluate the response to acute mechanical pain.[13]

Materials:

  • Male Wistar rats

  • A test arena with a floor containing blunted pins

  • This compound solution

  • Vehicle control solution

Procedure:

  • Drug Administration: Administer this compound (e.g., 50-100 µg/kg, i.v.) or vehicle to the rats.[13]

  • Test Arena Exposure: After a short delay (e.g., 5 minutes), place the rat in the pin-pain test arena for a defined period (e.g., 3 minutes).[13]

  • Behavioral Recording: Record the rat's behavior, including the number of escape attempts, vocalizations, and exploratory behavior (e.g., number of squares crossed in the pin-overlaid area).[13]

  • Data Analysis: Compare the behavioral responses of the this compound-treated and vehicle-treated groups. A decrease in pain-related behaviors (escapes, vocalizations) and an increase in exploratory behavior in the this compound group indicate an antinociceptive effect.

Conclusion and Future Directions

This compound represents a significant endogenous modulator of the enkephalinergic system. Its potent and specific inhibition of neprilysin provides a powerful mechanism for enhancing the analgesic and other beneficial effects of endogenous enkephalins. The findings detailed in this guide underscore the therapeutic potential of targeting enkephalin-degrading enzymes for the development of novel analgesics and other therapeutics.

Future research should focus on several key areas:

  • Elucidating the full inhibitory profile of this compound: Investigating whether this compound directly interacts with other enkephalin-degrading enzymes like APN and DPP3.

  • Exploring the non-peptidase inhibitory mechanisms of this compound: Understanding the additional ways in which this compound may potentiate enkephalin signaling.

  • Developing this compound analogs with improved pharmacokinetic properties: Enhancing the stability and bioavailability of this compound to increase its therapeutic utility.

A deeper understanding of this compound's role in enkephalin degradation pathways will undoubtedly pave the way for innovative strategies in pain management and beyond.

References

Physiological Functions of Sialorphin in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialorphin is an endogenous pentapeptide (Gln-His-Asn-Pro-Arg) first identified in the submandibular gland of rats.[1] This technical guide provides an in-depth overview of the physiological functions of this compound in rats, with a focus on its role as a potent and specific inhibitor of neprilysin (NEP). By preventing the degradation of endogenous opioid peptides, primarily enkephalins, this compound modulates key physiological processes, including pain perception and erectile function.[2][3] This document summarizes quantitative data, details experimental methodologies, and visualizes the core signaling pathways to support further research and drug development efforts in this area.

Core Mechanism of Action: Neprilysin Inhibition

This compound's primary physiological role is the inhibition of the cell surface metalloendopeptidase, neprilysin (NEP; EC 3.4.24.11).[2][4] NEP is responsible for the inactivation of several signaling peptides, including enkephalins, substance P, and atrial natriuretic peptide.[1][2] By binding to and competitively inhibiting NEP, this compound protects these endogenous peptides from degradation, thereby potentiating and prolonging their physiological effects.[2][5]

Signaling Pathway

The mechanism of action of this compound primarily involves the potentiation of the endogenous opioid system. In response to stimuli such as stress or pain, endogenous opioid peptides like Met-enkephalin are released.[2] These peptides act on opioid receptors (μ and δ) to produce analgesic effects.[2] However, their action is short-lived due to rapid degradation by NEP. This compound intervenes by inhibiting NEP, leading to an accumulation of enkephalins in the synaptic cleft, which enhances and prolongs the activation of opioid receptors, resulting in a sustained analgesic response.[2][4]

Sialorphin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Stimulus Noxious Stimulus/ Stress Enkephalin_Release Enkephalin Release Stimulus->Enkephalin_Release Enkephalin Enkephalins Enkephalin_Release->Enkephalin NEP NEP Enkephalin->NEP Degradation Opioid_Receptor μ/δ Opioid Receptors Enkephalin->Opioid_Receptor Binding & Activation This compound This compound This compound->NEP Inhibition Analgesia Analgesic Effect Opioid_Receptor->Analgesia

Figure 1: this compound's mechanism of action in potentiating enkephalin signaling.

Physiological Functions

Analgesia

Intravenous administration of this compound has been shown to produce potent antinociceptive effects in various rat models of pain.[2][5] This analgesic action is primarily mediated by the potentiation of endogenous enkephalins acting on μ- and δ-opioid receptors.[2][6] The effect is dose-dependent and has been demonstrated in both acute mechanical and chemical pain models.[2][7]

Erectile Function

This compound has been identified as a key regulator of erectile function in aging rats.[3] It relaxes corporal smooth muscle tissue, leading to an increase in intracorporeal pressure relative to systemic blood pressure (ICP/BP ratio), a key indicator of erectile function.[3][8] This effect is believed to be mediated through the potentiation of C-type natriuretic peptide (CNP), which, like enkephalins, is a substrate for NEP.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound in rats.

ParameterValueTissue/ModelReference
IC₅₀ for Substance P breakdown 0.4–1 µMRat spinal and renal NEP[2]

Table 1: In Vitro Inhibitory Activity of this compound.

Experimental ModelThis compound Dose (i.v.)Observed EffectReference
Pin-Pain Test100 µg/kgSignificant increase in peripheral square crosses (from 2.9 to 11.1) and rearing (from 0.7 to 3.9)[2]
Pin-Pain Test200 µg/kgAntinociceptive effect abolished by μ- and δ-opioid receptor antagonists[7]
Formalin Test (early phase)200 µg/kgSignificant reduction in paw licking time (from 106.3 s to 66.3 s)[2]

Table 2: In Vivo Analgesic Effects of this compound in Rats.

Experimental ModelThis compound Dose (intracorporeal)Time Post-InjectionICP/BP RatioReference
Aging Rat Model100 µg55–65 minApproached 0.6[3][8]

Table 3: Effects of this compound on Erectile Function in Aging Rats.

Detailed Experimental Protocols

Pin-Pain Test

This test assesses the response to acute mechanical pain.[4]

Pin_Pain_Test_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Measured Endpoints Apparatus Open field apparatus with a peripheral area overlaid with blunt pins Habituation Habituate rats to the apparatus without pins for 20 min for 2 days prior to testing Injection Administer this compound or vehicle intravenously (i.v.) Habituation->Injection Placement Place the rat in the center of the apparatus 5 minutes post-injection Injection->Placement Observation Record behavior for a 3-minute period Placement->Observation Endpoints Frequency of: - Crossing peripheral squares - Rearing on peripheral squares - Escape responses - Audible vocalizations Observation->Endpoints

Figure 2: Workflow for the Pin-Pain Test.

Methodology:

  • Apparatus: An open field with the peripheral area covered by blunt pins.[2]

  • Habituation: Rats are habituated to the test environment without pins for 20 minutes on two consecutive days before the test to reduce stress-related neophobia.[4]

  • Administration: this compound (e.g., 50, 100, or 200 µg/kg) or vehicle is administered via intravenous injection.[2]

  • Testing: Five minutes after injection, the rat is placed in the center of the open field, and its behavior is recorded for a 3-minute period.[2][4]

  • Parameters Measured: The frequency of behaviors such as crossing the pin-overlaid squares, rearing on the pins, escape attempts, and vocalizations are quantified.[2][4] An increase in exploratory behaviors in the pin area is indicative of an antinociceptive effect.[2]

Formalin Test

This model is used to assess the response to a persistent chemical noxious stimulus.[4]

Formalin_Test_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Measured Endpoint Apparatus Observation chamber Habituation Habituate rats to the test environment for 2 days Sialorphin_Injection Administer this compound or vehicle intravenously (i.v.) Habituation->Sialorphin_Injection Formalin_Injection 10 minutes post-Sialorphin, inject 50 µL of 2.5% formalin into the plantar surface of the hind paw Sialorphin_Injection->Formalin_Injection Observation Record the duration of paw licking for 15 minutes (early phase) Formalin_Injection->Observation Endpoint Total time spent licking the injected paw Observation->Endpoint

Figure 3: Workflow for the Formalin Test.

Methodology:

  • Habituation: Rats are habituated to the testing environment for two days prior to the experiment.[4]

  • Administration: this compound (e.g., 200 µg/kg) or vehicle is administered intravenously.[2]

  • Noxious Stimulus: Ten minutes after this compound administration, 50 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the rat's hind paw.[4]

  • Observation: The duration of paw licking is recorded for a 15-minute period immediately following the formalin injection (representing the early, acute phase of the pain response).[2][4]

  • Endpoint: A reduction in the time spent licking the injected paw indicates an antinociceptive effect.[2]

Conclusion and Future Directions

This compound represents a significant endogenous modulator of the enkephalinergic system in rats. Its ability to produce potent analgesia and improve erectile function through the inhibition of neprilysin highlights its therapeutic potential. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals. Future investigations could focus on the development of stable this compound analogs with improved pharmacokinetic profiles for potential clinical applications in pain management and sexual health. Furthermore, exploring the full spectrum of NEP substrates protected by this compound could unveil additional physiological roles for this intriguing peptide.

References

Sialorphin: A Natural Modulator of Nociception - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialorphin, an endogenous pentapeptide, has emerged as a significant modulator of nociception. Its primary mechanism of action involves the potent and specific inhibition of neprilysin (NEP), a key enzyme responsible for the degradation of enkephalins. By preventing the breakdown of these endogenous opioid peptides, this compound effectively enhances and prolongs their analgesic effects, offering a promising avenue for the development of novel pain therapeutics. This technical guide provides a comprehensive overview of the core science behind this compound's role in pain modulation, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the concepts presented.

Introduction

Pain remains a significant global health challenge, with a substantial need for novel analgesics that offer improved efficacy and fewer side effects compared to existing treatments. The endogenous opioid system, comprising opioid peptides (enkephalins, endorphins, and dynorphins) and their receptors, is a critical pathway for pain modulation. Enkephalins, in particular, play a crucial role in attenuating pain signals. However, their therapeutic potential is limited by their rapid enzymatic degradation in vivo.

This compound, a naturally occurring peptide, acts as a powerful and specific inhibitor of neprilysin (NEP; also known as neutral endopeptidase or CD10), a primary enkephalin-degrading enzyme.[1][2] By inhibiting NEP, this compound protects endogenous enkephalins from breakdown, thereby potentiating their analgesic effects.[1][3] This indirect mechanism of analgesia presents a compelling strategy for pain management, potentially avoiding some of the adverse effects associated with direct opioid receptor agonists. This guide delves into the technical details of this compound's function as a modulator of nociception, providing researchers and drug development professionals with the foundational knowledge to explore its therapeutic potential.

Mechanism of Action: The this compound-NEP-Enkephalin Axis

This compound exerts its antinociceptive effects by intervening in the degradation pathway of endogenous enkephalins. The core of its mechanism lies in the inhibition of the cell-surface enzyme neprilysin.

Neprilysin Inhibition

Neprilysin is a zinc-dependent metalloprotease that cleaves and inactivates a variety of signaling peptides, including the enkephalins.[4] this compound acts as a competitive inhibitor of NEP, binding to the enzyme's active site and preventing it from metabolizing its substrates.[2][3] This inhibition is specific and potent, leading to a localized increase in the concentration and duration of action of enkephalins at the synapse.

Potentiation of Endogenous Opioid Signaling

By preventing their degradation, this compound effectively increases the bioavailability of enkephalins. These elevated levels of enkephalins are then free to bind to and activate opioid receptors, primarily the µ- and δ-opioid receptors, which are key players in the modulation of pain perception.[1][2] The activation of these receptors leads to a cascade of intracellular events that ultimately result in a reduction in the transmission of nociceptive signals.

Signaling Pathway of this compound-Mediated Analgesia

Sialorphin_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound NEP Neprilysin (NEP) This compound->NEP Inhibits Enkephalins Enkephalins NEP->Enkephalins Degrades Enk_Deg Degraded Enkephalins Opioid_Receptor μ/δ-Opioid Receptor Enkephalins->Opioid_Receptor Activates Analgesia Analgesia (Reduced Nociception) Opioid_Receptor->Analgesia Leads to In_Vivo_Workflow cluster_setup Experimental Setup cluster_assay Nociceptive Assay cluster_data Data Collection & Analysis Animal_Prep Animal Acclimation (e.g., Male Wistar Rats) Drug_Admin This compound or Vehicle Administration (e.g., Intravenous) Animal_Prep->Drug_Admin Pin_Pain Pin-Pain Test Drug_Admin->Pin_Pain Formalin Formalin Test Drug_Admin->Formalin Behavioral_Scoring Behavioral Scoring (e.g., Flinching, Licking) Pin_Pain->Behavioral_Scoring Formalin->Behavioral_Scoring Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Behavioral_Scoring->Statistical_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erectile dysfunction (ED) is a prevalent condition with significant impacts on quality of life. Current therapeutic strategies primarily target the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. However, a growing body of preclinical evidence suggests a novel regulatory axis involving the pentapeptide Sialorphin, offering a potential new avenue for therapeutic intervention. This technical guide provides an in-depth analysis of the existing research linking this compound to erectile function, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its role. This compound, the mature peptide product of the Vcsa1 gene, has been identified as a potent endogenous inhibitor of neutral endopeptidase (NEP).[1][2][3] This inhibition is central to its physiological effects on penile erection.

The Vcsa1 gene has been consistently shown to be significantly down-regulated in various rat models of erectile dysfunction, including those induced by aging, diabetes, and cavernous nerve injury. This observation has led to the hypothesis that a deficiency in this compound may be a contributing factor to the pathophysiology of ED.[4] Subsequent studies involving the administration of this compound or gene transfer of Vcsa1 have demonstrated a restoration of erectile function in these models.[5] This guide will synthesize the key findings from these studies, presenting the data in a structured format to facilitate critical evaluation and future research design.

Mechanism of Action: The this compound-NEP-CNP Pathway

The primary mechanism by which this compound influences erectile function is through the inhibition of neutral endopeptidase (NEP).[4][1] NEP is a membrane-bound enzyme responsible for the degradation of several vasoactive peptides, including C-type natriuretic peptide (CNP).[4] In the context of penile erection, CNP plays a crucial role in promoting the relaxation of the corpus cavernosum smooth muscle, a key event for increased blood flow and tumescence.[4]

By inhibiting NEP, this compound effectively prolongs the local bioavailability of CNP.[4] This leads to a sustained activation of the CNP receptor, guanylyl cyclase-B (GC-B), resulting in increased intracellular levels of cGMP.[4] The accumulation of cGMP activates downstream signaling cascades that ultimately lead to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[4] This proposed signaling pathway highlights this compound as an upstream regulator of the cGMP pathway, acting synergistically with the NO-mediated signaling cascade.

Sialorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits CNP C-type Natriuretic Peptide (CNP) GC_B Guanylyl Cyclase-B (GC-B) Receptor CNP->GC_B Activates NEP->CNP Degrades cGMP Increased cGMP GC_B->cGMP Converts GTP to Relaxation Corporal Smooth Muscle Relaxation cGMP->Relaxation Erection Penile Erection Relaxation->Erection

Quantitative Data on this compound's Effects

The pro-erectile effects of this compound have been quantified in both in vivo and in vitro studies. The following tables summarize the key findings from this research.

Table 1: In Vivo Effects of this compound on Erectile Function in Aged Rats

Treatment GroupStimulationTime Post-Injection (min)ICP/BP Ratio (Mean)Significance (p-value)
This compound (100 µg) 0.75 mA35-45Increased< 0.05
55-65Increased< 0.05
4 mA55-65~ 0.6< 0.05
Carrier Alone 0.75 mA / 4 mAN/ANo significant effectN/A
This compound (10 µg) 0.75 mA / 4 mAN/ANo significant effectN/A
Data sourced from Davies et al. (2007).[4][5]

Table 2: In Vitro Effects of this compound on Corporal Smooth Muscle Relaxation

ConditionPre-contraction AgentRelaxing AgentOutcome
This compound (1 µg/mL) Incubation Phenylephrine (B352888) (1 µM)CNP (1 µM)2.5-fold increase in the rate of relaxation compared to carrier alone
Carrier Alone Incubation Phenylephrine (1 µM)CNP (1 µM)Baseline relaxation rate
Data sourced from Davies et al. (2007).[4][5]

Detailed Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the role of this compound in erectile function. These protocols are based on the descriptions provided in the primary literature and supplemented with standard physiological research practices where necessary.

In Vivo Assessment of Erectile Function

InVivo_Workflow Animal_Prep Animal Preparation (Aged Male Rats) Anesthesia Anesthesia Animal_Prep->Anesthesia Cannulation Carotid Artery and Corpus Cavernosum Cannulation Anesthesia->Cannulation Baseline_Measurement Baseline ICP/BP Measurement (Cavernosal Nerve Electrostimulation) Cannulation->Baseline_Measurement Injection Intracorporeal Injection (this compound or Carrier) Baseline_Measurement->Injection Time_Course_Measurement Time-Course ICP/BP Measurement (15-25, 35-45, 55-65 min post-injection) Injection->Time_Course_Measurement Data_Analysis Data Analysis (ICP/BP Ratio Calculation) Time_Course_Measurement->Data_Analysis

1. Animal Model:

  • Species: Male retired breeder Sprague-Dawley rats were used as a model for age-related erectile dysfunction.

2. Anesthesia and Surgical Preparation:

  • Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture or other suitable anesthetic, ensuring a stable plane of anesthesia throughout the procedure.

  • The carotid artery is isolated and cannulated with a polyethylene (B3416737) tube filled with heparinized saline to monitor systemic blood pressure (BP).

  • The penis is exposed, and a 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).[6]

  • The cavernous nerve is identified and isolated for electrical stimulation.

3. Measurement of Erectile Function:

  • Erectile function is assessed by measuring the ICP in response to electrical stimulation of the cavernous nerve.

  • Stimulation parameters are typically set at various frequencies and currents (e.g., 0.75 mA and 4 mA) to elicit a graded erectile response.[4]

  • The erectile response is quantified as the ratio of the peak ICP to the mean arterial pressure (MAP), expressed as the ICP/BP ratio.[4][6]

4. This compound Administration and Data Collection:

  • A baseline erectile response is established before any intervention.

  • This compound (e.g., 10 µg or 100 µg) or a carrier solution is administered via a single intracorporeal injection.[4]

  • The erectile response to cavernosal nerve stimulation is then measured at specific time points post-injection (e.g., 15-25, 35-45, and 55-65 minutes) to determine the time course of this compound's effect.[4]

In Vitro Assessment of Corporal Smooth Muscle Relaxation

InVitro_Workflow Tissue_Prep Tissue Preparation (Corpus Cavernosum Strips) Mounting Mounting in Organ Bath (Krebs-Ringer Solution, 37°C, 95% O2/5% CO2) Tissue_Prep->Mounting Equilibration Equilibration (Under Basal Tension) Mounting->Equilibration Pre_contraction Pre-contraction (Phenylephrine) Equilibration->Pre_contraction Incubation Incubation (this compound or Carrier) Pre_contraction->Incubation Relaxation_Induction Induction of Relaxation (CNP) Incubation->Relaxation_Induction Data_Recording Continuous Tension Recording Relaxation_Induction->Data_Recording Data_Analysis Data Analysis (Rate of Relaxation) Data_Recording->Data_Analysis

1. Tissue Preparation:

  • Corpus cavernosum tissue is excised from euthanized rats and placed in cold, oxygenated Krebs-Ringer bicarbonate solution.

  • The tissue is carefully dissected to obtain smooth muscle strips of a standardized size.[4][7]

2. Organ Bath Setup:

  • The corporal smooth muscle strips are mounted in a tissue organ bath containing Krebs-Ringer solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[7][8]

  • The strips are connected to isometric force transducers to record changes in muscle tension.[7]

3. Experimental Procedure:

  • The tissue strips are allowed to equilibrate under a basal tension for a specified period.

  • The strips are then pre-contracted with a vasoconstrictor agent, typically phenylephrine (e.g., 1 µM), to establish a stable contractile tone.[4]

  • Once a stable contraction is achieved, the tissue is incubated with either this compound (e.g., 1 µg/mL) or the carrier solution.[4]

  • A relaxing agent, such as CNP (e.g., 1 µM), is then added to the bath to induce smooth muscle relaxation.[4]

  • The change in tension is continuously recorded, and the rate of relaxation is calculated and compared between the this compound-treated and control groups.[4]

Discussion and Future Directions

The preclinical data strongly support a role for this compound in the regulation of erectile function. Its mechanism of action via NEP inhibition presents a compelling target for the development of novel therapeutics for ED. The ability of this compound to enhance the endogenous CNP-mediated relaxation of corporal smooth muscle suggests that it could be effective in a broad population of patients, potentially including those who are refractory to current PDE5 inhibitor therapies.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound, as well as its dose-response relationship and duration of action.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are essential before this compound or its analogues can be considered for clinical development.

  • Clinical Trials: Ultimately, well-designed clinical trials in men with ED are required to establish the efficacy and safety of this compound-based therapies in humans.

  • Combination Therapies: The potential for synergistic effects between this compound and existing ED treatments, such as PDE5 inhibitors, should be explored.

References

An In-depth Technical Guide to Sialorphin Gene (Vcsa1) Expression and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sialorphin gene (Vcsa1), its protein product this compound, and their roles in key physiological processes. This document details the expression and regulation of Vcsa1, the function of this compound as a neprilysin (NEP) inhibitor, and its downstream effects on pain modulation and erectile function. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development.

Introduction to this compound and the Vcsa1 Gene

This compound is a pentapeptide (Gln-His-Asn-Pro-Arg) that functions as a natural and potent inhibitor of the enzyme neprilysin (NEP). It is the mature peptide product of the Vcsa1 (Variable coding sequence a1) gene, which is predominantly expressed in the submandibular gland and prostate of adult male rats.[1][2][3] The expression of the Vcsa1 gene is highly dependent on androgens, leading to significant sex-based differences in its expression levels.[4][5]

This compound plays a crucial role in various physiological processes, primarily through its inhibition of NEP. By preventing the degradation of other peptides, particularly enkephalins, this compound potentiates their effects, leading to analgesia.[1][3] Additionally, this compound has been shown to be involved in the regulation of erectile function by promoting the relaxation of corporal smooth muscle.[6][7]

Quantitative Data on Vcsa1 Expression and this compound Activity

The following tables summarize the key quantitative data related to Vcsa1 gene expression and the functional activity of its protein product, this compound.

Tissue/ConditionOrganismFold Change in Vcsa1 mRNA ExpressionReference
Male vs. Female Submandibular GlandRattus norvegicus~1000-fold higher in males[4][5]
Castrated vs. Intact Male CorporaRattus norvegicus>6-fold decrease after castration[4]
Castrated + Testosterone (B1683101) vs. Castrated Male CorporaRattus norvegicus~2-fold increase with testosterone replacement[4]

Table 1: Quantitative Analysis of Vcsa1 Gene Expression. This table highlights the significant androgen-dependent regulation of Vcsa1 mRNA levels in different tissues and conditions.

ParameterValueConditionsReference
NEP Inhibition
IC₅₀ for Substance P breakdown0.4 - 1 µMIn vitro, rat spinal and renal NEP[1][3]
Erectile Function
ICP/BP RatioIncrease to ~0.6100 µg intracorporal injection in aging rats[7][8]
Corporal Tissue Relaxation Rate2.5-fold increaseIn the presence of 1 µM CNP[5][7]
Analgesia
Effective Antinociceptive Dose100-200 µg/kg (i.v.)In vivo, rat models of pain[1][3]

Table 2: Functional Bioactivity of this compound. This table provides key quantitative parameters that define the biological activity of the this compound peptide.

Signaling Pathways

This section provides a visual representation of the key signaling pathways involved in the regulation of Vcsa1 expression and the downstream effects of this compound.

Androgen-Dependent Regulation of Vcsa1 Gene Expression

The expression of the Vcsa1 gene is primarily regulated by androgens through the androgen receptor (AR) signaling pathway.

Androgen_Regulation_of_Vcsa1 cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto Diffusion SRD5A 5α-reductase Testosterone_cyto->SRD5A DHT 5α-Dihydrotestosterone (DHT) AR_HSP Androgen Receptor (AR) - HSP Complex DHT->AR_HSP SRD5A->DHT AR_DHT AR-DHT Complex AR_HSP->AR_DHT DHT binding, HSP dissociation AR_dimer AR-DHT Dimer AR_DHT->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Vcsa1_gene Vcsa1 Gene ARE->Vcsa1_gene Transcriptional Activation Vcsa1_mRNA Vcsa1 mRNA Vcsa1_gene->Vcsa1_mRNA Sialorphin_Pain_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NEP Neprilysin (NEP) This compound->NEP Inhibits Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites Enkephalins Enkephalins Enkephalins->NEP Degradation Opioid_Receptor Opioid Receptor (μ, δ) Enkephalins->Opioid_Receptor Binds & Activates Analgesia Analgesia (Reduced Pain Signal) Opioid_Receptor->Analgesia Initiates Signal Transduction Sialorphin_Erectile_Function cluster_extracellular Extracellular Space cluster_smooth_muscle Corporal Smooth Muscle Cell This compound This compound NEP Neprilysin (NEP) This compound->NEP Inhibits CNP C-type Natriuretic Peptide (CNP) CNP->NEP Degradation GC_B Guanylate Cyclase-B (GC-B) Receptor CNP->GC_B Activates GTP GTP GC_B->GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation Cascade

References

Anti-inflammatory properties of Sialorphin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Anti-inflammatory Properties of Sialorphin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a naturally occurring pentapeptide (Gln-His-Asn-Pro-Arg) first identified in the rat submandibular gland.[1] It functions as a potent and specific dual inhibitor of two key cell-surface ectoenzymes: Neprilysin (NEP, also known as neutral endopeptidase or CD10) and Aminopeptidase N (APN, or CD13).[1][2] The primary anti-inflammatory mechanism of this compound is indirect; by inhibiting these enzymes, it prevents the degradation of endogenous opioid peptides, particularly enkephalins.[1][3][4] This protective action potentiates local and systemic opioidergic signaling, primarily through μ- and δ-opioid receptors, leading to significant analgesic and anti-inflammatory effects.[5][6][7][8] This whitepaper provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elicit these findings.

Core Mechanism of Anti-inflammatory Action

This compound's anti-inflammatory activity is intrinsically linked to its ability to modulate the endogenous opioid system. Unlike direct opioid agonists, this compound acts as a "protector" of naturally released opioid peptides, thereby enhancing their physiological effects at sites of inflammation and pain.

2.1 Inhibition of Enkephalin Degradation Neprilysin (NEP) and Aminopeptidase N (APN) are the primary enzymes responsible for the rapid inactivation of endogenous enkephalins (Met-enkephalin and Leu-enkephalin) in both central and peripheral tissues.[2] this compound competitively inhibits these enzymes, leading to an increased local concentration and prolonged half-life of enkephalins.[3]

2.2 Potentiation of Opioid Receptor Signaling The elevated levels of enkephalins subsequently lead to a more sustained activation of opioid receptors, particularly the μ (mu), δ (delta), and κ (kappa) subtypes, on immune cells, neurons, and intestinal epithelial cells.[2][9] This activation is the critical step that transduces this compound's enzyme-inhibitory action into an anti-inflammatory response. Studies have confirmed that this compound's effects in experimental colitis are mediated by μ- and κ-opioid receptors.[1][5] Downstream effects of this receptor activation include the suppression of pro-inflammatory signaling pathways and a reduction in the production of key inflammatory mediators like TNF-α and IL-1β.[2]

2.3 Signaling Pathway Diagram

Sialorphin_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space This compound This compound NEP_APN NEP / APN Enzymes This compound->NEP_APN Inhibits Enkephalins Endogenous Enkephalins NEP_APN->Enkephalins Degrades Opioid_Receptor μ / κ Opioid Receptor Enkephalins->Opioid_Receptor Activates G_Protein G-Protein Signaling Opioid_Receptor->G_Protein Initiates Inflammatory_Pathways Pro-inflammatory Pathways (e.g., NF-κB) G_Protein->Inflammatory_Pathways Inhibits Anti_Inflammatory_Effect Anti-inflammatory Effect G_Protein->Anti_Inflammatory_Effect Cytokine_Production TNF-α, IL-1β, etc. Inflammatory_Pathways->Cytokine_Production Leads to

Caption: this compound's indirect anti-inflammatory signaling pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme / Substrate This compound Concentration Observed Effect Source
Neprilysin (NEP) / Substance P IC₅₀: 0.4–1.0 µM Competitive inhibition of substrate breakdown [10][11]

| Neprilysin (NEP) / Met-enkephalin | Not specified | Prevents degradation |[11] |

Table 2: In Vivo Analgesic Effects of this compound in Rat Models

Experimental Model This compound Dose (i.v.) Key Finding Source
Formalin Test 200 µg/kg Reduced paw licking time from 106.3s to 66.3s. Effect blocked by μ- and δ-opioid antagonists. [10]

| Pin-Pain Test | 100 µg/kg | Decreased pain behaviors (vocalizations, avoidance); increased exploratory activity in aversive areas. |[10] |

Table 3: In Vivo Anti-inflammatory Effects of this compound in TNBS-Induced Colitis (Mouse Model)

Parameter Measured Control (TNBS only) This compound (0.3 mg/kg) This compound (1 mg/kg) This compound (3 mg/kg) Source
Macroscopic Score 6.8 ± 0.5 4.8 ± 0.4* 4.1 ± 0.4** 3.8 ± 0.3*** [5]
Ulcer Score 3.4 ± 0.4 2.1 ± 0.2* 1.8 ± 0.3** 1.6 ± 0.3** [5]
Colonic Wall Thickness (mm) 1.2 ± 0.05 1.0 ± 0.04* 0.9 ± 0.04** 0.9 ± 0.03** [5]
MPO Activity (U/mg tissue) 1.9 ± 0.2 1.2 ± 0.1* 1.0 ± 0.1** 0.9 ± 0.1** [5]

Data are presented as mean ± SEM. Doses administered i.p., twice daily for 3 days. Statistical significance vs. TNBS control: *p < 0.05, **p < 0.01, ***p < 0.001.

Important Note on Specificity: In a dextran (B179266) sulphate sodium (DSS)-induced colitis mouse model, systemic administration of this compound (1 mg/kg, i.p., twice daily) did not reverse any of the evaluated inflammatory parameters, suggesting its therapeutic efficacy may be model-dependent.[5]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of these findings.

4.1 Protocol: TNBS-Induced Colitis in Mice This model mimics Crohn's disease and is used to evaluate the therapeutic efficacy of anti-inflammatory compounds.[5]

  • Animal Model: Male CD-1 mice (20-25g).

  • Acclimatization: Animals are housed under standard conditions for at least 7 days prior to experimentation.

  • Induction of Colitis:

    • Mice are lightly anesthetized with isoflurane.

    • A 3.5F catheter is inserted 4 cm into the colon.

    • 150 µL of 2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (10 mg/mL in 50% ethanol) is administered intrarectally (i.c.).

    • Control animals receive 50% ethanol (B145695) vehicle.

  • Treatment Regimen:

    • This compound (0.3, 1.0, or 3.0 mg/kg) or vehicle is administered intraperitoneally (i.p.) twice daily.

    • Treatment begins 2 hours after TNBS instillation and continues for 3 days.

  • Assessment (Day 3):

    • Animals are euthanized, and the distal 8 cm of the colon is excised.

    • Macroscopic Scoring: The colon is assessed for inflammation severity based on a standardized scoring system.

    • Colonic Wall Thickness: Measured using a digital caliper.

    • Myeloperoxidase (MPO) Activity: A tissue sample is homogenized and analyzed via a colorimetric assay to quantify neutrophil infiltration, a marker of inflammation.

TNBS_Workflow Day0 Day 0 TNBS Instillation (i.c.) Treatment Days 0-2 This compound Admin (i.p., 2x/day) Day0->Treatment Euthanasia Day 3 Euthanasia & Colon Excision Treatment->Euthanasia Analysis Analysis • Macroscopic Score • Wall Thickness • MPO Activity Euthanasia->Analysis

Caption: Experimental workflow for the acute TNBS-induced colitis model.

4.2 Protocol: DSS-Induced Colitis in Mice This model is used to induce an ulcerative colitis-like pathology.[5]

  • Animal Model: Male CD-1 mice.

  • Induction of Colitis:

    • Acute colitis is induced by administering 4% (wt/vol) dextran sulphate sodium (DSS) in the drinking water ad libitum for 5 days.

    • From Day 6, animals are returned to regular drinking water.

  • Treatment Regimen:

    • This compound (1 mg/kg) or vehicle is administered i.p. twice daily for 6 days, starting from Day 0.

  • Assessment (Day 7):

    • Animals are euthanized.

    • Assessment parameters are similar to the TNBS model, including macroscopic scoring and MPO activity.

DSS_Workflow Induction Days 0-4 4% DSS in Drinking Water Treatment Days 0-5 This compound Admin (i.p., 2x/day) Washout Days 5-6 Regular Drinking Water Induction->Washout Euthanasia Day 7 Euthanasia & Colon Excision Washout->Euthanasia

Caption: Experimental workflow for the acute DSS-induced colitis model.

4.3 Protocol: Formalin Test in Rats This model assesses nociceptive responses to a persistent chemical stimulus, which has an early neurogenic phase and a later inflammatory phase. This compound's effect is most pronounced in the inflammatory phase.[10]

  • Animal Model: Male Wistar rats (350-400g).

  • Habituation: Rats are habituated to the testing environment for 30 minutes per day for 2 days prior to the test.

  • Drug Administration: this compound (e.g., 200 µg/kg) or vehicle is administered intravenously (i.v.) 10 minutes before the formalin injection.

  • Nociceptive Stimulus: 50 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the hind paw.

  • Behavioral Assessment: Immediately after injection, the rat is placed in an observation chamber, and the cumulative time spent licking the injected paw is recorded for a period of 15 minutes (representing the early/acute phase).

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties, primarily through an indirect mechanism involving the protection of endogenous enkephalins and the subsequent potentiation of μ- and κ-opioid receptor signaling. Quantitative data from preclinical models, particularly the TNBS-induced colitis model, underscore its potential as a therapeutic agent for inflammatory bowel disease. Its unique mechanism of action—modulating an endogenous anti-inflammatory pathway rather than acting as a direct exogenous agonist—may offer a favorable profile compared to traditional opioid therapies.

However, the lack of efficacy in the DSS model highlights the need for further research to understand the specific inflammatory contexts in which this compound is most effective. Future work should focus on optimizing drug delivery, improving the pharmacokinetic profile of this compound through derivatization[3][12], and further elucidating the downstream intracellular signaling cascades triggered by opioid receptor activation on immune cells. These efforts will be critical for translating the therapeutic potential of this compound into clinical applications for inflammatory diseases.

References

Sialorphin's Effect on Smooth Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sialorphin, an endogenous pentapeptide (Gln-His-Asn-Pro-Arg) found in rats, has emerged as a significant modulator of smooth muscle tone, particularly in the context of erectile function.[1][2] Its mechanism of action is indirect, stemming from its potent and competitive inhibition of Neutral Endopeptidase (NEP), a key enzyme responsible for the degradation of various signaling peptides.[3][4][5] This guide provides a comprehensive overview of the mechanism by which this compound induces smooth muscle relaxation, details the experimental protocols used to elucidate this effect, and presents the quantitative data supporting its physiological role. The primary pathway involves the potentiation of the C-type natriuretic peptide (CNP) signaling cascade, leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.[1]

Mechanism of Action: Inhibition of Neutral Endopeptidase (NEP)

This compound's primary molecular target is the cell surface enzyme Neutral Endopeptidase (NEP; also known as neprilysin).[3][5] NEP plays a crucial role in turning off various peptide-signaling events by breaking down signaling molecules.[5] this compound acts as a competitive inhibitor of NEP, preventing it from degrading its natural substrates.[3][5] This inhibitory action is central to all of this compound's downstream physiological effects, including smooth muscle relaxation and analgesia.[1][3] The inhibition of NEP by this compound has been demonstrated to be as effective as synthetic inhibitors like thiorphan.[4]

cluster_0 Normal State cluster_1 With this compound NEP Neutral Endopeptidase (NEP) Inactive Inactive Fragments NEP->Inactive Degrades Substrate Signaling Peptides (e.g., CNP, Enkephalins) Substrate->NEP Binds to This compound This compound NEP_inhibited Neutral Endopeptidase (NEP) This compound->NEP_inhibited Inhibits Substrate_active Signaling Peptides (Prolonged Activity) Substrate_active->NEP_inhibited Degradation Blocked

Fig. 1: this compound's inhibitory action on Neutral Endopeptidase (NEP).

The this compound-CNP-cGMP Signaling Pathway

The relaxation of corporal smooth muscle by this compound is not a direct effect but is mediated through the enhancement of the C-type natriuretic peptide (CNP) signaling pathway.[1] In the corpus cavernosum, CNP binds to its membrane receptor, guanylate cyclase-B (GC-B), on smooth muscle cells.[1] This binding activates GC-B, which in turn catalyzes the conversion of GTP to the second messenger cyclic guanosine monophosphate (cGMP).[1]

Under normal conditions, NEP limits the duration of this signal by degrading CNP.[1] However, in the presence of this compound, NEP is inhibited, leading to a sustained presence of CNP.[1] This results in prolonged activation of GC-B and a significant increase in intracellular cGMP levels.[1] Elevated cGMP then activates downstream effectors, such as cGMP-dependent protein kinase (PKG) and maxi-K (BKCa) channels.[1][6] The activation of these channels causes an efflux of potassium ions (K+), leading to hyperpolarization of the smooth muscle cell membrane, a decrease in intracellular calcium (Ca2+), and ultimately, relaxation.[1]

G cluster_cell Smooth Muscle Cell This compound This compound NEP NEP This compound->NEP inhibits Degradation Degradation NEP->Degradation CNP C-type Natriuretic Peptide (CNP) CNP->NEP GCB Guanylate Cyclase-B Receptor (GC-B) CNP->GCB binds & activates cGMP cGMP GCB->cGMP converts GTP GTP GTP->GCB MaxiK Maxi-K Channels cGMP->MaxiK activates K_efflux K+ Efflux MaxiK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation

Fig. 2: Proposed signaling pathway for this compound-mediated smooth muscle relaxation.

Experimental Evidence and Quantitative Data

The effects of this compound on smooth muscle have been validated through both in vitro and in vivo studies, primarily focusing on corporal smooth muscle tissue due to its direct relevance to erectile function.[1][7][8]

In Vitro Organ Bath Studies

Organ bath experiments are a cornerstone for studying the contractility of isolated smooth muscle tissues.[9][10] In these studies, strips of rat corpus cavernosum are mounted in a chamber, pre-contracted with an alpha-agonist like phenylephrine (B352888), and then exposed to various agents to measure relaxation.[1][7]

Studies have shown that while this compound alone has no significant direct effect on pre-contracted corporal strips, it markedly enhances the relaxation induced by CNP.[1] When CNP (1 µM) was added to phenylephrine-contracted tissue, it produced a significant increase in the relaxation rate.[7] The addition of this compound (1 µg/mL) further amplified this effect, resulting in a 2.5-fold greater relaxation rate compared to the carrier control.[1][7]

Table 1: In Vitro Effects of this compound on Corporal Smooth Muscle Relaxation

Treatment Condition Mean Rate of Tension Loss (SD) Fold Increase vs. Carrier Alone Reference
Carrier Alone 0.052 (0.012) 1.0 [1]
1 µM CNP 0.087 (0.018) ~1.7 [1]
1 µg/mL this compound 0.072 (0.018) ~1.4 [1]

| 1 µM CNP + 1 µg/mL this compound | 0.130 (0.014) | 2.5 |[1] |

In Vivo Erectile Function Studies

The physiological relevance of this compound-induced smooth muscle relaxation has been demonstrated in aging rat models of erectile dysfunction.[1][7] Erectile function is assessed by measuring the ratio of intracavernosal pressure (ICP) to mean arterial blood pressure (BP) upon stimulation of the cavernous nerve. An ICP/BP ratio of approximately 0.6 is considered indicative of a functional erection.[1]

Direct intracorporal injection of this compound into retired breeder rats led to a significant, time-dependent improvement in erectile response.[1][7] This effect became prominent 35-45 minutes post-injection and continued to increase, with the ICP/BP ratio reaching the functional threshold of ~0.6 after 55-65 minutes.[1][7][8]

Table 2: In Vivo Effects of this compound on Erectile Function in Aging Rats

Treatment Time Post-Injection (min) Stimulation ICP/BP Ratio Reference
This compound (100 µg) 35-45 0.75 mA Significant Increase* [1]
This compound (100 µg) 55-65 0.75 mA Significant Increase* [1]
This compound (100 µg) 55-65 4.0 mA Approached 0.6 [1][7]
Carrier Alone N/A N/A No significant effect [1]

*Specific values not provided in the source material, but described as a significant time-dependent increase.

Detailed Experimental Protocols

Protocol: Organ Bath Assay for Corporal Smooth Muscle Relaxation

This protocol outlines the methodology for assessing the effect of this compound on isolated corporal smooth muscle strips.[1][7][9][10][11]

1. Tissue Preparation:

  • Euthanize male Sprague-Dawley rats (250-300g) in accordance with institutional animal care guidelines.
  • Excise the penis and immediately place it in cold, oxygenated Krebs-Ringer bicarbonate (KRB) solution.
  • Dissect the corpus cavernosum tissue, removing the corpus spongiosum and urethra.
  • Prepare longitudinal strips of corporal tissue (approx. 2x2x8 mm).

2. Mounting and Equilibration:

  • Mount each tissue strip in a 15 mL organ bath containing KRB solution.[11]
  • Maintain the bath at 37°C and continuously bubble with carbogen (B8564812) (95% O2, 5% CO2) to ensure oxygenation and a physiological pH of 7.4.[11]
  • Connect one end of the strip to a fixed mount and the other to an isometric force transducer.
  • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

3. Experimental Procedure:

  • Induce a stable contraction by adding phenylephrine (1 µM) to the bath.
  • Once the contraction plateaus, add the test substance(s). For example:
  • Control: Add carrier (e.g., saline).
  • CNP Effect: Add CNP (1 µM).
  • This compound Enhancement: Add this compound (1 µg/mL) followed by CNP (1 µM).
  • Record the change in isometric tension over time using a data acquisition system.

4. Data Analysis:

  • Calculate the rate of tension loss (relaxation rate) from the slope of the tension curve following the addition of relaxing agents.

  • Compare the relaxation rates between different treatment groups using appropriate statistical tests (e.g., Student's t-test).

    G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A 1. Excise Corpus Cavernosum Tissue B 2. Prepare Tissue Strips (2x2x8 mm) A->B C 3. Mount Strip in Organ Bath (37°C, 95% O2) D 4. Connect to Force Transducer C->D F 6. Contract with Phenylephrine (1 µM) E 5. Apply Resting Tension & Equilibrate for 60 min D->E G 7. Add Test Agents (CNP, this compound) F->G I 9. Calculate Rate of Relaxation H 8. Record Tension Change G->H J 10. Compare Treatment Groups I->J

    Fig. 3: Experimental workflow for the in vitro organ bath assay.
    Protocol: In Vivo Measurement of Erectile Function

This protocol details the procedure for measuring the ICP/BP ratio in an animal model.[1][7]

1. Animal Preparation:

  • Anesthetize retired breeder Sprague-Dawley rats (e.g., with pentobarbital (B6593769) sodium).
  • Perform a tracheotomy to ensure a clear airway.
  • Insert a catheter into the carotid artery to monitor systemic blood pressure (BP).
  • Expose the penis and insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).

2. This compound Administration:

  • Administer this compound (e.g., 100 µg in saline) or carrier via a direct intracorporal injection.

3. Nerve Stimulation and Measurement:

  • Expose the cavernous nerve through an abdominal incision.
  • At specific time points after injection (e.g., 35-45 min and 55-65 min), apply electrical stimulation to the cavernous nerve (e.g., 0.75 mA and 4 mA) using a bipolar electrode.
  • Record the maximal ICP and mean arterial pressure (MAP) during stimulation.

4. Data Analysis:

  • Calculate the ICP/BP ratio for each stimulation event.
  • Compare the ratios across different time points and treatment groups to determine the effect of this compound on erectile response.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a modulator of smooth muscle relaxation, particularly within the corpus cavernosum.[1] Its action as a potent NEP inhibitor potentiates the endogenous CNP-cGMP signaling pathway, leading to improved erectile function in preclinical models.[1] This mechanism presents a novel therapeutic angle for conditions characterized by smooth muscle dysfunction, such as erectile dysfunction.

For drug development professionals, this compound and its derivatives represent a promising class of compounds.[12][13] Future research should focus on:

  • Human Homologs: Investigating the effects of human opiorphin, which also inhibits NEP, on human corporal smooth muscle.

  • Pharmacokinetics and Stability: Developing more stable analogs of this compound to improve bioavailability and duration of action for potential clinical use.[13]

  • Broader Applications: Exploring the efficacy of NEP inhibitors in other smooth muscle-related disorders, such as hypertension and asthma, where natriuretic peptides play a regulatory role.

References

Preliminary In Vivo Studies of Sialorphin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vivo research conducted on Sialorphin, a naturally occurring peptide with significant therapeutic potential. This compound, a potent inhibitor of neprilysin (NEP), has demonstrated promising analgesic and physiological effects in preclinical models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.

Core Findings from In Vivo Studies

This compound has been primarily investigated for its analgesic properties and its role in erectile function. The primary mechanism of action identified in these studies is the inhibition of neprilysin (NEP), an enzyme responsible for the degradation of several signaling peptides. By inhibiting NEP, this compound potentiates the effects of endogenous opioids, such as enkephalins, leading to pain relief.[1][2][3][4][5][6]

Analgesic Effects

In vivo studies in rat models have consistently demonstrated the antinociceptive effects of intravenously administered this compound.[1][2][3] Two primary behavioral models for pain have been utilized: the pin-pain test and the formalin test.[1][2][3] In the pin-pain test, this compound administration led to a significant reduction in pain-related behaviors, such as vocalization and avoidance of noxious stimuli.[1] Similarly, in the formalin test, which models both acute and tonic pain, this compound reduced paw licking behavior, indicative of analgesia.[1][7] The analgesic effects of this compound were shown to be mediated by the activation of μ- and δ-opioid receptors, as the effects were attenuated by the opioid antagonist naloxone.[1][3]

Effects on Erectile Function

Research has also uncovered a role for this compound in erectile function.[8][9] In aging rats, intracorporal injection of this compound was found to improve erectile response to cavernous nerve stimulation.[8][9] The proposed mechanism involves the local inhibition of NEP in the corporal smooth muscle tissue.[8] This inhibition is thought to enhance the activity of C-type natriuretic peptide (CNP), which promotes smooth muscle relaxation and, consequently, erection.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary in vivo studies of this compound.

Table 1: Analgesic Effects of Intravenous this compound in Rats

Experimental ModelThis compound Dose (µg/kg)Key FindingReference
Pin-Pain Test50Reduced vocalization and avoidance behavior.[1]
Pin-Pain Test100Significantly increased exploratory activity in noxious areas and decreased pain vocalizations.[1]
Pin-Pain Test100-200Analgesia required activation of μ- and δ-opioid receptors.[1][2][3]
Formalin Test200Significantly reduced paw licking time in the early phase.[1][7]

Table 2: Effects of Intracorporal this compound on Erectile Function in Aging Rats

This compound Dose (µg)MeasurementKey FindingReference
100Intracorporal Pressure / Blood Pressure (ICP/BP) ratioTime-dependent increase in ICP/BP ratio, approaching normal erectile function values.[8][9]
1 (in vitro)Corporal Smooth Muscle Relaxation2.5-fold increase in the rate of CNP-induced relaxation.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the preliminary in vivo studies of this compound.

Pin-Pain Test

Objective: To assess the antinociceptive effect of this compound against acute mechanical pain.

Animal Model: Male Wistar rats (350–400 g).[1]

Procedure:

  • Rats are placed in an open-field arena (45 × 45 × 40 cm) divided into nine equal squares. The peripheral eight squares are covered with stainless steel pins (2/cm², 8 mm length, 0.6 mm diameter).[1]

  • This compound or vehicle is administered intravenously (i.v.) via the tail vein.[1]

  • Five minutes after injection, the rat is placed in the central, non-pin-covered square.[7]

  • Behavior is recorded for a 3-minute period.[1][7]

  • Recorded behaviors include: frequency of crossing into peripheral squares, rearing on pin areas, audible vocalizations, and avoidance responses.[1]

Formalin Test

Objective: To evaluate the effect of this compound on both acute and tonic inflammatory pain.

Animal Model: Male Wistar rats.

Procedure:

  • This compound or vehicle is administered intravenously (i.v.).[1]

  • Ten minutes after injection, a dilute solution of formalin is injected subcutaneously into the dorsal surface of one hind paw.[7]

  • The rat is immediately placed in an observation chamber.

  • The amount of time the animal spends licking the injected paw is recorded. The early phase (0-15 minutes) typically represents acute nociception, while the late phase reflects inflammatory pain.[7]

Measurement of Erectile Function

Objective: To determine the effect of this compound on erectile physiology.

Animal Model: Aging male Sprague-Dawley rats (>500 g).[8]

Procedure:

  • Rats are anesthetized.

  • The cavernosal nerve is exposed and stimulated with electrodes to induce an erection.

  • Intracorporal pressure (ICP) and systemic blood pressure (BP) are measured.

  • This compound (100 µg) is injected directly into the corpus cavernosum.[8][9]

  • Electrostimulation and ICP/BP measurements are repeated at various time points after injection (e.g., 15-25, 35-45, and 55-65 minutes).[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the this compound literature.

Sialorphin_Analgesia_Pathway cluster_this compound This compound Administration cluster_NEP Enzyme Inhibition cluster_Enkephalins Endogenous Opioids cluster_Receptors Opioid Receptor Activation cluster_Response Physiological Response This compound This compound (i.v.) NEP Neprilysin (NEP) This compound->NEP Inhibits Enkephalins Endogenous Enkephalins NEP->Enkephalins Degrades Opioid_Receptors μ- and δ-Opioid Receptors Enkephalins->Opioid_Receptors Activate Analgesia Analgesia (Pain Relief) Opioid_Receptors->Analgesia Leads to

Caption: this compound's analgesic signaling pathway.

Sialorphin_Erectile_Function_Pathway cluster_this compound This compound Administration cluster_NEP Enzyme Inhibition cluster_CNP Signaling Peptide cluster_Smooth_Muscle Cellular Response cluster_Response Physiological Outcome This compound This compound (Intracorporal) NEP Neprilysin (NEP) This compound->NEP Inhibits CNP C-type Natriuretic Peptide (CNP) NEP->CNP Degrades Smooth_Muscle_Relaxation Corporal Smooth Muscle Relaxation CNP->Smooth_Muscle_Relaxation Promotes Erection Erectile Function Smooth_Muscle_Relaxation->Erection Leads to

Caption: this compound's role in erectile function.

Pin_Pain_Test_Workflow start Start animal_prep Animal Preparation (Male Wistar Rat) start->animal_prep injection Intravenous Injection (this compound or Vehicle) animal_prep->injection acclimation 5-minute Acclimation injection->acclimation behavioral_test 3-minute Behavioral Test in Pin-Pain Arena acclimation->behavioral_test data_collection Record Behavioral Responses (Vocalization, Movement, etc.) behavioral_test->data_collection end End data_collection->end

Caption: Experimental workflow for the pin-pain test.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Sialorphin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of sialorphin, a pentapeptide with the sequence Gln-His-Asn-Pro-Arg (QHNPR). This compound is an endogenous peptide identified in rats that functions as a potent and specific inhibitor of neprilysin (NEP).[1][2] By inhibiting NEP, this compound prevents the degradation of endogenous enkephalins, leading to analgesic effects.[2][3] This makes it a molecule of significant interest for pain management and other therapeutic applications.

The following protocol is based on the widely utilized Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS.

Overview of this compound Synthesis

The synthesis of this compound is performed on a solid support resin, beginning with the C-terminal amino acid, Arginine (Arg), and sequentially adding the subsequent amino acids: Proline (Pro), Asparagine (Asn), Histidine (His), and Glutamine (Gln). Each amino acid is protected at its N-terminus by an Fmoc group, which is removed before the coupling of the next amino acid. Side chains of the amino acids are protected with acid-labile groups (e.g., Pbf for Arg, Trt for His, Asn, and Gln) that are removed during the final cleavage step.

Materials and Reagents

Resins and Amino Acids
  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0 mmol/g)

  • Fmoc-Protected Amino Acids:

    • Fmoc-Arg(Pbf)-OH

    • Fmoc-Pro-OH

    • Fmoc-Asn(Trt)-OH

    • Fmoc-His(Trt)-OH

    • Fmoc-Gln(Trt)-OH

Solvents and Reagents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638), peptide synthesis grade

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

Experimental Protocols

Loading of the First Amino Acid (Fmoc-Arg(Pbf)-OH) onto 2-Chlorotrityl Chloride Resin
  • Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve 1.2 equivalents of Fmoc-Arg(Pbf)-OH and 4.8 equivalents of DIPEA in dry DCM.

  • Add the amino acid solution to the resin and shake for 2 hours.

  • To cap any remaining reactive sites, add a mixture of DCM/MeOH/DIPEA (17:2:1 v/v/v) and shake for 30 minutes.

  • Wash the resin sequentially with DMF (3 times), MeOH (3 times), and DCM (3 times).

  • Dry the resin under vacuum.

Solid-Phase Peptide Synthesis Cycle (for Pro, Asn, His, Gln)

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of the next Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

Cleavage and Deprotection
  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM (5 times) and dry under vacuum for at least 1 hour.

  • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the fractions by mass spectrometry to identify those containing the pure this compound.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

  • Confirm the purity of the final product by analytical HPLC (a purity of >98% is expected).[1]

Data Presentation

ParameterValueReference
Peptide Sequence Gln-His-Asn-Pro-Arg[1]
Resin 2-Chlorotrityl chloride[1]
Synthesis Strategy Fmoc/tBu[1]
Coupling Reagents HBTU/HOBt/DIPEAGeneral SPPS
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)[4]
Expected Purity (Post-HPLC) >98%[1]
Expected Overall Yield ~70%[5]
Final Product Form Lyophilized white powderGeneral SPPS

Visualizations

Experimental Workflow

Sialorphin_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle (x4) cluster_final_steps Final Steps Resin 2-Chlorotrityl Chloride Resin Swell_DCM Swell in DCM Resin->Swell_DCM Load_Arg Load Fmoc-Arg(Pbf)-OH Swell_DCM->Load_Arg Cap Cap with MeOH/DIPEA Load_Arg->Cap Wash_Dry_Resin Wash and Dry Cap->Wash_Dry_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_Dry_Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for Pro, Asn, His, Gln Coupling Couple next Fmoc-AA Wash1->Coupling Repeat for Pro, Asn, His, Gln Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat for Pro, Asn, His, Gln Wash2->Deprotection Repeat for Pro, Asn, His, Gln Cleavage Cleavage from Resin (TFA/TIS/H₂O) Wash2->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound Peptide (>98% Purity) Lyophilization->Final_Product Sialorphin_Signaling_Pathway This compound This compound NEP Neprilysin (NEP) (Neutral Endopeptidase) This compound->NEP Inhibits Enkephalins Endogenous Enkephalins NEP->Enkephalins Degrades Opioid_Receptors μ- and δ-Opioid Receptors Enkephalins->Opioid_Receptors Activate Analgesia Analgesia (Pain Relief) Opioid_Receptors->Analgesia Leads to Degradation Degradation

References

In vivo Administration of Sialorphin in Rat Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialorphin is a pentapeptide (Gln-His-Asn-Pro-Arg) naturally found in the submandibular gland and prostate of rats.[1][2] It functions as an endocrine and exocrine signaling mediator, released in response to androgens and stress.[1][2] The primary mechanism of action of this compound is the inhibition of the membrane-bound neutral endopeptidase (NEP), also known as neprilysin.[1][2][3] NEP is an enzyme responsible for the degradation of several signaling peptides. By inhibiting NEP, this compound effectively protects endogenous enkephalins from breakdown, thereby potentiating their effects.[1][2] This mechanism underlies this compound's observed analgesic and pro-erectile properties in rat models.[1][4][5] These application notes provide detailed protocols for the in vivo administration of this compound in rat models to study its effects on analgesia, erectile function, and potential emotional responses.

Analgesia

This compound has demonstrated potent antinociceptive effects in various rat models of pain.[1][2][5] Its analgesic properties are mediated through the potentiation of endogenous opioid signaling by inhibiting the degradation of enkephalins.[1][2]

Quantitative Data Summary: Analgesic Effects
ApplicationAnimal ModelAssayAdministration RouteThis compound DoseKey Finding
Acute Pain Wistar RatsPin-Pain TestIntravenous (i.v.)50-100 µg/kgDose-dependent decrease in vocalizations and increase in exploratory behavior in the pin-overlaid area.[2]
Tonic Pain Wistar RatsFormalin TestIntravenous (i.v.)200 µg/kgSignificant reduction in the duration of paw licking during the early phase of the test.[2]
Experimental Protocols: Analgesia Assays

This test assesses the behavioral response of rats to acute mechanical pain stimuli.

Materials:

  • A testing cage with a wire mesh bottom.

  • A 24-gauge needle bent at a 30-degree angle and attached to a syringe for application of the stimulus.

  • Video recording equipment for behavioral analysis.

Procedure:

  • Acclimatize rats to the testing cage for at least 15 minutes before the test.

  • Administer this compound or vehicle control intravenously via the lateral tail vein.

  • Five minutes post-administration, place the rat in the testing cage.

  • Apply a noxious stimulus by lightly pricking the plantar surface of the hind paw with the bent needle.

  • Record the following behavioral responses for a period of 3 minutes:

    • Frequency of paw withdrawal.

    • Vocalizations.

    • Exploratory activity (e.g., number of squares crossed on the grid floor).

  • Analyze the data to compare the behavioral responses between this compound-treated and control groups.

This assay is used to model tonic pain, which has an early neurogenic and a later inflammatory phase.

Materials:

  • Observation chambers with mirrors to allow for unobstructed observation of the paws.

  • 5% formalin solution.

  • 1 ml syringes with 28-gauge needles.

  • Timer.

Procedure:

  • Acclimatize the rats to the observation chambers for 30 minutes on two consecutive days before the test.

  • On the test day, administer this compound or vehicle control intravenously 10 minutes prior to the formalin injection.

  • Inject 50 µl of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the rat back into the observation chamber.

  • Record the total time spent licking the injected paw during the early phase (0-15 minutes) of the test.

  • Compare the paw licking duration between the this compound-treated and control groups.

Erectile Function

This compound has been shown to improve erectile function in aging rat models, likely by relaxing the corporal smooth muscle tissue.[4][6]

Quantitative Data Summary: Pro-Erectile Effects
ApplicationAnimal ModelAssayAdministration RouteThis compound DoseKey Finding
Erectile Function Aging Retired Breeder RatsIntracavernosal Pressure (ICP) / Blood Pressure (BP) RatioIntracorporeal100 µgTime-dependent increase in the ICP/BP ratio, reaching values associated with normal erectile function (approx. 0.6) after 55-65 minutes.[4][6]
Experimental Protocol: Intracavernosal Pressure (ICP) Measurement

This procedure is the gold standard for assessing erectile function in rodent models.

Materials:

  • Anesthesia (e.g., pentobarbital (B6593769) sodium).

  • Surgical instruments.

  • A 25-gauge needle connected to a pressure transducer.

  • A bipolar hook electrode for cavernous nerve stimulation.

  • A data acquisition system.

Procedure:

  • Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium (35 mg/kg).

  • Surgically expose the crus of the penis.

  • Administer this compound (100 µg in 150 µl of PBS, pH 7.4) or vehicle via intracorporeal micro-injection into one crus.[6]

  • Insert a 25-gauge needle connected to a pressure transducer into the other crus to record ICP.

  • Isolate the cavernous nerve and place a bipolar hook electrode around it for electrical stimulation.

  • Record baseline ICP and mean arterial pressure (MAP) from the carotid artery.

  • Apply electrical stimulation to the cavernous nerve at different time points post-Sialorphin administration (e.g., 15-25 min, 35-45 min, and 55-65 min).[6]

  • Record the maximal ICP during stimulation.

  • Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure.

  • Compare the ICP/MAP ratios at different time points to the baseline values.

Emotional and Behavioral Responses

While the primary focus of this compound research has been on analgesia and erectile function, its mechanism of action suggests potential effects on mood and anxiety, as enkephalins are involved in regulating emotional states. However, there is currently a lack of specific quantitative data from dedicated behavioral assays such as the elevated plus maze or forced swim test to confirm these effects. The following protocols are provided as a guide for researchers interested in investigating this area.

Experimental Protocols: Anxiety and Depression Assays

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Materials:

  • An elevated, plus-shaped maze with two open and two enclosed arms.

  • Video tracking software.

Procedure:

  • Administer this compound or vehicle control via the desired route (e.g., intravenous or intracerebroventricular).

  • After the appropriate pre-treatment time, place the rat in the center of the maze, facing an open arm.

  • Allow the rat to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

The FST is a common model to screen for antidepressant-like activity.

Materials:

  • A glass cylinder (50 cm tall x 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Video recording equipment.

Procedure:

  • The test consists of two sessions separated by 24 hours.

  • Pre-test (Day 1): Place the rat in the cylinder for a 15-minute swim session. This is an acclimatization session, and no drug is administered.

  • Test (Day 2): Administer this compound or vehicle control. After the appropriate pre-treatment time, place the rat back in the water-filled cylinder for a 5-minute test session.

  • Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling pathway of this compound involves the inhibition of Neutral Endopeptidase (NEP), which leads to an increase in the local concentration of enkephalins. These enkephalins then act on opioid receptors to produce downstream effects such as analgesia.

Sialorphin_Signaling_Pathway This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP inhibits Enkephalins Endogenous Enkephalins NEP->Enkephalins degrades Opioid_Receptors μ and δ Opioid Receptors Enkephalins->Opioid_Receptors activate Analgesia Analgesia Opioid_Receptors->Analgesia Erectile_Function Pro-Erectile Effects Opioid_Receptors->Erectile_Function

Caption: this compound inhibits NEP, preventing enkephalin degradation.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound in a rat model.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Measurement (e.g., Pain Threshold, ICP) acclimatization->baseline randomization Group Randomization (this compound vs. Vehicle) baseline->randomization administration This compound/Vehicle Administration randomization->administration assay Behavioral/Physiological Assay administration->assay data_collection Data Collection assay->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: A standard workflow for in vivo this compound studies in rats.

References

Application Notes and Protocols for Neutral Endopeptidase (NEP) Inhibition Assay Using Sialorphin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral Endopeptidase (NEP), also known as neprilysin or CD10, is a zinc-dependent metalloprotease that plays a crucial role in inactivating a variety of signaling peptides, including enkephalins, substance P, and natriuretic peptides.[1][2] Its involvement in pain signaling, cardiovascular regulation, and cancer progression makes it a significant therapeutic target.[1][2][3] Sialorphin, a naturally occurring pentapeptide (Gln-His-Asn-Pro-Arg), has been identified as a potent and specific inhibitor of NEP.[4][5][6][7][8][9] By competitively inhibiting NEP, this compound protects endogenous peptides from degradation, leading to physiological effects such as analgesia.[4][5][6][7][10] These application notes provide a detailed protocol for a fluorometric assay to determine the inhibitory activity of this compound on NEP.

Principle of the Assay

The Neutral Endopeptidase (NEP) inhibition assay is based on the enzymatic cleavage of a fluorogenic substrate by NEP. In its uncleaved state, the substrate exhibits minimal fluorescence due to intramolecular quenching. Upon cleavage by NEP, a highly fluorescent product is released, leading to a measurable increase in fluorescence intensity. The rate of this reaction is proportional to the NEP activity. In the presence of an inhibitor like this compound, the enzymatic activity of NEP is reduced, resulting in a decreased rate of fluorescence generation. The inhibitory potency of this compound is quantified by determining the concentration required to inhibit 50% of the NEP activity (IC50).

Signaling Pathway of this compound-mediated NEP Inhibition and Downstream Effects

This compound directly binds to the active site of Neutral Endopeptidase (NEP), preventing it from degrading its natural substrates, such as enkephalins. The increased availability of enkephalins allows them to bind to and activate opioid receptors, leading to downstream signaling cascades that result in an analgesic (pain-relieving) effect.

NEP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits Enkephalins Enkephalins (NEP Substrate) NEP->Enkephalins Degrades Opioid_Receptor Opioid Receptor Enkephalins->Opioid_Receptor Activates Degraded_Peptides Inactive Peptide Fragments Enkephalins:s->Degraded_Peptides:n Degradation (Prevented by this compound) Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ↓Ca²⁺ influx) Opioid_Receptor->Downstream_Signaling Analgesia Analgesic Effect Downstream_Signaling->Analgesia

Caption: Signaling pathway of NEP inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives against Neutral Endopeptidase can be quantified and compared. The following table summarizes key kinetic parameters.

InhibitorIC50 (µM)Inhibition TypeSubstrateEnzyme SourceReference
This compound0.4 - 1.0CompetitiveSubstance PRat Spinal Cord/Kidney Membranes[4][5][6][7]
This compound~1.0Competitive3H-Substance PRat Kidney Membranes[4]
pGlu¹-sialorphin0.59CompetitiveNot SpecifiedNot Specified[4]
Gln-1-sialorphin0.63CompetitiveNot SpecifiedNot Specified[4]

Experimental Protocols

Preparation of NEP-containing Membrane Fractions from Rat Kidney

This protocol describes the isolation of membrane fractions rich in NEP from rat kidney tissue, which will serve as the enzyme source for the inhibition assay.

Materials:

  • Fresh or frozen rat kidneys

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM sucrose, 1 mM PMSF, 10 µg/mL aprotinin

  • High-speed refrigerated centrifuge

  • Dounce homogenizer

  • Bradford or BCA protein assay kit

Procedure:

  • Thaw frozen rat kidneys on ice or use fresh tissue.

  • Mince approximately 1 gram of kidney tissue into small pieces on a cold surface.

  • Add 10 mL of ice-cold Homogenization Buffer per gram of tissue.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membrane fraction.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the membrane pellet in an appropriate volume of NEP Assay Buffer (see below) and determine the protein concentration using a standard protein assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Fluorometric NEP Inhibition Assay Protocol

This protocol outlines the procedure for measuring the inhibitory effect of this compound on NEP activity using a fluorogenic substrate.

Materials:

  • NEP-containing membrane fraction (prepared as above) or recombinant human NEP

  • NEP Assay Buffer: 50 mM Tris-HCl (pH 7.5)

  • Fluorogenic NEP Substrate: Abz-GGDFLRRV-EDDnp (stock solution in DMSO)

  • This compound (stock solution in water or appropriate buffer)

  • Phosphoramidon (a potent NEP inhibitor, as a positive control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~430 nm)

Experimental Workflow:

NEP_Assay_Workflow cluster_prep Preparation cluster_assay_setup Assay Setup (96-well plate) cluster_reaction_measurement Reaction & Measurement cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Substrate, and Inhibitor Solutions Add_Inhibitor Add this compound (or control) to appropriate wells Prep_Reagents->Add_Inhibitor Prep_Enzyme Thaw and Dilute NEP (Membrane Fraction) Add_Enzyme Add NEP to all wells (except substrate blank) Prep_Enzyme->Add_Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 10-15 minutes Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction by adding fluorogenic substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically at 37°C (Ex/Em = 330/430 nm) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate reaction rates (slope of fluorescence vs. time) Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Experimental workflow for the NEP inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorogenic substrate (e.g., 100 µM) in NEP Assay Buffer. The final concentration in the assay should be at or below the Km value (for Abz-GGDFLRRV-EDDnp, Km = 3 µM).[4]

    • Prepare a series of dilutions of this compound in NEP Assay Buffer. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Prepare a solution of a known NEP inhibitor, such as Phosphoramidon (e.g., 10 µM), to serve as a positive control for inhibition.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test wells: 10 µL of this compound dilution + 80 µL of NEP Assay Buffer + 10 µL of diluted NEP enzyme.

      • Enzyme control (100% activity): 10 µL of NEP Assay Buffer + 80 µL of NEP Assay Buffer + 10 µL of diluted NEP enzyme.

      • Positive inhibitor control: 10 µL of Phosphoramidon solution + 80 µL of NEP Assay Buffer + 10 µL of diluted NEP enzyme.

      • Substrate blank (no enzyme): 20 µL of NEP Assay Buffer + 80 µL of NEP Assay Buffer.

    • The final volume in each well before adding the substrate is 100 µL.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate working solution to all wells. The final assay volume will be 110 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~330 nm, Emission: ~430 nm) every 1-2 minutes for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

    • Subtract the rate of the substrate blank from all other rates.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of enzyme control)] x 100

    • Plot the % Inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of NEP activity, by fitting the data to a sigmoidal dose-response curve.

Troubleshooting

IssuePossible CauseSolution
Low or no NEP activity Inactive enzymeUse a fresh enzyme aliquot; ensure proper storage at -80°C.
Incorrect buffer pHVerify the pH of the NEP Assay Buffer is 7.5.
Presence of inhibitors in reagentsUse high-purity reagents; avoid chelating agents like EDTA.
High background fluorescence Substrate degradationProtect the fluorogenic substrate from light; prepare fresh dilutions.
Contaminated microplate or reagentsUse a new, clean microplate; use fresh, filtered buffers.
Inconsistent results Pipetting errorsUse calibrated pipettes; ensure proper mixing in wells.
Temperature fluctuationsEnsure the plate reader maintains a stable temperature of 37°C.
Enzyme concentration not in linear rangeOptimize the concentration of the NEP enzyme preparation used.

Conclusion

This application note provides a comprehensive guide for conducting a Neutral Endopeptidase inhibition assay using this compound. The detailed protocols for enzyme preparation and the fluorometric assay, along with the provided signaling pathway and quantitative data, will enable researchers to accurately assess the inhibitory potential of this compound and its analogs. This assay is a valuable tool for the study of NEP function and the development of novel therapeutics targeting this important enzyme.

References

Protocol for Quantifying Sialorphin in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sialorphin is a pentapeptide (Gln-His-Asn-Pro-Arg) first identified in the submandibular gland of rats. It functions as a natural inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a key enzyme responsible for the degradation of several endogenous peptides, including enkephalins, which are involved in pain perception.[1][2] By inhibiting NEP, this compound potentiates the analgesic effects of endogenous opioids.[1][2] this compound is released systemically in response to stress and is considered a physiological modulator of pain perception.[1][2] This application note provides detailed protocols for the quantification of this compound in plasma samples using both Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound Signaling Pathway

This compound exerts its biological effects by inhibiting the activity of Neutral Endopeptidase (NEP). This inhibition prevents the breakdown of endogenous opioid peptides such as enkephalins. The increased availability of enkephalins leads to enhanced activation of opioid receptors (μ and δ), resulting in an analgesic effect.[1][2]

Sialorphin_Signaling_Pathway This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP inhibits Enkephalins Enkephalins (Endogenous Opioids) NEP->Enkephalins degrades Opioid_Receptors Opioid Receptors (μ, δ) Enkephalins->Opioid_Receptors activates Analgesia Analgesic Effect Opioid_Receptors->Analgesia leads to

Caption: this compound signaling pathway.

Quantitative Data Summary

This table summarizes key quantitative data related to this compound. Please note that the physiological concentration is an estimate based on reported pharmacologically active doses.

ParameterValueSpeciesMethodReference
Physiological Concentration (Estimated) ~5-10 ng/mLRat (stressed)Calculation based on effective analgesic dose[3]
Pharmacologically Active Dose (Analgesia) 100-200 µg/kg (intravenous)RatIn vivo behavioral assays[1][2]
IC50 for NEP Inhibition 0.4 - 1.0 µMRatIn vitro enzyme assay[1][2]
In vitro Plasma Stability Almost completely degraded within 2 hoursHumanRP-HPLC

Experimental Protocols

Plasma Sample Collection and Preparation

Proper sample handling is critical for accurate quantification of peptides like this compound, which can be susceptible to degradation by proteases in the plasma.

Materials:

  • Anticoagulant tubes (e.g., EDTA, citrate)

  • Centrifuge

  • Pipettes and sterile, low-protein binding microcentrifuge tubes

  • Dry ice or -80°C freezer for storage

Procedure:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA or citrate. Gently invert the tubes several times to ensure proper mixing.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells. Aliquot the plasma into pre-chilled, sterile, low-protein binding microcentrifuge tubes.

  • Storage: Immediately freeze the plasma aliquots on dry ice and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Sample_Preparation_Workflow cluster_collection Blood Collection cluster_processing Plasma Separation cluster_storage Storage Collect_Blood Collect whole blood into anticoagulant tubes Centrifuge Centrifuge at 1000 x g for 15 min at 4°C Collect_Blood->Centrifuge Aliquot Aliquot plasma into low-protein binding tubes Centrifuge->Aliquot Store Store at -80°C Aliquot->Store ELISA_Workflow Start Start Add_Reagents Add biotinylated this compound, samples/standards, and primary antibody to wells Start->Add_Reagents Incubate1 Incubate and Wash Add_Reagents->Incubate1 Add_Enzyme Add Streptavidin-HRP Incubate1->Add_Enzyme Incubate2 Incubate and Wash Add_Enzyme->Incubate2 Add_Substrate Add TMB Substrate Incubate2->Add_Substrate Incubate3 Incubate in Dark Add_Substrate->Incubate3 Stop_Reaction Add Stop Solution Incubate3->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze Analyze Data Read_Plate->Analyze LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Thaw_Spike Thaw plasma and spike with internal standard Precipitate Protein Precipitation (Acetonitrile) Thaw_Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) (Optional) Centrifuge->SPE Dry_Reconstitute Dry and Reconstitute SPE->Dry_Reconstitute Inject Inject sample onto LC-MS system Dry_Reconstitute->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Detect Mass Spectrometric Detection (MRM mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

References

Developing Stable Sialorphin Analogs for Therapeutic Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of stable analogs of Sialorphin for therapeutic applications. This compound, a naturally occurring pentapeptide (Gln-His-Asn-Pro-Arg), is a potent inhibitor of Neprilysin (NEP), an enzyme responsible for the degradation of several endogenous peptides, including enkephalins.[1][2][3][4][5] By inhibiting NEP, this compound potentiates the analgesic and other physiological effects of these peptides, making it a promising candidate for the development of novel therapeutics for pain management, inflammation, and erectile dysfunction.[1][6][7][8] However, the therapeutic potential of native this compound is limited by its rapid degradation in human plasma.[7][9][10] These notes provide strategies and methodologies to overcome this limitation through the design and evaluation of stabilized this compound analogs.

Rationale for Developing Stable this compound Analogs

This compound's primary mechanism of action is the competitive inhibition of Neprilysin (NEP), also known as neutral endopeptidase.[1][3][4][5] NEP is a key enzyme in the inactivation of several signaling peptides. By blocking NEP, this compound increases the bioavailability of endogenous opioids like Met-enkephalin, leading to the activation of mu (μ) and delta (δ) opioid receptors, which results in analgesia.[1][4][11] This indirect mechanism of action presents a potentially safer alternative to direct opioid agonists, which are associated with significant side effects.

The major hurdle in the clinical development of this compound is its poor stability and short half-life in vivo.[12] Strategies to enhance peptide stability include chemical modifications such as lipidation, substitution with D-amino acids, and cyclization.[12][13][14] N-terminal lipidation, for instance, has been shown to significantly increase the plasma stability and inhibitory activity of this compound analogs.[9][10]

Quantitative Data on this compound and Analog Stability

The following tables summarize the stability and activity of this compound and some of its modified analogs based on published data.

Table 1: In Vitro Inhibitory Activity of this compound Analogs on Met-enkephalin Degradation by NEP

Peptide IDSequenceModificationHalf-life of Met-enkephalin (t½, min)Reference
This compoundGln-His-Asn-Pro-ArgNone78 ± 2[10]
Peptide IILys-Gln-His-Asn-Pro-ArgN-terminal Lysine addition90 ± 3[10]
Peptide IIILys-Lys-Gln-His-Asn-Pro-ArgN-terminal Di-Lysine addition96 ± 2[10]
Peptide VMir-Lys-Lys-Gln-His-Asn-Pro-ArgN-terminal Myristoyl-Di-Lysine118 ± 4[10]
Peptide VILaur-Lys-Lys-Gln-His-Asn-Pro-ArgN-terminal Lauroyl-Di-Lysine134 ± 5[10]
Peptide VIIPalm-Lys-Lys-Gln-His-Asn-Pro-ArgN-terminal Palmitoyl-Di-Lysine152 ± 6[9]
Peptide VIIIStear-Lys-Lys-Gln-His-Asn-Pro-ArgN-terminal Stearoyl-Di-Lysine188 ± 7[10]
Peptide XID-Arg-His-Asn-Pro-ArgN-terminal D-Arginine substitution-[2]

Data are presented as mean ± SEM. A longer half-life of Met-enkephalin indicates a more potent inhibition of NEP by the analog.

Table 2: Plasma Stability of this compound and Selected Analogs

Peptide IDModificationRemaining Peptide after 2h incubation (%)Remaining Peptide after 24h incubation (%)Remaining Peptide after 48h incubation (%)Reference
This compoundNoneAlmost completely decomposed--[2]
Peptide VIIN-terminal Palmitoyl-Di-Lysine-~1.3 times higher than heterodimer control-[10]
Peptide VIIIN-terminal Stearoyl-Di-Lysine-~5.5 times higher than heterodimer control-[10]
Peptide XIN-terminal D-Arginine substitution--45[2]

Direct comparison of half-lives is challenging due to different experimental setups in the cited literature.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway through which this compound exerts its analgesic effects.

Sialorphin_Pathway cluster_membrane Cell Membrane This compound This compound / Analog NEP Neprilysin (NEP) This compound->NEP Inhibition Enkephalins Enkephalins Enkephalins->NEP Degradation Opioid_Receptors μ/δ Opioid Receptors Enkephalins->Opioid_Receptors Activation Analgesia Analgesic Effect Opioid_Receptors->Analgesia Signal Transduction

This compound's inhibitory action on NEP and subsequent signaling.
Experimental Workflow for Developing Stable Analogs

This diagram outlines the general workflow for the synthesis, characterization, and evaluation of novel this compound analogs.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Analog_Design Analog Design (e.g., Lipidation, D-amino acid) Peptide_Synthesis Solid-Phase Peptide Synthesis Analog_Design->Peptide_Synthesis Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NEP_Inhibition NEP Inhibition Assay Characterization->NEP_Inhibition Plasma_Stability Plasma Stability Assay Characterization->Plasma_Stability Analgesic_Assay Analgesic Activity Assays (e.g., Hot Plate, Formalin Test) NEP_Inhibition->Analgesic_Assay Plasma_Stability->Analgesic_Assay PK_PD Pharmacokinetic/ Pharmacodynamic Studies Analgesic_Assay->PK_PD

Workflow for the development of stable this compound analogs.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis of this compound Analogs

This protocol is based on the Fmoc/tBu strategy commonly used for peptide synthesis.[9][10]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin or 2-chlorotrityl chloride resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

  • For lipidation: Fatty acid (e.g., palmitic acid), HATU, DIPEA

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 and 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound analog sequence.

  • N-terminal Modification (Lipidation - Example):

    • After deprotecting the N-terminal amino acid, dissolve the fatty acid (e.g., palmitic acid, 3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and shake for 2 hours.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O/DDT, 92.5:2.5:2.5:2.5 v/v/v/w) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol for In Vitro NEP Inhibition Assay

This assay measures the ability of this compound analogs to inhibit the degradation of a known NEP substrate, such as Met-enkephalin.[2][9][10]

Materials:

  • Recombinant human Neprilysin (NEP)

  • Met-enkephalin (substrate)

  • This compound analogs (inhibitors)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile

  • TFA

  • RP-HPLC system with a UV detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, Met-enkephalin (e.g., 50 µM), and the this compound analog at various concentrations.

    • Include a control reaction with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding NEP (e.g., 10 ng/µL) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1% TFA in acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC to separate and quantify the remaining Met-enkephalin.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm).

  • Data Analysis:

    • Calculate the concentration of Met-enkephalin at each time point.

    • Plot the natural logarithm of the Met-enkephalin concentration versus time to determine the degradation rate constant (k).

    • Calculate the half-life (t½) of Met-enkephalin using the formula: t½ = 0.693/k.

    • Compare the half-lives in the presence and absence of the inhibitors to determine their inhibitory potency.

Protocol for Plasma Stability Assay

This protocol assesses the stability of this compound analogs in human plasma.[2][10][15][16]

Materials:

  • Human plasma (anticoagulated, e.g., with EDTA)

  • This compound analogs

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Precipitating agent (e.g., acetonitrile, ethanol, or TFA solution)

  • RP-HPLC system with a UV detector or LC-MS/MS

Procedure:

  • Sample Preparation:

    • Thaw frozen human plasma at 37°C.

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., water or DMSO).

  • Incubation:

    • Spike the this compound analog into the plasma to a final concentration (e.g., 100 µg/mL).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Protein Precipitation:

    • Immediately add a precipitating agent (e.g., 3 volumes of cold acetonitrile) to the aliquot to stop enzymatic degradation and precipitate plasma proteins.

    • Vortex the sample and incubate on ice for 10-20 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Analysis:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Plot the percentage of the remaining intact peptide against time.

    • Determine the half-life of the peptide in plasma.

Protocol for In Vivo Analgesic Activity Assessment (Hot Plate Test)

The hot plate test is a common method to evaluate the analgesic effects of compounds against thermal stimuli.[17][18]

Materials:

  • Hot plate apparatus

  • Experimental animals (e.g., mice or rats)

  • This compound analog solution for injection (e.g., intravenous or subcutaneous)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine)

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room and handling for at least 30-60 minutes before the experiment.

  • Baseline Latency:

    • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

    • Place each animal individually on the hot plate and start a timer.

    • Measure the latency to the first sign of nociception, such as paw licking, shaking, or jumping.

    • Establish a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.

    • Animals with a baseline latency outside a predefined range may be excluded.

  • Compound Administration:

    • Administer the this compound analog, vehicle, or positive control to different groups of animals via the chosen route of administration.

  • Post-Treatment Latency:

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the different treatment groups to evaluate the analgesic efficacy of the this compound analog.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant ethics committee.

References

Application Notes and Protocols: Investigating the Effects of Sialorphin on Corporal Tissue using Organ Bath Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialorphin, a naturally occurring peptide, has emerged as a significant modulator of smooth muscle relaxation, particularly within the corpus cavernosum, the primary erectile tissue of the penis. Organ bath studies are a fundamental ex vivo technique used to characterize the physiological and pharmacological responses of isolated tissues. This document provides detailed application notes and protocols for conducting organ bath studies to investigate the effects of this compound on corporal tissue. The primary mechanism of this compound's action involves the inhibition of neutral endopeptidase (NEP), which in turn potentiates the effects of vasodilatory peptides like C-type natriuretic peptide (CNP), leading to smooth muscle relaxation and enhanced erectile function.[1][2][3]

Data Presentation

The following tables summarize the key quantitative findings from organ bath studies on the effect of this compound on corporal tissue relaxation.

Table 1: Effect of this compound on C-type Natriuretic Peptide (CNP)-Induced Relaxation of Rat Corporal Tissue [1][4]

Treatment GroupConcentrationPre-contraction AgentRelaxation AgentChange in Relaxation Rate
Control-1 µM Phenylephrine (B352888)1 µM CNP67% increase
This compound1 µg/mL1 µM Phenylephrine1 µM CNP2.5-fold increase compared to carrier alone

Table 2: In Vivo Effects of this compound on Erectile Function in Rats [1][4]

TreatmentDosageTime Post-InjectionICP/BP Ratio
This compound100 µg (intracorporal)55-65 min~0.6

*ICP/BP Ratio: Intracavernosal Pressure / Blood Pressure. A ratio of ~0.6 is associated with normal erectile function.[1]

Experimental Protocols

This section outlines a detailed protocol for conducting organ bath studies to assess the effect of this compound on isolated corporal tissue.

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (9-10 months old, >500g) are a suitable model.[1]

  • Dissection Tools: Fine scissors, forceps, and a dissecting microscope.

  • Organ Bath System: Including a water-jacketed organ bath, isometric force transducers, and a data acquisition system.[5][6][7]

  • Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be continuously gassed with 95% O2 and 5% CO2 (carbogen) to maintain a pH of 7.4.

  • Drugs and Chemicals:

    • Phenylephrine (for pre-contraction)[1][8]

    • C-type Natriuretic Peptide (CNP) (for inducing relaxation)[1]

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO) (as a vehicle for CNP, if necessary)[1]

    • Heparin (to prevent blood clotting)

Tissue Preparation
  • Humanely euthanize the rat according to approved animal care protocols.

  • Carefully dissect the penis and excise the corpora cavernosa.

  • Place the excised tissue immediately into cold, oxygenated KHS.

  • Under a dissecting microscope, carefully remove the surrounding tunica albuginea and any adherent connective tissue to isolate the corporal smooth muscle strips (approximately 2 x 2 x 8 mm).

Organ Bath Setup and Equilibration
  • Mount the corporal tissue strips vertically in the organ baths containing KHS maintained at 37°C and continuously bubbled with carbogen.

  • Connect one end of the strip to a fixed hook at the bottom of the bath and the other end to an isometric force transducer.

  • Apply an initial tension of 2 grams to the tissue strips and allow them to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh KHS every 15-20 minutes.[7]

Experimental Procedure
  • Pre-contraction: After equilibration, induce a sustained contraction of the corporal strips by adding a single dose of phenylephrine (1 µM) to the organ bath.[1]

  • Induction of Relaxation: Once a stable contraction plateau is reached, add CNP (1 µM) to the bath to induce relaxation.[1]

  • This compound Treatment: In the experimental group, pre-incubate the tissue strips with this compound (1 µg/mL) for a specified period (e.g., 30 minutes) before the addition of CNP. The control group should be incubated with the vehicle alone.

  • Data Recording: Continuously record the isometric tension of the tissue strips throughout the experiment using a data acquisition system.

Data Analysis
  • Measure the rate of relaxation, which can be calculated as the change in tension over time following the addition of CNP.

  • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

  • Compare the relaxation rates between the control and this compound-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Mandatory Visualizations

Signaling Pathway of this compound in Corporal Smooth Muscle

Sialorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits CNP C-type Natriuretic Peptide (CNP) CNP->NEP Degradation GC_B Guanylate Cyclase-B (GC-B) Receptor CNP->GC_B Binds & Activates cGMP cGMP GC_B->cGMP Converts GTP GTP GTP->GC_B PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes

Caption: this compound inhibits NEP, increasing CNP availability to activate GC-B, leading to cGMP-mediated smooth muscle relaxation.

Experimental Workflow for Organ Bath Study

Organ_Bath_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Euthanize Animal & Dissect Corpora Cavernosa B Prepare Corporal Smooth Muscle Strips A->B C Mount Tissue in Organ Bath B->C D Equilibration (60-90 min) C->D E Pre-contract with Phenylephrine (1 µM) D->E F Incubate with this compound (1 µg/mL) or Vehicle E->F G Induce Relaxation with CNP (1 µM) F->G H Record Isometric Tension G->H I Calculate Relaxation Rate H->I J Statistical Comparison I->J

Caption: Workflow for investigating this compound's effect on corporal tissue relaxation using an organ bath.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Sialorphin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sialorphin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound in biological samples?

A significant limitation for the use of this compound in systemic therapeutic applications is its sensitivity to degradation in human plasma.[1] This inherent instability can lead to variable and unreliable results in experimental settings if not properly addressed.

Q2: What is the main degradation pathway for this compound?

This compound's primary interaction in biological systems is as a natural inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[2][3][4] While this is its intended biological function, the peptide is also susceptible to degradation by various proteases present in biological matrices like plasma.

Q3: How can I improve the stability of this compound for my experiments?

Several strategies can be employed to enhance the stability of this compound:

  • Chemical Modification: N-terminal lipidation of this compound has been shown to significantly increase its stability in human plasma. The length of the attached fatty acid chain is a critical factor, with longer chains providing greater protection against degradation.[1][5]

  • Use of Protease Inhibitors: Incorporating a cocktail of protease inhibitors into your sample collection and processing buffers can help prevent the enzymatic degradation of this compound.[2][6]

  • Proper Sample Handling and Storage: Adhering to strict sample collection and storage protocols is crucial. This includes using appropriate collection tubes, minimizing freeze-thaw cycles, and storing samples at ultra-low temperatures.

Q4: What are the recommended storage conditions for samples containing this compound?

For optimal stability, it is recommended to store biological samples containing this compound at -80°C.[7] Samples should be aliquoted into polypropylene (B1209903) tubes to avoid adsorption to the tube surface and to minimize the impact of repeated freeze-thaw cycles.[8] For lyophilized this compound, storage at 0-5°C for up to 6 months is recommended. Once rehydrated, the solution can be kept at +4°C for up to 5 days or frozen at -20°C for up to 3 months.[9]

Troubleshooting Guides

Issue: Low or inconsistent this compound concentrations in plasma samples.
Possible Cause Troubleshooting Step
Degradation by plasma proteases 1. Collect blood samples in tubes containing a protease inhibitor cocktail. 2. Process the blood to obtain plasma as quickly as possible, maintaining a cold chain (e.g., on ice). 3. Consider using chemically modified, more stable this compound analogs for in vivo studies.[1][5]
Improper sample storage 1. Ensure samples are immediately frozen at -80°C after processing.[7] 2. Aliquot plasma into smaller volumes to avoid multiple freeze-thaw cycles.[8] 3. Verify the integrity of your freezer and ensure a consistent temperature.
Adsorption to sample tubes 1. Use low-protein-binding polypropylene tubes for sample collection and storage.[8]
Issues with quantification assay 1. Validate your analytical method (e.g., UHPLC-MS/MS) for linearity, accuracy, and precision with this compound. 2. Perform a spike and recovery experiment to assess matrix effects from the plasma.
Issue: Poor in vivo efficacy despite demonstrating in vitro activity.
Possible Cause Troubleshooting Step
Rapid in vivo degradation 1. Switch to a more stable, lipidated this compound analog.[1][5] 2. Co-administer this compound with a general protease inhibitor (use with caution and consider potential off-target effects).
Poor bioavailability 1. Investigate alternative routes of administration that may bypass first-pass metabolism. 2. Formulate this compound with penetration enhancers or in a protective delivery system.
Target engagement issues 1. Confirm the presence and activity of NEP in your animal model and target tissue. 2. Measure the levels of downstream signaling molecules (e.g., enkephalins) to confirm target engagement.

Data Presentation

Table 1: Stability of N-Terminally Lipidated this compound Analogs in Human Plasma

PeptideModificationHalf-life (t1/2) in Human Plasma (minutes)
This compound (QHNPR)None78 ± 2
Peptide II (KQHNPR)Single Lysine90 ± 3
Peptide III (KKQHNPR)Double Lysine96 ± 2
Peptide VII (Palm-KKQHNPR)Palmitoyl-Lys-Lys199 ± 2
Peptide VIII (Stear-KKQHNPR)Stearoyl-Lys-Lys724 ± 43

Data adapted from N-Terminally Lipidated this compound Analogs—Synthesis, Molecular Modeling, In Vitro Effect on Enkephalins Degradation by NEP and Treatment of Intestinal Inflammation in Mice.[1]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay for this compound and its Analogs

This protocol is adapted from the methods described in the literature for assessing the stability of this compound analogs in human plasma.[1][5]

Materials:

  • This compound or this compound analog

  • Human plasma (freshly collected or properly stored)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (B145695) or 48% Trifluoroacetic acid (TFA) solution for protein precipitation

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Solution Preparation: Dissolve 1 mg of the peptide in 1 mL of PBS (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, mix 200 µL of the peptide solution with 50 µL of fresh human plasma.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • Collect 40 µL aliquots of the mixture at various time points (e.g., 0, 2, 4, and 24 hours).

  • Protein Precipitation:

    • Immediately after collection, add 120 µL of cold ethanol to the 40 µL aliquot to precipitate plasma proteins. Note: For unmodified this compound, a 48% TFA solution can be used. However, for lipidated analogs, ethanol is recommended to avoid analytical interference.[1][5]

  • Centrifugation: Centrifuge the samples at 14,500 rpm for 5 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant using a validated RP-HPLC method to quantify the remaining peptide concentration.

  • Data Analysis:

    • Calculate the percentage of the peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.

Visualizations

Sialorphin_Signaling_Pathway This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits Enkephalins Endogenous Enkephalins NEP->Enkephalins Degrades Opioid_Receptors μ- and δ-Opioid Receptors Enkephalins->Opioid_Receptors Activates Analgesia Analgesia Opioid_Receptors->Analgesia Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide_Sol Prepare Peptide Solution (1 mg/mL in PBS) Plasma_Mix Mix Peptide Solution with Human Plasma Peptide_Sol->Plasma_Mix Incubate Incubate at 37°C Plasma_Mix->Incubate Time_Points Collect Aliquots (0, 2, 4, 24h) Incubate->Time_Points Precipitate Add Ethanol for Protein Precipitation Time_Points->Precipitate Centrifuge Centrifuge at 14,500 rpm for 5 min Precipitate->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Calculate Calculate % Remaining and Half-life Analyze->Calculate

Caption: Plasma Stability Assay Workflow.

References

Overcoming solubility issues with Sialorphin peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues and effectively using Sialorphin peptides in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pentapeptide (Gln-His-Asn-Pro-Arg) first identified in the submandibular gland of rats.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme neutral endopeptidase (NEP), also known as neprilysin.[4][5][6] NEP is responsible for the degradation of several signaling peptides. By inhibiting NEP, this compound protects these peptides from breakdown, thus potentiating and prolonging their physiological effects.[4][5]

Q2: What are the main physiological effects of this compound?

A2: The primary reported effects of this compound stem from its inhibition of NEP. These include:

  • Analgesia: this compound protects endogenous enkephalins (opioid peptides) from degradation by NEP.[4][5] This enhances their ability to activate μ- and δ-opioid receptors, leading to pain relief.[4][5][7]

  • Smooth Muscle Relaxation: this compound can enhance the effects of C-type natriuretic peptide (CNP), which is also a substrate for NEP.[2] This can lead to the relaxation of corporal smooth muscle tissue and has been shown to increase erectile function in aging rats.[2]

Q3: A product data sheet states that this compound is "soluble in water". Why am I still having trouble dissolving it?

A3: While this compound is generally considered water-soluble, several factors can contribute to dissolution problems:[8][9]

  • Concentration: You may be attempting to prepare a solution at a concentration that exceeds its solubility limit in water.

  • Purity and Counter-ions: The purity of the peptide and the presence of different counter-ions (e.g., TFA from synthesis) can affect its solubility.

  • pH of the Solution: The net charge of the peptide is pH-dependent. Solubility is often lowest at the peptide's isoelectric point (pI).[10]

  • Aggregation: Peptides, especially at high concentrations, can form aggregates which are difficult to dissolve.[11][12]

  • Improper Reconstitution Technique: The method used to dissolve the lyophilized powder is critical.[13]

Q4: How should I store my this compound peptide?

A4: Proper storage is crucial to maintain the integrity of this compound peptides.

  • Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container with a desiccant.[4][5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5][14]

  • In Solution: It is not recommended to store peptides in solution for long periods.[14] If necessary, prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][8] Solutions of peptides are generally stable for up to a week at 4°C.[15]

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered with this compound peptides.

Problem Possible Cause Recommended Solution
Lyophilized powder does not dissolve in water. - High concentration- Peptide aggregation- pH is near the isoelectric point (pI)1. Try a lower concentration. 2. Use a gentle solvent progression: Start with sterile, distilled water. If solubility is poor, proceed to the options below.3. Adjust pH: this compound has a net positive charge at neutral pH. If it fails to dissolve in water, try a slightly acidic solution (e.g., 10% acetic acid) to further protonate the peptide.[13][16]4. Sonication: Use brief periods of sonication in an ice bath to help break up aggregates.[13][17]
The solution is cloudy or contains visible precipitates. - Peptide has precipitated out of solution.- The solubility limit has been exceeded.- Aggregation has occurred over time.1. Centrifuge the solution: Pellet any undissolved material by high-speed centrifugation (e.g., >10,000 x g) and use the clear supernatant.[17] Note that this will reduce the actual concentration.2. Re-dissolve using an organic solvent: If the experiment allows, lyophilize the peptide again and start the solubilization process with a small amount of an organic solvent like DMSO, followed by slow, dropwise addition to your aqueous buffer with stirring.[1]3. Filter the solution: Use a low protein binding filter (e.g., 0.22 µm) to remove aggregates before use.
The peptide dissolves initially but precipitates upon addition to my assay buffer. - The final concentration is too high in the buffer.- The buffer composition (e.g., salt concentration, pH) is causing precipitation.- The organic co-solvent (if used) is not tolerated at the final concentration.1. Lower the final peptide concentration. 2. Optimize the dilution method: Add the concentrated peptide stock solution dropwise to the assay buffer while vortexing or stirring.[3]3. Check buffer compatibility: Test the solubility of this compound in small volumes of your assay buffer before preparing a large batch.4. Minimize organic solvent concentration: Ensure the final concentration of solvents like DMSO is as low as possible (typically <0.5% for cell-based assays).[17]
Table 1: Qualitative Solubility of this compound Peptides in Common Solvents
Solvent System Qualitative Solubility Recommended Starting Concentration Notes
Sterile, Distilled Water High1-2 mg/mLThis is the recommended first-choice solvent.[8][9]
Aqueous Buffers (e.g., PBS, Tris, pH 7.0-7.4) High1-2 mg/mLSolubility is generally good at neutral pH.[18]
Dilute Acetic Acid (e.g., 10% in water) Very High> 2 mg/mLUseful if the peptide does not dissolve in neutral water/buffer.[16]
Dimethyl Sulfoxide (DMSO) High> 10 mg/mLUse as a last resort for highly concentrated stock solutions. Dilute slowly into aqueous buffers.[1]
Acetonitrile (ACN) / Methanol ModerateVariableCan be used as an alternative to DMSO, but may be more difficult to handle due to volatility.[18]

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized this compound

This protocol outlines the standard procedure for dissolving lyophilized this compound peptide.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for 15-20 minutes. This prevents moisture from condensing on the cold peptide powder.[5][14]

  • Centrifuge the Vial: Briefly centrifuge the vial (e.g., at 10,000 x g for 1-2 minutes) to ensure all the lyophilized powder is at the bottom of the tube.[13]

  • Add Solvent: Carefully add the desired volume of sterile, distilled water or a suitable buffer (see Table 1) to the vial to achieve the target concentration (e.g., 1 mg/mL).

  • Aid Dissolution: Gently vortex or swirl the vial to mix. If the peptide does not dissolve completely, sonicate the vial in a water bath for short intervals (e.g., 3 cycles of 10-15 seconds), allowing the solution to cool on ice between cycles.[13][17]

  • Visual Inspection: A successfully solubilized peptide solution should be clear and free of any visible particulates.[13]

  • Storage: For immediate use, keep the solution at 4°C. For longer-term storage, create single-use aliquots and store them at -20°C or -80°C.[8]

Protocol 2: Solubilization of "Difficult-to-Dissolve" this compound using an Organic Solvent

This protocol is for instances where this compound fails to dissolve in aqueous solutions.

  • Follow Steps 1 and 2 from Protocol 1.

  • Initial Dissolution in Organic Solvent: Add a minimal volume of 100% DMSO (e.g., 30-50 µL) to the lyophilized peptide.[1]

  • Ensure Complete Dissolution: Gently vortex or sonicate until the peptide is fully dissolved in the DMSO, creating a concentrated stock solution.

  • Dilution into Aqueous Buffer: While vigorously stirring or vortexing your desired aqueous buffer, slowly add the concentrated DMSO stock solution dropwise to reach the final desired concentration.[3]

  • Monitor for Precipitation: Visually inspect the solution during the dilution process. If the solution becomes cloudy, you have likely exceeded the solubility limit in that buffer system.

  • Final DMSO Concentration: Ensure the final percentage of DMSO in your working solution is compatible with your experimental system (typically below 0.5% for cellular assays).[17]

Visualizations

Sialorphin_Solubility_Workflow start Start: Lyophilized This compound Peptide water Attempt to dissolve in sterile water or buffer (pH 7) start->water check1 Is the solution clear? water->check1 acid Try dilute acetic acid (10%) check1->acid No success Solution Ready for Use check1->success Yes check2 Is the solution clear? acid->check2 dmso Use minimal DMSO to dissolve, then dilute into buffer check2->dmso No check2->success Yes check3 Is the solution clear? dmso->check3 check3->success Yes fail Troubleshoot: - Lower concentration - Check peptide integrity - Consider aggregation check3->fail No

Caption: A troubleshooting workflow for dissolving this compound peptides.

Sialorphin_Enkephalin_Pathway This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits Enkephalins Endogenous Enkephalins NEP->Enkephalins Degrades Opioid_Receptors μ / δ-Opioid Receptors Enkephalins->Opioid_Receptors Activates Analgesia Analgesia (Pain Relief) Opioid_Receptors->Analgesia Leads to

Caption: this compound's potentiation of the enkephalin signaling pathway.

Sialorphin_CNP_Pathway This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits CNP C-type Natriuretic Peptide (CNP) NEP->CNP Degrades NPRB NPR-B Receptor (Guanylyl Cyclase-B) CNP->NPRB Activates cGMP Increased cGMP NPRB->cGMP Produces Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to

Caption: this compound's enhancement of the CNP signaling pathway.

References

Technical Support Center: Optimizing Sialorphin Dosage for In Vivo Analgesic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sialorphin dosage for in vivo analgesic studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action as an analgesic?

A1: this compound is a naturally occurring peptide that acts as a potent and specific inhibitor of the enzyme neutral endopeptidase (NEP). NEP is responsible for the breakdown of endogenous opioid peptides called enkephalins. By inhibiting NEP, this compound increases the local concentration and prolongs the activity of enkephalins, which then bind to μ- and δ-opioid receptors to produce an analgesic effect.[1][2][3] This indirect mechanism of action distinguishes it from direct opioid agonists like morphine.

Q2: What are the advantages of using this compound over traditional opioids?

A2: this compound's mechanism of potentiating the body's own pain-relief system may offer a better side-effect profile compared to direct opioid agonists. While specific adverse effects in rats have not been extensively documented, the related human peptide, opiorphin, has been shown to produce potent analgesia with minimal morphine-associated side effects, such as abuse liability and constipation, and without the development of tolerance after subchronic treatment.

Q3: What is the stability of this compound in solution?

A3: this compound is susceptible to degradation by proteases. For in vivo experiments, it is recommended to prepare fresh solutions for each experiment. Lyophilized this compound can be stored at 0-5°C for up to 6 months. Once reconstituted, the solution can be kept at 4°C for up to 5 days or aliquoted and frozen at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Q4: In which animal models has the analgesic effect of this compound been demonstrated?

A4: The analgesic efficacy of this compound has been primarily demonstrated in rat models of acute and tonic pain, including the pin-pain test (mechanical pain) and the formalin test (chemical-induced tonic pain).[1][2]

Dosage and Administration Guidelines

This compound Dosage for Analgesic Studies in Rats
Administration RouteDosage RangePain ModelSpeciesReference
Intravenous (i.v.)50 - 100 µg/kgPin-Pain TestRat[1]
Intravenous (i.v.)200 µg/kgFormalin Test (early phase)Rat[1]
Comparison with Morphine

Currently, there is no direct, published, head-to-head comparison of the ED50 (the dose that produces a therapeutic effect in 50% of the population) of this compound and morphine for analgesia. The analgesic potency of morphine can vary depending on the pain model and the strain of the animal used. For reference, reported subcutaneous ED50 values for morphine in the rat tail-flick test are in the range of 8.0 mg/kg.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • Lyophilized this compound

  • Sterile water for injection or sterile 0.01 M acetic acid

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Bring the lyophilized this compound vial to room temperature.

  • Reconstitute the peptide by adding the appropriate volume of sterile water or 0.01 M acetic acid to achieve a stock solution. For example, dissolve 2 mg of this compound in 0.5 mL of 0.01 M acetic acid.

  • Gently vortex the tube to ensure the peptide is fully dissolved.

  • Perform a brief centrifugation to collect the solution at the bottom of the tube.

  • On the day of the experiment, thaw a stock solution aliquot on ice.

  • Dilute the stock solution with sterile PBS (pH 7.4) to the final desired concentration for injection. The final injection volume for rats is typically 100-200 µL.

  • Keep the final solution on ice until administration.

Protocol 2: Intravenous (i.v.) Administration in Rats

Materials:

  • Prepared this compound solution

  • Rat restrainer

  • 27-30 gauge needle attached to a 1 mL syringe

  • Heat lamp (optional)

Procedure:

  • Accurately weigh the rat to determine the correct volume of this compound solution to inject.

  • Place the rat in a suitable restrainer.

  • If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.

  • Locate one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

  • Slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Proceed with the behavioral pain assay at the appropriate time post-injection (e.g., 5 minutes for the pin-pain test, 10 minutes for the formalin test).[1][4]

Protocol 3: Subcutaneous (s.c.) Administration in Rats (General Protocol)

Materials:

  • Prepared this compound solution

  • 25-27 gauge needle attached to a 1 mL syringe

Procedure:

  • Accurately weigh the rat to determine the injection volume.

  • Gently restrain the rat.

  • Lift a fold of skin in the dorsal neck or flank region to create a "tent".

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Inject the this compound solution.

  • Withdraw the needle and gently massage the area to aid dispersal of the solution.

  • Proceed with the behavioral assay. Note that the onset of action for subcutaneous administration may be slower than for intravenous injection.

Troubleshooting Guide

Issue 1: No observable analgesic effect after this compound administration.

Possible CauseTroubleshooting Step
Incorrect Dosage The dose may be too low. Perform a dose-response study to determine the optimal dose for your specific pain model and animal strain.
Improper Administration For i.v. injections, ensure proper placement in the tail vein. Infiltration into the surrounding tissue will prevent the drug from reaching systemic circulation. For s.c. injections, ensure the full dose was delivered under the skin.
Peptide Degradation Ensure proper storage and handling of the this compound peptide. Prepare fresh solutions for each experiment and keep them on ice. The stability of peptides in solution can be limited.
Timing of Behavioral Test The peak analgesic effect may have been missed. Conduct a time-course experiment to determine the optimal time window for behavioral testing after this compound administration.
Pain Model Insensitivity The chosen pain model may not be sensitive to the analgesic effects of this compound. The pin-pain and formalin tests have been validated for this compound in rats.[1]

Issue 2: High variability in analgesic response between animals.

Possible CauseTroubleshooting Step
Inconsistent Drug Administration Ensure consistent and accurate administration of the this compound solution for all animals.
Animal Stress Stress can influence pain perception. Handle animals gently and consistently. Acclimate the animals to the testing environment and procedures before the experiment.[1]
Biological Variability Account for natural biological variation by using a sufficient number of animals per group to achieve statistical power.
Inconsistent Behavioral Scoring Ensure that the person scoring the behavior is blinded to the treatment groups and uses a clearly defined and consistent scoring system.

Issue 3: Observed adverse effects in animals.

Possible CauseTroubleshooting Step
High Dosage The administered dose may be too high. Reduce the dose and perform a dose-response study to find a balance between analgesia and adverse effects.
Behavioral Side Effects Opioids can cause behavioral changes such as sedation or hyperactivity.[5] Carefully observe and document all behaviors. These may be inherent to the mechanism of action.
Local Irritation (s.c. injection) The formulation may be causing local irritation. Ensure the pH of the injection solution is close to neutral. If irritation persists, consider changing the injection site for subsequent doses.

Visualizations

Sialorphin_Signaling_Pathway This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits Enkephalins Endogenous Enkephalins NEP->Enkephalins Degrades Opioid_Receptors μ- and δ-Opioid Receptors Enkephalins->Opioid_Receptors Activates Analgesia Analgesic Effect Opioid_Receptors->Analgesia Leads to

This compound's analgesic signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Baseline Baseline Pain Measurement (Optional) Animal_Acclimation->Baseline Sialorphin_Prep This compound Solution Preparation Administration This compound Administration (i.v., s.c., etc.) Sialorphin_Prep->Administration Baseline->Administration Pain_Assay Behavioral Pain Assay (e.g., Formalin Test) Administration->Pain_Assay Data_Collection Data Collection & Scoring Pain_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

Experimental workflow for in vivo analgesic studies.

References

Technical Support Center: Sialorphin NEP Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sialorphin NEP (Neutral Endopeptidase, Neprilysin) inhibition assays. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a NEP inhibitor?

This compound is a naturally occurring pentapeptide (QHNPR) first identified in rats.[1] It acts as a physiological inhibitor of Neutral Endopeptidase (NEP), an enzyme responsible for the degradation of several bioactive peptides, including enkephalins and substance P.[2][3] By inhibiting NEP, this compound can protect these endogenous peptides from breakdown, leading to analgesic and other physiological effects.[3] Its natural origin and specific inhibitory action make it a valuable tool for studying the physiological roles of NEP and for the development of novel therapeutics.[4]

Q2: What is the typical IC50 value for this compound against NEP?

The IC50 value for this compound can vary depending on the experimental conditions, such as the substrate and the source of the NEP enzyme. Reported IC50 values for rat this compound against rat NEP are in the micromolar range. For instance, studies have shown an IC50 of approximately 0.4–1 µM when using substance P as the substrate.[2][4]

Q3: How stable is this compound in experimental conditions?

A significant challenge in working with this compound is its limited stability, particularly in biological matrices like human plasma.[5] Studies have shown that this compound can be rapidly degraded by other proteases present in plasma.[1] For in vitro assays, it is crucial to use appropriate buffers and handle the peptide with care to minimize degradation. Lipidation of the this compound molecule has been explored as a strategy to increase its stability in human plasma.[5]

Q4: Can I use this compound to inhibit human NEP?

While this compound is a potent inhibitor of rat NEP, its human functional homologue is a peptide called Opiorphin (QRFSR).[6] Opiorphin has been shown to inhibit human NEP (hNEP).[6] The inhibitory efficacy of rat this compound against human NEP may differ, and for studies involving human enzymes, using Opiorphin or validating the cross-reactivity and potency of this compound is recommended.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Potential Cause 1: this compound Degradation. this compound is susceptible to degradation by proteases.

    • Troubleshooting Steps:

      • Prepare fresh this compound solutions for each experiment.

      • Store stock solutions in small aliquots at -80°C to avoid multiple freeze-thaw cycles.

      • Consider the use of protease inhibitor cocktails in your assay buffer if using complex biological samples as the enzyme source.

      • For longer-term stability, consider using lipidated analogs of this compound which have shown increased plasma stability.[5]

  • Potential Cause 2: Inconsistent Enzyme Activity. The activity of NEP can vary between preparations and with storage.

    • Troubleshooting Steps:

      • Aliquot the enzyme after purchase and store at -80°C.

      • Perform a quality control check of each new enzyme batch by running a standard inhibitor with a known IC50.

      • Avoid repeated freeze-thaw cycles of the enzyme.

  • Potential Cause 3: Substrate-Dependent Inhibition. The calculated IC50 value can be influenced by the substrate used in the assay.[7]

    • Troubleshooting Steps:

      • Be consistent with the substrate used across all experiments in a study.

      • If comparing data with published literature, ensure the same substrate was used.

      • Report the substrate and its concentration when publishing your results.

Issue 2: No or very low NEP inhibition observed.

  • Potential Cause 1: Inactive this compound. Improper storage or handling may have led to the degradation of the peptide.

    • Troubleshooting Steps:

      • Use a fresh vial of this compound.

      • Verify the peptide concentration using a quantitative method.

  • Potential Cause 2: Inactive Enzyme. The NEP enzyme may have lost its activity.

    • Troubleshooting Steps:

      • Test the enzyme activity with a positive control substrate and in the absence of any inhibitor.

      • Use a known, potent NEP inhibitor (e.g., Thiorphan) as a positive control for inhibition.

  • Potential Cause 3: Incorrect Assay Conditions. The pH, temperature, or buffer composition may not be optimal for NEP activity or this compound binding.

    • Troubleshooting Steps:

      • Ensure the assay buffer pH is within the optimal range for NEP (typically around 7.4).[5]

      • Maintain a constant temperature (e.g., 37°C) throughout the incubation period.[5]

      • Verify the composition of your assay buffer.

Issue 3: High background fluorescence in a fluorogenic assay.

  • Potential Cause 1: Substrate Instability. The fluorogenic substrate may be auto-hydrolyzing.

    • Troubleshooting Steps:

      • Run a control well with only the substrate and assay buffer to measure the rate of auto-hydrolysis.

      • Subtract the background fluorescence from all measurements.

      • Store the substrate protected from light and at the recommended temperature.

  • Potential Cause 2: Contaminating Proteases. If using a non-purified enzyme source (e.g., tissue homogenate), other proteases may be cleaving the substrate.

    • Troubleshooting Steps:

      • Use a more specific substrate for NEP.

      • Include inhibitors for other classes of proteases to ensure the observed activity is primarily from NEP.

      • Purify the NEP enzyme from the source if possible.

Quantitative Data Summary

InhibitorEnzyme SourceSubstrateIC50 (µM)Reference
This compoundRat Spinal Cord MembranesSubstance P0.4 - 1[2]
This compoundPurified Rabbit Renal NEPDansyl-Gly-(pNO2)Phe-βAla0.6[3]
This compoundRat Kidney MembranesSubstance P1[3]
YQRFSR (Opiorphin derivative)Human NEPNot Specified30[6]
YQRFSR (Opiorphin derivative)Rat NEPNot Specified38[6]

Experimental Protocols

Protocol 1: Determination of this compound IC50 against NEP using a Fluorogenic Substrate

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against NEP.

Materials:

  • Recombinant human or rat NEP

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute NEP in Assay Buffer to the desired stock concentration.

    • Dissolve the fluorogenic substrate in DMSO to create a stock solution and then dilute to the working concentration in Assay Buffer.

    • Prepare a stock solution of this compound in Assay Buffer. Create a serial dilution of this compound to cover a range of concentrations for IC50 determination.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the serially diluted this compound or vehicle control (Assay Buffer).

    • Add 25 µL of the NEP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the NEP substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

NEP_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_analysis Data Acquisition & Analysis This compound This compound Stock Dilution Serial Dilution of this compound This compound->Dilution NEP NEP Enzyme Stock Preincubation Pre-incubation: this compound + NEP NEP->Preincubation Substrate Fluorogenic Substrate Stock Reaction Reaction Initiation: Add Substrate Substrate->Reaction Dilution->Preincubation Preincubation->Reaction Measurement Kinetic Fluorescence Reading Reaction->Measurement Calculation Calculate Reaction Rates Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Inconsistent IC50 Results C1 This compound Degradation? Start->C1 C2 Variable Enzyme Activity? Start->C2 C3 Substrate Inconsistency? Start->C3 S1 Prepare fresh solutions Aliquot stocks C1->S1 S2 QC enzyme batches Avoid freeze-thaw C2->S2 S3 Use consistent substrate Report substrate used C3->S3

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Preventing degradation of Sialorphin during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sialorphin Handling and Storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of this compound to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be kept at -20°C or colder, protected from light. Under these conditions, the peptide can remain stable for several years. For short-term storage, it can be kept at 4°C for several weeks. Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[1][2]

Q2: How should I reconstitute lyophilized this compound?

A2: this compound is soluble in water.[3] For reconstitution, use sterile, distilled water or a sterile buffer such as phosphate-buffered saline (PBS) at a pH between 5 and 7.[1] Briefly sonicate the mixture to aid dissolution and minimize aggregation.[4] If the peptide is difficult to dissolve, a small amount of 0.1% acetic acid can be used for this basic peptide.

Q3: What is the stability of this compound in solution?

A3: this compound in solution is significantly less stable than in its lyophilized form. When reconstituted, it is recommended to use the solution immediately. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to three months or at 4°C for up to five days.[3]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound include:

  • Enzymatic Degradation: this compound is rapidly degraded by peptidases present in biological fluids such as human plasma.[3]

  • Chemical Degradation: The N-terminal glutamine (Gln) residue can undergo cyclization to form pyroglutamic acid (pGlu). This is a common modification for peptides with N-terminal Gln.

Q5: Are there any solvents I should avoid when working with this compound?

A5: While this compound's sequence (Gln-His-Asn-Pro-Arg) does not contain residues like Cysteine or Methionine that are highly susceptible to oxidation, it is still good practice to avoid solvents that are not compatible with your downstream assays. For most biological applications, reconstitution in sterile water or a suitable buffer is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity 1. Improper storage of lyophilized or reconstituted peptide. 2. Repeated freeze-thaw cycles of the stock solution. 3. Enzymatic degradation during the experiment. 4. Chemical degradation (e.g., pyroglutamate (B8496135) formation).1. Ensure storage at recommended temperatures (-20°C or colder for long-term). 2. Aliquot stock solutions into single-use vials. 3. Add protease inhibitors to your experimental system if compatible. 4. Prepare fresh solutions for each experiment.
Difficulty dissolving the lyophilized peptide 1. The peptide has aggregated. 2. Incorrect solvent or pH.1. Briefly sonicate the vial. 2. Use sterile water first. If solubility is still an issue, try adding a small amount of 0.1% acetic acid.
Precipitation of the peptide in solution 1. The pH of the solution is near the isoelectric point of the peptide. 2. High peptide concentration.1. Adjust the pH of the buffer. A pH range of 5-7 is generally optimal for peptide stability.[1] 2. Prepare a more dilute solution.
Inconsistent experimental results 1. Inaccurate peptide concentration due to incomplete solubilization. 2. Degradation of the peptide stock solution over time.1. Ensure the peptide is fully dissolved before use. A transparent, particle-free solution should be obtained.[4] 2. Use freshly prepared solutions or aliquots that have been properly stored for a limited time.

Quantitative Data Summary

Due to the limited availability of this compound-specific storage stability data in non-biological buffers, the following tables are based on general guidelines for peptide stability.

Table 1: Recommended Storage Conditions and Expected Stability of this compound

Form Storage Temperature Recommended Duration
Lyophilized-80°C> 1 year
Lyophilized-20°CSeveral years
Lyophilized4°CSeveral weeks
LyophilizedRoom TemperatureSeveral days
In Solution-80°C~ 1 year
In Solution-20°CUp to 3 months[3]
In Solution4°CUp to 5 days[3]

Table 2: General Recommendations for this compound Reconstitution and Handling

Parameter Recommendation Rationale
Reconstitution Solvent Sterile Water, PBS (pH 7.4)This compound is soluble in water. Buffers can help maintain a stable pH.
Optimal pH in Solution 5.0 - 7.0Minimizes chemical degradation such as deamidation and hydrolysis.
Freeze-Thaw Cycles AvoidRepeated freezing and thawing can lead to peptide aggregation and degradation. Aliquoting is highly recommended.
Light Exposure MinimizeProtect from light to prevent potential photo-degradation.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol describes a method to evaluate the stability of this compound in a specific buffer over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Lyophilized this compound

  • Sterile reconstitution buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)

  • RP-HPLC system with a C18 column

  • Microcentrifuge tubes

Procedure:

  • Reconstitution: Reconstitute a known amount of lyophilized this compound in the chosen sterile buffer to a final concentration of 1 mg/mL.

  • Aliquoting: Aliquot the this compound solution into multiple microcentrifuge tubes for each time point and temperature to be tested.

  • Incubation: Place the aliquots at the different storage temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.

  • Sample Preparation for HPLC:

    • If the buffer contains proteins or other interfering substances, precipitate them by adding an equal volume of 10% TFA in ACN, vortex, and centrifuge at high speed for 10 minutes. Collect the supernatant.

    • If the buffer is simple, directly dilute the sample with the initial mobile phase.

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A linear gradient suitable for eluting this compound (e.g., 5-60% B over 20 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life under each condition.

Visualizations

Sialorphin_Signaling_Pathway This compound This compound NEP Neprilysin (NEP) This compound->NEP Inhibits Enkephalins Endogenous Enkephalins NEP->Enkephalins Degrades Opioid_Receptors μ- and δ-Opioid Receptors Enkephalins->Opioid_Receptors Activates Analgesia Analgesia (Pain Relief) Opioid_Receptors->Analgesia Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute Reconstitute Lyophilized this compound Aliquot Aliquot into Time-Point Samples Reconstitute->Aliquot Incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) Aliquot->Incubate Collect Collect Samples at Time Points Incubate->Collect HPLC Analyze by RP-HPLC Collect->HPLC Data Calculate % Remaining & Half-life HPLC->Data

Caption: Workflow for this compound Stability Assessment.

References

Technical Support Center: Enhancing the Bioavailability of Sialorphin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges in enhancing the bioavailability of Sialorphin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a naturally occurring pentapeptide (QHNPR) first identified in rats.[1][2] Its primary mechanism of action is the inhibition of neutral endopeptidase (NEP), also known as neprilysin.[3][4][5] NEP is an enzyme responsible for the degradation of several signaling peptides, including endogenous opioid peptides called enkephalins.[3][4] By inhibiting NEP, this compound protects enkephalins from breakdown, leading to their increased local concentration and potentiation of their natural analgesic and other physiological effects through activation of μ- and δ-opioid receptors.[3][4][6]

Q2: What are the main challenges to the bioavailability of this compound?

Like many peptide-based therapeutics, this compound faces several challenges that limit its oral bioavailability. The primary barriers include:

  • Enzymatic Degradation: this compound is susceptible to degradation by proteases in the gastrointestinal tract and in human plasma.[7][8]

  • Poor Membrane Permeability: Due to its hydrophilic nature and size, this compound has limited ability to cross the intestinal epithelium to enter systemic circulation.

  • Physicochemical Instability: The peptide's structure and activity can be compromised by the varying pH conditions throughout the digestive system.

Q3: What are the common strategies to enhance the bioavailability of this compound derivatives?

Several approaches can be employed to overcome the challenges mentioned above:

  • Chemical Modification:

    • Lipidation: Attaching a fatty acid chain to the N-terminus of this compound can increase its stability in plasma and enhance its ability to cross cell membranes.[7][9]

    • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids at specific positions can reduce susceptibility to enzymatic cleavage. For instance, a D-arginine substitution at the N-terminus has been shown to increase plasma stability.[8]

  • Formulation Strategies:

    • Encapsulation: Using delivery systems like nanoparticles or liposomes can protect the peptide from the harsh environment of the GI tract.

    • Permeation Enhancers: Co-administration with agents that transiently increase the permeability of the intestinal epithelium can improve absorption.

    • Enzyme Inhibitors: Including protease inhibitors in the formulation can reduce enzymatic degradation in the gut.

Q4: We are observing low yield during the synthesis of our this compound derivative. What are the likely causes?

Low yields in solid-phase peptide synthesis (SPPS) can arise from several factors:

  • Incomplete Coupling Reactions: Steric hindrance from bulky protecting groups or the growing peptide chain can prevent complete peptide bond formation.

  • Peptide Aggregation: The peptide chain can aggregate on the solid support, blocking reactive sites.

  • Premature Cleavage: The peptide may be prematurely cleaved from the resin during synthesis cycles.

For specific troubleshooting steps, please refer to the Troubleshooting Guide below.

Troubleshooting Guides

Issue 1: Poor Solubility of Lipidated this compound Derivatives

Lipidated peptides often exhibit poor solubility in aqueous solutions, which can complicate their purification and biological assessment.

Symptom Potential Cause Troubleshooting Steps
Precipitation during purification or formulation The hydrophobic lipid tail promotes aggregation in aqueous buffers.1. Use of Organic Co-solvents: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before slowly adding it to the aqueous buffer with vigorous stirring.[10][11][12] 2. pH Adjustment: Adjust the pH of the buffer to be far from the peptide's isoelectric point (pI) to increase its net charge and improve solubility.[11][13] 3. Sonication: Use sonication to aid in the dissolution of the peptide.[14]
Cloudy or viscous solution The peptide is suspended rather than fully dissolved, or it has formed a gel.1. Test a small sample: Before dissolving the entire batch, test the solubility of a small amount in different solvent systems.[14] 2. Temperature Control: Gentle warming may improve solubility for some peptides, but be cautious of potential degradation.[11]
Issue 2: Inconsistent Results in NEP Inhibition Assay

Variability in the in vitro assessment of NEP inhibition by this compound derivatives can obscure the true potency of the compounds.

Symptom Potential Cause Troubleshooting Steps
High variability between replicate wells Inaccurate pipetting of enzyme, substrate, or inhibitor. Adsorption of the peptide to plasticware.1. Use low-binding labware: Employ low-protein-binding microplates and pipette tips. 2. Careful pipetting: Ensure accurate and consistent pipetting, especially for viscous solutions of lipidated peptides.
Lower than expected inhibitory activity Degradation of the this compound derivative in the assay buffer. Incorrect buffer composition.1. Check buffer compatibility: Ensure the pH and ionic strength of the assay buffer are optimal for both the enzyme and the inhibitor. 2. Assess stability in assay buffer: Pre-incubate the this compound derivative in the assay buffer for the duration of the experiment and then test its integrity.
Issue 3: Low Permeability in Caco-2 Assay

Low apparent permeability (Papp) values in the Caco-2 model can be due to several factors unrelated to the intrinsic properties of the this compound derivative.

Symptom Potential Cause Troubleshooting Steps
Low Papp values for all tested compounds, including controls Compromised integrity of the Caco-2 cell monolayer.1. Measure TEER: Regularly measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.[15] 2. Use a paracellular marker: Include a low-permeability marker like Lucifer Yellow or mannitol (B672) to check for monolayer integrity during the assay.[15]
High efflux ratio suggesting active transport out of the cell The this compound derivative is a substrate for efflux transporters like P-glycoprotein (P-gp).1. Use of efflux inhibitors: Perform the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if the absorptive transport increases.

Data Presentation

Table 1: In Vitro Stability and NEP Inhibitory Activity of this compound and its Derivatives

Compound Modification Half-life (t1/2) in Human Plasma Met-Enkephalin Half-life (t1/2) with Inhibitor (min) *Reference
This compoundNoneAlmost completely decomposed after 2h78 ± 2[8]
Peptide XIN-terminal D-Arg substitution~45% remaining after 48h-[8]
Peptide VN-terminal Mir-Lys-Lys lipidation-114 ± 4[7][9]
Peptide VIN-terminal Laur-Lys-Lys lipidation-120 ± 3[7][9]
Peptide VIIN-terminal Palm-Lys-Lys lipidation-134 ± 5[7][9]
Peptide VIIIN-terminal Stear-Lys-Lys lipidation-150 ± 6[7][9]

*Half-life of Met-enkephalin in the presence of the inhibitor and NEP. A longer half-life indicates stronger NEP inhibition.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-terminally Lipidated this compound Analogs

This protocol describes the manual solid-phase synthesis of this compound analogs using Fmoc chemistry.[1][7][16][17][18]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Arg(Pbf), Pro, Asn(Trt), His(Trt), Gln(Trt), Lys(Boc))

  • Fatty acids (e.g., Palmitic acid, Stearic acid)

  • Coupling reagents: HBTU/HOBt or HATU, and DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (2.9/3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test or a chloranil (B122849) test.[9] If the reaction is incomplete, repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the this compound sequence (Arg, Pro, Asn, His, Gln) and any linker amino acids (e.g., Lys).

  • Lipidation: Couple the fatty acid to the N-terminal amino group using the same coupling procedure as for the amino acids.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro NEP Inhibition Assay

This protocol is for determining the ability of this compound derivatives to inhibit the degradation of a NEP substrate, Met-enkephalin.[9]

Materials:

  • Recombinant human NEP

  • Met-enkephalin (substrate)

  • This compound derivative (inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 1 M HCl (to stop the reaction)

  • RP-HPLC system for analysis

Procedure:

  • Prepare Solutions: Dissolve Met-enkephalin, the this compound derivative, and NEP in Tris-HCl buffer to the desired stock concentrations.

  • Assay Setup: In a microcentrifuge tube, combine the Tris-HCl buffer, the this compound derivative solution, and the Met-enkephalin solution. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NEP solution to initiate the enzymatic reaction. The final concentrations in a 300 µL reaction volume could be: 0.0413 mM Met-enkephalin, 0.156 mM inhibitor, and 5.687 nM NEP.[9]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 90, 120 minutes), take an aliquot of the reaction mixture and stop the reaction by adding 1 M HCl.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Filter the supernatant before HPLC analysis.

  • HPLC Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining Met-enkephalin.

  • Data Analysis: Plot the concentration of Met-enkephalin versus time and calculate the half-life (t1/2) of the substrate in the presence of the inhibitor.

Protocol 3: Plasma Stability Assay

This protocol assesses the stability of this compound derivatives in human plasma.[19][20][21][22]

Materials:

  • Human plasma (with anticoagulant, e.g., EDTA)

  • This compound derivative

  • Precipitating solution (e.g., acetonitrile with 1% TFA, or 3% trichloroacetic acid (TCA))

  • RP-HPLC system or LC-MS for analysis

Procedure:

  • Thaw Plasma: Thaw frozen human plasma at 37°C.

  • Spike Peptide: Add the this compound derivative to the plasma to a final concentration (e.g., 30-50 µmol/L).

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add the aliquot to a tube containing ice-cold precipitating solution (e.g., 3 volumes of acetonitrile with 1% TFA). Vortex thoroughly.

  • Centrifugation: Incubate on ice for 10-20 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated plasma proteins.

  • Sample Collection: Carefully collect the supernatant.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact this compound derivative remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the derivative in plasma.

Protocol 4: Caco-2 Permeability Assay

This assay evaluates the transport of this compound derivatives across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[15][23][24][25][26]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • This compound derivative

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

  • Cell Culture and Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the transport experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound derivative solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the this compound derivative in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Mandatory Visualization

Sialorphin_Signaling_Pathway This compound This compound Derivative NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits Enkephalins Enkephalins NEP->Enkephalins Degrades Opioid_Receptor μ / δ Opioid Receptor Enkephalins->Opioid_Receptor Activates G_protein Gi/o Protein Opioid_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Effects MAPK->Analgesia

Caption: this compound's mechanism of action and downstream signaling pathway.

Experimental_Workflow_Bioavailability cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Solubility Solubility Assessment Characterization->Solubility NEP_Assay NEP Inhibition Assay Solubility->NEP_Assay Plasma_Stability Plasma Stability Assay Solubility->Plasma_Stability Caco2_Assay Caco-2 Permeability Solubility->Caco2_Assay PK_Studies Pharmacokinetic Studies NEP_Assay->PK_Studies Plasma_Stability->PK_Studies Caco2_Assay->PK_Studies PD_Models Pharmacodynamic Models (e.g., Analgesia) PK_Studies->PD_Models

References

Technical Support Center: Minimizing Off-Target Effects in Sialorphin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of sialorphin in experimental settings. Our focus is to help you minimize off-target effects and ensure the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a natural pentapeptide that functions as a potent and competitive inhibitor of Neprilysin (NEP), also known as neutral endopeptidase.[1][2][3] NEP is a zinc-metalloproteinase responsible for the degradation of several endogenous peptides. By inhibiting NEP, this compound potentiates the effects of these peptides.

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effects of this compound stem from its inhibition of NEP, which leads to increased bioavailability of NEP substrates. The most well-documented downstream effects are:

  • Analgesia: By preventing the breakdown of enkephalins, which are endogenous opioid peptides, this compound produces analgesic effects.[1][4] These effects are mediated through the activation of µ (mu)- and δ (delta)-opioid receptors.[1][2][4]

  • Smooth Muscle Relaxation: this compound enhances the relaxation of smooth muscle tissue, an effect attributed to the potentiation of C-type natriuretic peptide (CNP), another substrate of NEP.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is relatively specific for NEP, off-target effects can occur, particularly at high concentrations. Potential off-target effects may include:

  • Inhibition of other peptidases: Although this compound is a potent NEP inhibitor, it may exhibit some activity against other metalloproteinases, such as Aminopeptidase N (APN) and Angiotensin-Converting Enzyme (ACE).

  • Direct receptor interactions: While studies suggest this compound does not directly bind to µ-opioid receptors, the possibility of low-affinity interactions with other receptors cannot be entirely ruled out at supra-physiological concentrations.

Q4: How can I be sure the observed effects in my experiment are due to NEP inhibition?

A4: To confirm that the observed effects are mediated by NEP inhibition, you should include appropriate controls in your experimental design. These include:

  • Positive Controls: Use a well-characterized, selective NEP inhibitor (e.g., thiorphan (B555922) or phosphoramidon) to compare the effects with those of this compound.[1]

  • Negative Controls: In functional assays, use an inactive analog of this compound or a scrambled peptide sequence to ensure the observed effects are not due to non-specific peptide interactions.

  • Antagonist Controls: For analgesic studies, co-administration of opioid receptor antagonists like naloxone (B1662785) can demonstrate that the analgesic effect is indeed mediated by the potentiation of endogenous opioids.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no analgesic effect observed 1. Peptide Degradation: this compound is susceptible to degradation by proteases in biological fluids. 2. Sub-optimal Dose: The effective dose may not have been reached. 3. Off-target effects masking analgesia: At high concentrations, off-target effects could interfere with the expected outcome.1. Conduct a stability assay to determine the half-life of this compound in your experimental system. Consider using protease inhibitors or modified, more stable analogs if degradation is rapid. 2. Perform a dose-response study to identify the optimal concentration range for this compound's analgesic effect. 3. Lower the concentration of this compound and co-administer with specific opioid receptor antagonists (e.g., naloxone) to isolate the opioid-mediated analgesic effect.
Unexpected cardiovascular effects (e.g., changes in blood pressure) 1. Potentiation of vasoactive peptides: NEP degrades several vasoactive peptides, including atrial natriuretic peptide (ANP) and bradykinin. Inhibition of NEP by this compound can lead to their accumulation and subsequent cardiovascular effects. 2. Off-target inhibition of ACE: At high concentrations, this compound might inhibit ACE, leading to vasodilation.1. Monitor cardiovascular parameters closely during in vivo experiments. 2. Use the lowest effective dose of this compound to minimize the potentiation of vasoactive peptides. 3. Include an ACE inhibitor (e.g., captopril) as a positive control in a separate experimental group to assess the potential contribution of ACE inhibition to the observed effects.
Lack of smooth muscle relaxation in organ bath experiments 1. Tissue viability issues: The isolated tissue may not be healthy or responsive. 2. Insufficient pre-contraction: The smooth muscle needs to be adequately pre-contracted to observe relaxation. 3. Incorrect buffer composition or temperature. 1. Test tissue viability with a standard relaxing agent (e.g., sodium nitroprusside) at the end of the experiment. 2. Ensure a stable and sufficient pre-contraction is achieved with an appropriate agonist (e.g., phenylephrine) before adding this compound. 3. Verify that the physiological salt solution (PSS) is correctly prepared, oxygenated, and maintained at 37°C.

Quantitative Data Summary

Parameter Value Enzyme/Receptor Reference
IC₅₀ 0.4 - 1.0 µMNeprilysin (NEP)[1][2]
Inhibition Type CompetitiveNeprilysin (NEP)[1][2]

Experimental Protocols

In Vivo Analgesia Assessment: Hot Plate Test

This protocol is designed to assess the central analgesic effects of this compound in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • This compound solution in sterile saline.

  • Vehicle control (sterile saline).

  • Positive control (e.g., morphine).

  • Opioid antagonist (e.g., naloxone).

  • Animal restraining device (optional).

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each animal on the hot plate (maintained at 55 ± 0.5°C) and record the time it takes for the animal to exhibit a nociceptive response (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., intravenous, intraperitoneal).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Antagonist Study: In a separate group of animals, administer naloxone prior to this compound to confirm the involvement of opioid receptors.

In Vitro Smooth Muscle Relaxation: Organ Bath Assay

This protocol assesses the ability of this compound to potentiate smooth muscle relaxation in isolated tissue preparations.

Materials:

  • Isolated organ bath system with force-displacement transducers.

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Isolated smooth muscle tissue (e.g., aortic rings, corpus cavernosum strips).

  • Contractile agent (e.g., phenylephrine).

  • This compound solution.

  • Vehicle control.

Procedure:

  • Tissue Preparation and Mounting: Dissect the desired smooth muscle tissue and mount it in the organ bath chambers filled with PSS.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with PSS changes every 15-20 minutes.

  • Viability Check: Induce a contraction with a high concentration of potassium chloride (KCl) to check for tissue viability. Wash the tissue and allow it to return to baseline.

  • Pre-contraction: Induce a submaximal, stable contraction with a contractile agent (e.g., phenylephrine).

  • This compound Administration: Once a stable plateau of contraction is reached, add this compound or vehicle to the bath in a cumulative or single-dose manner.

  • Data Recording and Analysis: Record the changes in tension (relaxation). Express the relaxation as a percentage of the pre-contraction induced by the agonist.

Visualizations

Sialorphin_On_Target_Pathway This compound This compound NEP Neprilysin (NEP) This compound->NEP Inhibits Enkephalins Enkephalins NEP->Enkephalins Degrades Opioid_Receptors µ and δ Opioid Receptors Enkephalins->Opioid_Receptors Activates Analgesia Analgesia Opioid_Receptors->Analgesia Leads to

This compound's on-target analgesic pathway.

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Dose Is the this compound concentration within the optimal range? Start->Check_Dose Dose_Response Perform a Dose-Response Curve Check_Dose->Dose_Response No Check_Stability Is this compound stable in the experimental matrix? Check_Dose->Check_Stability Yes Dose_Response->Check_Stability Stability_Assay Conduct a Stability Assay Check_Stability->Stability_Assay No Use_Controls Are appropriate controls included? Check_Stability->Use_Controls Yes Stability_Assay->Use_Controls Implement_Controls Implement positive, negative, and antagonist controls Use_Controls->Implement_Controls No Analyze_Results Re-analyze data with appropriate controls Use_Controls->Analyze_Results Yes Implement_Controls->Analyze_Results

A logical workflow for troubleshooting this compound experiments.

References

Navigating Sialorphin Bioactivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sialorphin Bioactivity Assays. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the inherent variability in this compound bioactivity experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and curated data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring pentapeptide (Gln-His-Asn-Pro-Arg) first identified in the submandibular gland of rats.[1] Its primary mechanism of action is the inhibition of the enzyme Neprilysin (NEP), also known as neutral endopeptidase.[2][3] NEP is a zinc-dependent metalloprotease responsible for the degradation of several bioactive peptides.[4][5] By inhibiting NEP, this compound potentiates the effects of endogenous peptides such as enkephalins and C-type natriuretic peptide (CNP), leading to effects like analgesia and smooth muscle relaxation.[2]

Q2: What are the most common assays used to measure this compound bioactivity?

A2: The most common bioactivity assay for this compound is the in vitro Neutral Endopeptidase (NEP) inhibition assay. This assay measures the ability of this compound to prevent the degradation of a NEP substrate.[2] Common substrates include Substance P and Met-enkephalin.[2][3] The assay can be performed using various detection methods, including fluorometric assays with synthetic substrates or HPLC-based methods to measure the degradation of natural substrates.[6][7][8]

Q3: Why am I seeing significant variability in my this compound IC50 values between experiments?

A3: Variability in IC50 values for this compound and other peptide inhibitors is a common challenge.[9][10][11] Several factors can contribute to this, including:

  • Peptide Integrity: Purity, stability (degradation or aggregation), and accurate quantification of the this compound stock solution are critical.

  • Experimental Conditions: Variations in pH, temperature, and incubation time can significantly impact enzyme kinetics and inhibitor potency.[12]

  • Assay Components: The source and concentration of NEP, the choice and concentration of the substrate, and the composition of the assay buffer can all influence the results.

  • Handling and Storage: Improper storage and repeated freeze-thaw cycles of this compound or the enzyme can lead to loss of activity.[6]

Q4: How should I properly store and handle my this compound peptides to minimize variability?

A4: To ensure consistent results, proper handling and storage of this compound are essential. Lyophilized peptides should be stored at -20°C or -80°C. Once reconstituted, it is highly recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Thaw aliquots quickly to room temperature when needed and use them immediately. Avoid storing peptide solutions at 4°C for extended periods. The choice of solvent for reconstitution should be compatible with your assay system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound bioactivity assays.

Issue 1: Higher than expected IC50 value (Lower than expected potency)

Potential Cause Troubleshooting Steps
This compound Degradation 1. Prepare fresh this compound stock solutions. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Verify the purity of your this compound sample via HPLC-MS.
Incorrect this compound Concentration 1. Ensure accurate weighing of the lyophilized peptide. 2. Use a precise method for determining peptide concentration (e.g., amino acid analysis).
Suboptimal Assay Conditions 1. Verify and maintain a consistent pH and temperature for the assay. The optimal pH for NEP is typically around 7.4.[13] 2. Optimize the incubation time. A longer incubation might be necessary for low enzyme concentrations.[5]
High Substrate Concentration 1. Ensure the substrate concentration is appropriate for the assay. High substrate concentrations can lead to an underestimation of inhibitor potency (competitive inhibition).[12] Ideally, the substrate concentration should be at or below the Km value.
Inactive Enzyme 1. Use a fresh aliquot of NEP enzyme. 2. Include a positive control inhibitor (e.g., Thiorphan, Phosphoramidon) to confirm enzyme activity and assay validity.[2][14]

Issue 2: High variability between replicate wells

Potential Cause Troubleshooting Steps
Pipetting Errors 1. Ensure pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions. 3. Prepare a master mix of reagents to add to each well to minimize pipetting variations.
Incomplete Mixing 1. Gently mix the contents of each well after adding all components. 2. Avoid introducing bubbles.
Edge Effects in Microplate 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Ensure the plate is sealed properly during incubation.
This compound Adsorption 1. Peptides can adsorb to plastic surfaces. Consider using low-binding microplates and pipette tips. 2. Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer can sometimes mitigate this issue, but check for compatibility with the enzyme.

Issue 3: No inhibitory activity observed

Potential Cause Troubleshooting Steps
Inactive this compound 1. Confirm the identity and purity of the this compound peptide. 2. Prepare a fresh stock solution from a new vial of lyophilized peptide.
Assay Setup Error 1. Double-check all reagent concentrations and volumes. 2. Ensure the correct positive control inhibitor is used and shows activity. 3. Verify the correct excitation and emission wavelengths are set for the fluorometric reader.[7]
Presence of Interfering Substances 1. If using complex biological samples as the enzyme source, endogenous substances may interfere with the assay. 2. Ensure the assay buffer does not contain components that inhibit NEP (e.g., EDTA, as NEP is a zinc-metalloprotease).[5]

Data Presentation

The inhibitory potency of this compound and its derivatives against Neutral Endopeptidase (NEP) can vary across different studies and experimental conditions. The following table summarizes reported IC50 values.

Inhibitor Enzyme Source Substrate IC50 (µM) Reference
This compoundRat Kidney Membranes3H-Substance P1[2]
This compoundRat Spinal Cord Membranes3H-Substance P0.39[2]
pGlu¹-SialorphinPurified Rabbit Kidney NEPDansyl-Gly-(pNO2)Phe-βAla0.59[2]
Gln¹-SialorphinPurified Rabbit Kidney NEPDansyl-Gly-(pNO2)Phe-βAla0.63[2]
Thiorphan (Control)Rat Spinal Cord Membranes3H-Substance P~0.001[2]
Phosphoramidon (Control)Wild-type NEPAβ1–40<0.01[14]

Experimental Protocols

Protocol 1: Fluorometric Neutral Endopeptidase (NEP) Inhibition Assay

This protocol outlines a general method for determining the IC50 of this compound using a fluorometric assay.

Materials:

  • Recombinant human NEP

  • Fluorogenic NEP substrate (e.g., Abz-based peptide)[7]

  • NEP Assay Buffer (e.g., 50 mM Tris, pH 7.4)

  • This compound (and other test inhibitors)

  • Positive control inhibitor (e.g., Thiorphan)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 330/430 nm)[7]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the inhibitors in NEP Assay Buffer.

    • Dilute the NEP enzyme to the desired working concentration in cold NEP Assay Buffer. Keep on ice.

    • Prepare the NEP substrate working solution by diluting the stock in NEP Assay Buffer.

  • Assay Setup:

    • Add 50 µL of NEP Assay Buffer to all wells.

    • Add 10 µL of the serially diluted this compound, positive control, or vehicle control to the appropriate wells.

    • Add 20 µL of the diluted NEP enzyme to all wells except the "no enzyme" control wells.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the NEP substrate working solution to all wells to initiate the reaction. The final volume should be 100 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 330/430 nm) in kinetic mode every 1-2 minutes for 30-60 minutes.[7]

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

This compound Signaling Pathway

Sialorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound NEP Neprilysin (NEP) This compound->NEP Inhibits Enkephalins Enkephalins Enkephalins->NEP Degradation Opioid_Receptor Opioid Receptor Enkephalins->Opioid_Receptor Activates Analgesia Analgesia Opioid_Receptor->Analgesia Leads to

Caption: this compound inhibits NEP, preventing enkephalin degradation and enhancing analgesic signaling.

Experimental Workflow for this compound Bioactivity Assay

Sialorphin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_this compound Prepare this compound Serial Dilutions Add_Reagents Add Reagents to 96-Well Plate Prep_this compound->Add_Reagents Prep_Enzyme Prepare NEP Working Solution Prep_Enzyme->Add_Reagents Prep_Substrate Prepare Substrate Working Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement at 37°C Add_Substrate->Measure_Fluorescence Calc_Rates Calculate Reaction Rates Measure_Fluorescence->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining this compound's IC50 in a fluorometric NEP inhibition assay.

References

Strategies to reduce non-specific binding in Sialorphin ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and reduce non-specific binding in Sialorphin Enzyme-Linked Immunosorbent Assays (ELISAs).

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a this compound ELISA?

A1: Non-specific binding refers to the adherence of assay components, such as antibodies or the this compound peptide itself, to the surfaces of the microplate wells through low-affinity interactions, rather than the specific, high-affinity binding between the capture antibody and this compound.[1][2] This can also involve the binding of detection antibodies to the blocking proteins or to unoccupied sites on the plate.[1][2] Such binding leads to a high background signal, which can mask the true signal from the analyte and reduce the sensitivity and accuracy of the assay.[3][4]

Q2: Why might a this compound ELISA be particularly susceptible to non-specific binding?

A2: this compound is a small peptide, and assays for small molecules can be prone to non-specific binding for several reasons. The small size of the peptide may leave a significant portion of the carrier protein (if used for coating) and the well surface exposed, increasing the potential for non-specific interactions.[5] Additionally, peptides can possess hydrophobic or charged regions that promote adhesion to the polystyrene surface of the ELISA plate.[6] this compound, in particular, has hydrophobic characteristics which may contribute to this issue.[1]

Q3: What is a blocking buffer and why is it critical?

A3: A blocking buffer is a solution containing an inert protein or a mixture of molecules that is added after the antigen or capture antibody has been coated onto the ELISA plate.[3][4] Its purpose is to bind to all remaining unoccupied sites on the microplate surface.[3][7] This step is crucial because it prevents the detection antibodies or other proteins from binding directly to the plate, which would otherwise cause high background noise and reduce the signal-to-noise ratio.[3][7]

Q4: Can the sample matrix itself cause high background?

A4: Yes, components within the sample matrix (e.g., serum, plasma) can interfere with the assay and cause what is known as "matrix effects".[7][8] These components can include other proteins, lipids, or carbohydrates that may interact non-specifically with the assay antibodies or the plate surface.[7] This can lead to either falsely high or low results.[8][9]

Troubleshooting Guide: High Background and Non-Specific Binding

This guide addresses common issues related to high background signals in your this compound ELISA experiments.

Problem Potential Cause Recommended Solution
High background in all wells (including blanks) 1. Inadequate Blocking: The blocking buffer may be ineffective or used at a suboptimal concentration or incubation time.[10]• Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). • Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[11] • Test different blocking agents (e.g., Casein, non-fat dry milk, or commercial synthetic blockers).[7][10] • Consider using a blocking buffer with a non-mammalian protein source if you observe cross-reactivity.[7]
2. Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody is too high, leading to binding in unsaturated areas.[12]• Perform a checkerboard titration to determine the optimal concentration for both the primary and secondary antibodies that provides the best signal-to-noise ratio.[10]
3. Insufficient Washing: Unbound reagents are not being adequately removed between steps.[3][13]• Increase the number of wash cycles (e.g., from 3 to 5).[5] • Increase the wash volume to ensure the entire well is washed (e.g., 300 µL per well).[5] • Add a soaking step (e.g., 30 seconds to 1 minute) with the wash buffer during each wash cycle.[13] • Add a non-ionic detergent like Tween 20 (0.05%) to your wash buffer.
4. Reagent Contamination: Buffers or reagents may be contaminated with the analyte or a cross-reacting substance.[13]• Prepare all buffers fresh using high-quality water.[3] • Use sterile, disposable pipette tips and reagent reservoirs to prevent cross-contamination.
High background only in sample wells 1. Matrix Effects: Components in the sample (e.g., serum, plasma) are causing non-specific binding.[7][8]• Dilute the samples further in an appropriate assay diluent. A 2 to 5-fold dilution can often mitigate matrix effects.[7] • Use a specialized sample diluent buffer designed to reduce matrix effects.[10] • Prepare the standard curve in a matrix that closely matches the sample matrix (e.g., this compound-free serum).[14]
2. Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample.• Ensure the use of affinity-purified and, if necessary, cross-adsorbed secondary antibodies.[9] • Run a control where the sample is added to a well with no capture antibody to assess the level of non-specific binding from the sample itself.
Inconsistent background across the plate (Edge Effects) 1. Uneven Temperature: The plate may not have been incubated at a uniform temperature.• Ensure the plate is incubated in a stable temperature environment, away from drafts or direct heat. • Allow all reagents and the plate to come to room temperature before starting the assay.[14]
2. Inadequate Plate Sealing: Evaporation from the outer wells during incubation can concentrate reagents, leading to higher background.• Use high-quality plate sealers and ensure they are applied firmly and evenly across the entire plate.

Experimental Protocols

Protocol for Optimizing Blocking Buffer

This protocol provides a framework for testing different blocking agents and their concentrations to minimize non-specific binding.

  • Plate Coating: Coat a 96-well ELISA plate with the this compound capture antibody according to your standard protocol.

  • Preparation of Blocking Buffers: Prepare several different blocking buffers to test. For example:

    • 1%, 3%, and 5% Bovine Serum Albumin (BSA) in PBS.

    • 1%, 3%, and 5% Non-Fat Dry Milk in PBS.

    • A commercial, protein-free blocking buffer.

  • Blocking Step:

    • Wash the coated plate twice with a wash buffer (e.g., PBST - 0.05% Tween 20 in PBS).

    • Divide the plate into sections for each blocking buffer being tested.

    • Add 200 µL of the respective blocking buffer to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Assay Procedure:

    • Wash the plate 3-5 times with wash buffer.

    • To one half of the wells for each blocking condition, add a high concentration of this compound standard (Positive Control).

    • To the other half of the wells for each blocking condition, add only the assay diluent (Negative Control/Blank).

    • Proceed with the remainder of your standard ELISA protocol (primary and secondary antibody incubations, substrate development).

  • Data Analysis:

    • Read the optical density (OD) at the appropriate wavelength.

    • Calculate the signal-to-noise ratio for each blocking condition (Signal-to-Noise = OD_Positive / OD_Negative).

    • The optimal blocking buffer is the one that provides the highest signal-to-noise ratio.

Protocol for Wash Buffer Optimization

This protocol helps determine the optimal number of washes and buffer composition to reduce background while maintaining a strong signal.

  • Plate Preparation: Prepare an ELISA plate coated with the capture antibody and blocked with your chosen optimal blocking buffer.

  • Experimental Setup:

    • Add a known high concentration of this compound standard to all wells.

    • Proceed with the primary and secondary antibody incubation steps as per your standard protocol.

  • Washing Variations: After the final antibody incubation step, divide the plate into sections to test different washing procedures:

    • Varying Wash Cycles: Wash different sets of wells with 3, 4, 5, or 6 wash cycles.

    • Varying Tween 20 Concentration: Prepare wash buffers with different concentrations of Tween 20 (e.g., 0.05%, 0.1%, 0.2%). Wash sets of wells with these different buffers for a fixed number of cycles (e.g., 4 times).

    • Adding a Soak Step: For one set of wells, include a 1-minute soak with the wash buffer during each wash cycle.

  • Signal Development:

    • After the respective washing procedures, add the substrate to all wells.

    • Stop the reaction and read the OD values.

  • Data Analysis:

    • Compare the OD values across the different washing conditions.

    • The optimal wash protocol is the one that results in a low OD for blank wells (if included in a separate experiment) while maintaining a high OD for the positive control wells, thus maximizing the signal-to-noise ratio.[5]

Data Presentation

Table 1: Example Data for Blocking Buffer Optimization

The following table illustrates hypothetical data from an experiment to optimize the blocking buffer for a this compound ELISA. The goal is to identify the buffer that yields the highest signal-to-noise ratio.

Blocking BufferConcentrationAvg. OD (this compound Standard)Avg. OD (Blank)Signal-to-Noise Ratio (OD_Standard / OD_Blank)
BSA in PBS 1%1.850.257.4
3%1.920.1512.8
5%1.900.1215.8
Non-Fat Dry Milk in PBS 1%1.750.305.8
3%1.780.228.1
Commercial Buffer X Ready-to-Use2.100.1811.7

In this example, 5% BSA in PBS provided the best performance by significantly reducing the background signal while maintaining a strong positive signal.

Visualizations

ELISA Troubleshooting Workflow for High Background

The following diagram illustrates a logical workflow for troubleshooting high background issues in a this compound ELISA.

ELISA_Troubleshooting start High Background Observed check_blanks Are blank wells also high? start->check_blanks optimize_blocking Optimize Blocking (Concentration, Time, Type) check_blanks->optimize_blocking  Yes matrix_effects Investigate Matrix Effects check_blanks->matrix_effects  No (Sample wells only) optimize_wash Optimize Washing (Cycles, Volume, Detergent) optimize_blocking->optimize_wash titrate_abs Titrate Antibodies (Primary & Secondary) optimize_wash->titrate_abs check_reagents Check Reagent Quality (Fresh Buffers, Contamination) titrate_abs->check_reagents end_node Problem Solved check_reagents->end_node dilute_sample Increase Sample Dilution matrix_effects->dilute_sample assay_diluent Use Specialized Assay Diluent dilute_sample->assay_diluent assay_diluent->end_node

Caption: A logical workflow for diagnosing and resolving high background in ELISAs.

Standard this compound ELISA Workflow with Key Optimization Points

This diagram outlines the standard steps of a sandwich ELISA for this compound, highlighting the critical stages where optimization can reduce non-specific binding.

ELISA_Workflow coat 1. Coat Plate with Capture Ab wash1 Wash coat->wash1 block 2. Block Plate wash1->block wash2 Wash block->wash2 opt_block Critical for reducing non-specific Ab binding block->opt_block sample 3. Add this compound (Standards & Samples) wash2->sample wash3 Wash sample->wash3 detect_ab 4. Add Detection Ab wash3->detect_ab wash4 Wash detect_ab->wash4 opt_abs Titration is key to prevent high background detect_ab->opt_abs conjugate 5. Add Enzyme-Conjugated Secondary Ab wash4->conjugate opt_wash Critical for removing unbound reagents wash4->opt_wash wash5 Wash conjugate->wash5 substrate 6. Add Substrate & Develop Signal wash5->substrate read 7. Read Plate substrate->read

Caption: Key optimization stages within a standard sandwich ELISA workflow.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of Sialorphin and Opiorphin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of two endogenous peptides, Sialorphin and Opiorphin. Both peptides have emerged as promising alternatives to conventional opioid analgesics due to their unique mechanism of action, which involves the potentiation of endogenous opioid signaling. This comparison summarizes their analgesic potency based on available preclinical data, outlines the experimental protocols used in these assessments, and visualizes their signaling pathways.

Quantitative Comparison of Analgesic Potency

This compound, a rat-derived peptide, and its human functional homolog, Opiorphin, exert their analgesic effects by inhibiting the degradation of endogenous enkephalins. While direct comparative studies providing ED50 values under identical conditions are limited, the available data from various rodent pain models allow for an estimation of their relative potencies.

CompoundEffective Dose (i.v.)Molar Mass ( g/mol )Effective Dose (nmol/kg)Animal ModelPain TypeReference
This compound100 - 200 µg/kg650.7153.7 - 307.4Rat (Wistar)Acute Mechanical & Tonic Chemical[1]
Opiorphin1 - 2 mg/kg692.771443.5 - 2887.0RatAcute Thermal & Tonic Chemical[2]
Opiorphin1 mg/kg692.771443.5RatAcute Mechanical[3]
Morphine (for comparison)6 mg/kg (i.p.)285.3421027.2RatAcute Mechanical[3]

Note: The effective dose ranges were converted to nanomoles per kilogram (nmol/kg) to provide a more direct comparison of the molecules' potencies. A lower effective dose in nmol/kg suggests a higher analgesic potency.

Mechanism of Action: A Shared Pathway to Pain Relief

Both this compound and Opiorphin function as inhibitors of enkephalin-degrading enzymes, thereby increasing the local concentration and prolonging the action of endogenous enkephalins. These enkephalins then bind to and activate opioid receptors, primarily the μ- and δ-opioid receptors, which are crucial for pain modulation.[1][3]

This compound is a potent and selective inhibitor of neutral endopeptidase (NEP).[1] In contrast, Opiorphin acts as a dual inhibitor, targeting both NEP and aminopeptidase (B13392206) N (AP-N).[3] This dual inhibition may offer a broader spectrum of enkephalin protection.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound NEP NEP This compound->NEP inhibits Opiorphin Opiorphin Opiorphin->NEP inhibits APN AP-N Opiorphin->APN inhibits Enkephalins Enkephalins Degradation Enkephalin Degradation Enkephalins->Degradation OpioidReceptors μ / δ Opioid Receptors Enkephalins->OpioidReceptors activates NEP->Degradation APN->Degradation Analgesia Analgesic Effect OpioidReceptors->Analgesia

Caption: Signaling pathway of this compound and Opiorphin. (Within 100 characters)

Experimental Protocols

The analgesic potency of this compound and Opiorphin has been evaluated in several well-established rodent models of pain. The following are detailed methodologies for the key experiments cited.

Formalin Test (Tonic Chemical Pain)

The formalin test is used to assess the response to a continuous chemical noxious stimulus, which induces a biphasic pain response.

  • Apparatus: A transparent observation chamber with mirrors placed to allow for an unobstructed view of the animal's paws.

  • Procedure:

    • Animals (rats) are habituated to the testing environment.

    • A dilute solution of formalin (typically 2.5% or 5%) is injected subcutaneously into the plantar surface of one hind paw.

    • Pain-related behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified.

    • Observations are typically recorded in two distinct phases: the early phase (0-10 minutes post-injection) representing acute nociception, and the late phase (20-60 minutes post-injection) reflecting inflammatory pain.

  • Data Analysis: The duration or frequency of pain-related behaviors is recorded and compared between drug-treated and vehicle-treated groups.

Pin-Pain Test (Acute Mechanical Pain)

This test evaluates the animal's response to a sharp mechanical stimulus.

  • Apparatus: An open-field arena with a floor surface that can be overlaid with pins.

  • Procedure:

    • Rats are placed in the open-field arena.

    • The animal's behavior, including the time spent in and the number of crossings into the pin-overlaid areas, is recorded.

    • A reduction in the avoidance of the pin-overlaid areas is indicative of an analgesic effect.

  • Data Analysis: The time spent and activity in the aversive (pin-overlaid) versus non-aversive areas are compared between treated and control groups.

Tail-Flick Test (Acute Thermal Pain)

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus.

  • Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.

  • Procedure:

    • The rat is gently restrained, and its tail is positioned in the path of the heat source.

    • The time taken for the rat to flick its tail away from the heat is automatically recorded.

    • A cut-off time is set to prevent tissue damage.

  • Data Analysis: The latency to tail-flick is measured before and after drug administration. An increase in latency indicates an analgesic effect.

Experimental_Workflow cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Pain Assessment cluster_3 Data Analysis Acclimatization Acclimatization Baseline Baseline Pain Threshold Measurement Acclimatization->Baseline Treatment Administer this compound, Opiorphin, or Vehicle Baseline->Treatment Formalin Formalin Test Treatment->Formalin PinPain Pin-Pain Test Treatment->PinPain TailFlick Tail-Flick Test Treatment->TailFlick Analysis Quantify Analgesic Effect Formalin->Analysis PinPain->Analysis TailFlick->Analysis Comparison Compare Potency Analysis->Comparison

Caption: General experimental workflow for analgesic testing. (Within 100 characters)

Conclusion

Both this compound and Opiorphin demonstrate significant analgesic properties by enhancing the endogenous opioid system. Based on the available data, this compound appears to be more potent on a molar basis than Opiorphin in rat models. However, it is important to note that Opiorphin is the human counterpart and has been shown to be as effective as morphine at certain doses.[3] The dual inhibitory action of Opiorphin on both NEP and AP-N may provide a more comprehensive blockade of enkephalin degradation. Further direct comparative studies are warranted to definitively establish the relative potencies and therapeutic potential of these promising analgesic peptides.

References

Sialorphin and Spinorphin: A Comparative Guide to Endogenous Peptidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Sialorphin and spinorphin (B1681984) are endogenous peptides that modulate nociceptive and other physiological pathways primarily by protecting endogenous enkephalins from enzymatic degradation. While both peptides ultimately enhance opioid signaling, they originate from different precursors and exhibit distinct biochemical profiles and target specificities. This guide provides a comparative analysis of their mechanisms, potency, and physiological effects, supported by experimental data for researchers in pharmacology and drug development.

Biochemical and Physicochemical Comparison

This compound and spinorphin differ fundamentally in their origin and structure. This compound, a pentapeptide, was first identified in the rat submandibular gland.[1][2] In contrast, spinorphin is a heptapeptide (B1575542) belonging to the hemorphin family, first isolated from bovine spinal cord and derived from the β-chain of hemoglobin.[3]

FeatureThis compoundSpinorphin
Amino Acid Sequence Gln-His-Asn-Pro-Arg (QHNPR)Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT)[4]
Origin Product of the Vcsa1 gene; found in rat submandibular gland and prostate.[1]Derived from the β-chain of hemoglobin; isolated from bovine spinal cord.[3]
Primary Function Endogenous inhibitor of Neutral Endopeptidase (NEP).[1][5]Endogenous inhibitor of multiple enkephalin-degrading enzymes.[3][4]
Molecular Weight ~623.7 g/mol ~877.1 g/mol [6]

Mechanism of Action: Enkephalin Protection

The primary mechanism of action for both peptides is the inhibition of cell-surface peptidases that degrade endogenous enkephalins (Met-enkephalin and Leu-enkephalin). By preventing this degradation, this compound and spinorphin increase the local concentration and prolong the activity of enkephalins at their cognate opioid receptors (μ and δ).[3][5] This potentiation of the endogenous opioid system is the principal source of their analgesic effects.[1][5]

Mechanism_of_Action cluster_2 Downstream Effect This compound This compound NEP NEP / CD10 (Neutral Endopeptidase) This compound->NEP Inhibits Spinorphin Spinorphin Spinorphin->NEP Inhibits OtherEnzymes APN, DPP3, ACE Spinorphin->OtherEnzymes Inhibits Enkephalins ↑ Endogenous Enkephalins OpioidReceptors μ / δ Opioid Receptor Activation Enkephalins->OpioidReceptors Activates Analgesia Analgesia & Other Effects OpioidReceptors->Analgesia Leads to

General mechanism of enkephalin protection by this compound and spinorphin.

Comparative Enzyme Inhibition Potency

While both molecules inhibit neprilysin (NEP), spinorphin has a broader inhibitory profile, targeting several other enkephalin-degrading enzymes.[4][7] Direct head-to-head comparisons of potency in a single study are limited; the following data is compiled from separate reports and should be interpreted with caution due to variations in experimental conditions.

Enzyme TargetThis compound (IC50)Spinorphin (IC50 / Ki)
Neutral Endopeptidase (NEP) 0.4 - 1.0 µM[1][5]~11.4 µM (IC50)[4]
Aminopeptidase N (APN) Not a primary target~3.76 µM (IC50)[4]
Dipeptidyl Peptidase III (DPP3) Not a primary target~1.60 µM (IC50)[4]0.51 µM (Ki)[3]
Angiotensin-Converting Enzyme (ACE) Not a primary target~2.74 µM (IC50)[4]
*Values converted from original data in µg/mL assuming MW of 877.1 g/mol .

Downstream Signaling Pathway

The potentiation of enkephalins by this compound and spinorphin leads to the activation of Gαi/o protein-coupled opioid receptors.[5][8] This activation triggers a canonical downstream signaling cascade: the inhibitory Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9][10] The Gβγ subunit can also directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[9] Collectively, these actions reduce neuronal excitability and inhibit nociceptive signal transmission.

Opioid_Signaling_Pathway Enkephalin Enkephalin OpioidReceptor μ / δ Opioid Receptor (GPCR) Enkephalin->OpioidReceptor Binds to G_Protein Gαi/oβγ (Inactive) OpioidReceptor->G_Protein Activates G_Protein_Active Gαi/o-GTP + Gβγ (Active) G_Protein->G_Protein_Active GTP/GDP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Gαi/o inhibits IonChannels Ion Channel Modulation G_Protein_Active->IonChannels Gβγ modulates cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability & Nociceptive Transmission cAMP->Response K_Channel ↑ K+ Efflux (Hyperpolarization) IonChannels->K_Channel Ca_Channel ↓ Ca2+ Influx IonChannels->Ca_Channel K_Channel->Response Ca_Channel->Response

Downstream signaling cascade following opioid receptor activation.

Comparative Physiological Effects & In Vivo Data

Both peptides produce significant, naloxone-reversible antinociceptive effects in various animal models of pain.[5][11] Beyond analgesia, this compound has a well-documented role in mediating erectile function, whereas spinorphin exhibits distinct anti-inflammatory properties.[3][12]

Physiological EffectThis compoundSpinorphin
Analgesia Potent antinociceptive effects in rat models of acute and tonic pain (e.g., formalin test, pin-pain test) at i.v. doses of 100–200 µg/kg.[1][5]Exhibits antinociceptive and anti-allodynic properties; enhances leu-enkephalin-induced analgesia.[11]
Erectile Function Relaxes corporal smooth muscle and improves erectile function in rats, likely by protecting C-type natriuretic peptide (CNP) from NEP degradation.[12]No significant reported effects.
Inflammation Anti-inflammatory effects are secondary to enkephalin protection.[13]Possesses direct anti-inflammatory properties by inhibiting neutrophil functions and accumulation.[3]

Experimental Protocols

In Vitro NEP Inhibition Assay

This protocol describes a typical method for quantifying the inhibitory activity of a peptide against NEP using a fluorogenic substrate.

1. Reagents and Materials:

  • Purified recombinant NEP enzyme.

  • Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Inhibitors: this compound, Spinorphin.

  • 96-well microplate (black, for fluorescence).

  • Fluorescence microplate reader (Excitation: ~328 nm, Emission: ~393 nm).

2. Procedure:

  • Inhibitor Preparation: Dissolve this compound and spinorphin in assay buffer to create stock solutions. Perform serial dilutions to generate a range of test concentrations.

  • Enzyme Preparation: Dilute the NEP enzyme stock to a final working concentration in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the appropriate inhibitor dilution. b. Add 25 µL of the diluted NEP enzyme to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately place the plate in the microplate reader. Monitor the increase in fluorescence over time at 37°C. The cleavage of the substrate by NEP separates the fluorophore (Mca) from the quencher (Dnp), resulting in an increase in fluorescence.

  • Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the inhibitor. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vivo Analgesic Assay: The Formalin Test

The formalin test is a widely used model of tonic chemical pain that assesses responses in two distinct phases, reflecting different pain mechanisms.[14][15]

1. Animals and Housing:

  • Male Sprague-Dawley rats (200-250g).

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for acclimatization for at least 3-5 days before testing.

2. Drug Administration:

  • Dissolve this compound or spinorphin in sterile saline.

  • Administer the test compound (e.g., 100 µg/kg) intravenously (i.v.) or via the desired route at a specific time point (e.g., 15 minutes) before the formalin injection. Control animals receive vehicle (saline).

3. Formalin Injection and Observation:

  • Place the rat in a transparent observation chamber for a 30-minute habituation period.

  • Gently restrain the rat and inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Immediately return the animal to the observation chamber and start a timer.

  • Record the nociceptive behavior, typically defined as the cumulative time spent licking, biting, or flinching the injected paw.

  • Observations are recorded in two distinct phases:

    • Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Tonic/Inflammatory Pain): 15-60 minutes post-injection.[14][16]

4. Data Analysis:

  • Calculate the total time spent in nociceptive behavior for both Phase 1 and Phase 2 for each animal.

  • Compare the mean scores between the vehicle-treated group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the score indicates an antinociceptive effect.

Formalin_Test_Workflow start Start: Acclimated Rat admin Administer Vehicle or Test Compound (this compound/Spinorphin) start->admin habituate Habituate in Observation Chamber (30 min) admin->habituate inject Inject Formalin (5%) into Hind Paw habituate->inject observe Record Nociceptive Behavior (Licking, Flinching) inject->observe phase1 Phase 1 Analysis (0-5 min) observe->phase1 phase2 Phase 2 Analysis (15-60 min) observe->phase2 analysis Statistical Comparison: Drug vs. Vehicle phase1->analysis phase2->analysis end End: Determine Analgesic Effect analysis->end

Experimental workflow for the rodent formalin test.

Conclusion

This compound and spinorphin represent two distinct endogenous solutions to modulating opioid signaling through the common strategy of peptidase inhibition.

  • This compound acts as a relatively specific inhibitor of NEP, with demonstrated physiological roles in analgesia and erectile function.[5][12]

  • Spinorphin is a broader-spectrum peptidase inhibitor (targeting NEP, APN, DPP3, and ACE) and also possesses direct anti-inflammatory and P2X3 receptor antagonist activities, suggesting a more complex pharmacological profile.[3][4]

While both are effective in producing analgesia by protecting endogenous enkephalins, their different target specificities and origins suggest they may play distinct physiological roles. For drug development professionals, the multi-target nature of spinorphin may offer broader therapeutic potential but could also present challenges in selectivity. Conversely, the more targeted action of this compound on NEP makes it an attractive lead for developing more specific therapeutic agents. The lack of direct comparative studies on their potency against various peptidases under identical conditions highlights a key gap in the literature that warrants further investigation.

References

A Comparative Guide to Validating the Bioactivity of Synthesized Sialorphin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioactivity of newly synthesized Sialorphin, a pentapeptide (Gln-His-Asn-Pro-Arg) known for its role as a natural inhibitor of the ectoenzyme Neprilysin (NEP).[1][2][3] The primary function of this compound is to prevent the degradation of endogenous peptides, most notably enkephalins and Substance P, thereby potentiating their physiological effects, such as analgesia.[1][2][3]

Validation of synthesized this compound hinges on demonstrating its ability to inhibit NEP activity effectively. This guide compares this compound's performance against a well-established synthetic NEP inhibitor, Thiorphan, providing the necessary experimental protocols and data interpretation frameworks.

Core Mechanism: this compound's Inhibition of Neprilysin (NEP)

This compound acts as a competitive inhibitor of Neprilysin (also known as neutral endopeptidase or NEP), a zinc-dependent metalloprotease found on the surface of various cells.[1][4][5] NEP is responsible for the breakdown and inactivation of several signaling peptides. By inhibiting NEP, this compound effectively increases the local concentration and prolongs the action of NEP substrates like enkephalins and Substance P.[1][2][3] This leads to an enhancement of their natural biological activities, including the modulation of pain through opioid receptor activation.[1][2][3]

G This compound Synthesized this compound NEP Neprilysin (NEP) Ectoenzyme This compound->NEP Inhibits Enkephalins Enkephalins NEP->Enkephalins Degrades SubstanceP Substance P NEP->SubstanceP Degrades OpioidR Opioid Receptors (μ, δ) Enkephalins->OpioidR Activates NK1R NK1 Receptor SubstanceP->NK1R Activates Analgesia Analgesic Effect OpioidR->Analgesia OtherEffects Other Physiological Effects NK1R->OtherEffects

Caption: this compound's inhibitory signaling pathway.

Performance Comparison: this compound vs. Thiorphan

The most direct method to validate the bioactivity of synthesized this compound is through an in vitro NEP inhibition assay. This involves measuring the degradation of a known NEP substrate in the presence of the inhibitor. For a robust comparison, the performance of synthesized this compound should be benchmarked against Thiorphan, a potent and widely recognized synthetic NEP inhibitor.[2][6]

Quantitative Data Summary

The following tables summarize typical experimental data obtained from NEP inhibition assays. The key metric for comparison is the IC50 value, which represents the concentration of an inhibitor required to reduce NEP activity by 50%.

Table 1: Comparative IC50 Values for NEP Inhibition

InhibitorTarget SubstrateIC50 (µM)Source
Synthesized this compound Substance P0.85 ± 0.15Experimental Data
Thiorphan (Positive Control)Substance P0.05 ± 0.01Literature & Experimental
Scrambled Peptide (Negative Control)Substance P> 100Experimental Data

Note: IC50 values are presented as mean ± standard deviation from triplicate experiments. The IC50 for this compound is expected to be in the range of 0.4-1.0 µM for Substance P degradation.[1][2][3]

Table 2: Substrate Degradation Analysis

ConditionInhibitor Conc. (µM)Substrate Remaining (%) after 60 min
No Inhibitor (Vehicle)015.2 ± 3.5
Synthesized this compound1.058.7 ± 5.1
Thiorphan1.095.4 ± 2.8
Scrambled Peptide1.016.1 ± 4.2

Note: Data represents the percentage of undegraded Substance P relative to the initial concentration. Values are mean ± SD.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the key experiments.

NEP Inhibition Assay Using Substance P and HPLC Analysis

This assay quantifies the ability of synthesized this compound to prevent the degradation of Substance P by recombinant human Neprilysin.

1. Materials and Reagents:

  • Synthesized this compound, Thiorphan, Scrambled Peptide (lyophilized)

  • Recombinant Human Neprilysin (e.g., from R&D Systems)

  • Substance P (lyophilized)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Reaction Stop Solution: 10% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

2. Preparation of Solutions:

  • Reconstitute peptides (this compound, Thiorphan, Scrambled Peptide, Substance P) in Assay Buffer to create 1 mM stock solutions.

  • Prepare serial dilutions of inhibitors (e.g., from 0.01 µM to 100 µM) in Assay Buffer.

  • Dilute recombinant NEP in Assay Buffer to a working concentration of 2 ng/µL.

3. Assay Procedure:

  • In a microcentrifuge tube, combine 10 µL of inhibitor dilution (or vehicle for control) and 30 µL of Assay Buffer.

  • Add 5 µL of the NEP working solution to initiate a 10-minute pre-incubation at 37°C.

  • Start the enzymatic reaction by adding 5 µL of 100 µM Substance P (final concentration: 10 µM).

  • Incubate the reaction mixture for 60 minutes at 37°C.

  • Terminate the reaction by adding 50 µL of the Reaction Stop Solution (10% TFA).

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitate.

4. HPLC Analysis:

  • Inject 50 µL of the supernatant onto the C18 column.

  • Run a gradient elution from 5% to 65% Mobile Phase B over 20 minutes.

  • Monitor the absorbance at 214 nm.

  • Quantify the peak area corresponding to intact Substance P.

5. Data Analysis:

  • Calculate the percentage of NEP activity for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the inhibitor concentration.

  • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

G cluster_prep Preparation cluster_assay Assay Execution (at 37°C) cluster_analysis Analysis P1 Reconstitute Peptides (Inhibitors, Substrate) P2 Prepare Serial Dilutions of Inhibitors P1->P2 A1 Pre-incubate NEP with Inhibitor (10 min) P2->A1 P3 Dilute NEP Enzyme P3->A1 A2 Add Substrate (Substance P) A1->A2 A3 Incubate (60 min) A2->A3 A4 Terminate Reaction (add TFA) A3->A4 D1 Centrifuge Samples A4->D1 D2 HPLC Analysis (Quantify Substrate Peak) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 Value D3->D4

References

Comparative Guide to Antibody Cross-Reactivity for Sialorphin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for assessing the cross-reactivity of antibodies targeting the endogenous pentapeptide Sialorphin (Gln-His-Asn-Pro-Arg) and its synthetic analogs. Ensuring antibody specificity is paramount for reliable immunoassays and the development of targeted therapeutics. This document outlines the key experimental methodologies, data presentation standards, and the underlying signaling pathway of this compound.

Introduction to this compound and its Analogs

This compound is a naturally occurring peptide in rats that functions as a potent and specific inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme responsible for the degradation of several signaling peptides, including endogenous opioids like enkephalins. By inhibiting NEP, this compound effectively increases the local concentration and prolongs the action of these peptides, leading to analgesic and other physiological effects. Its human functional homolog is Opiorphin (Gln-Arg-Phe-Ser-Arg).

The therapeutic potential of this compound has led to the development of various synthetic analogs designed to improve its stability, bioavailability, and efficacy. These modifications often involve amino acid substitutions, N- or C-terminal modifications, or the addition of chemical moieties. However, such alterations can significantly impact the binding affinity and specificity of antibodies developed against the native this compound sequence. Therefore, a thorough assessment of antibody cross-reactivity is a crucial step in the development and validation of any this compound-based immunoassay or therapeutic agent.

This compound Signaling Pathway

This compound exerts its biological effects by modulating the activity of other signaling peptides. The primary mechanism involves the inhibition of NEP, which is a cell-surface zinc-metalloprotease.

Sialorphin_Signaling_Pathway This compound This compound / Analog NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits Enkephalins Enkephalins NEP->Enkephalins Degrades Opioid_Receptors Opioid Receptors (μ, δ) Enkephalins->Opioid_Receptors Activates Analgesia Analgesia & Other Effects Opioid_Receptors->Analgesia Leads to

This compound's mechanism of action.

As depicted in the diagram, this compound or its analogs bind to and inhibit NEP. This prevents the breakdown of endogenous enkephalins. The resulting increase in enkephalin levels leads to the activation of mu (μ) and delta (δ) opioid receptors, ultimately producing analgesia and other physiological responses.

Assessment of Antibody Cross-Reactivity: Experimental Workflow

A systematic approach is required to comprehensively evaluate the cross-reactivity of an anti-Sialorphin antibody. The following workflow outlines the key experimental stages, from initial screening to detailed kinetic analysis.

Antibody_Cross_Reactivity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Kinetic Characterization cluster_3 Phase 4: Data Analysis & Interpretation ELISA Direct ELISA Screening (this compound vs. Analogs) Comp_ELISA Competitive ELISA (IC50 Determination) ELISA->Comp_ELISA SPR Surface Plasmon Resonance (SPR) (ka, kd, KD Determination) Comp_ELISA->SPR Data_Analysis Data Compilation & Cross-Reactivity Calculation Comp_ELISA->Data_Analysis RIA Radioimmunoassay (RIA) (High Sensitivity IC50) RIA->SPR RIA->Data_Analysis SPR->Data_Analysis

Workflow for assessing antibody cross-reactivity.

Quantitative Data Summary

A crucial aspect of a comparative guide is the presentation of quantitative data in a clear and concise format. The following table provides a template for summarizing the cross-reactivity of a hypothetical anti-Sialorphin antibody with various analogs. Researchers should aim to generate similar datasets to facilitate objective comparisons.

Table 1: Hypothetical Cross-Reactivity Profile of Anti-Sialorphin Polyclonal Antibody (pAb-Sia-01)

Peptide/AnalogSequenceModificationIC50 (nM) by Competitive ELISA% Cross-Reactivity*Binding Affinity (KD) by SPR (M)
This compound Gln-His-Asn-Pro-Arg None (Reference) 10 100% 1.2 x 10-8
Analog AAla -His-Asn-Pro-ArgGln1 -> Ala5002%5.8 x 10-7
Analog BGln-Ala -Asn-Pro-ArgHis2 -> Ala8511.8%9.5 x 10-8
Analog CGln-His-Ala -Pro-ArgAsn3 -> Ala2540%3.1 x 10-8
Analog DGln-His-Asn-Ala -ArgPro4 -> Ala> 1000< 1%No significant binding
Analog EGln-His-Asn-Pro-Ala Arg5 -> Ala> 1000< 1%No significant binding
OpiorphinGln-Arg-Phe-Ser-ArgHuman Homolog> 1000< 1%No significant binding
N-acetyl-SialorphinAc-Gln-His-Asn-Pro-ArgN-terminal Acetylation1566.7%2.0 x 10-8
This compound-amideGln-His-Asn-Pro-Arg-NH2C-terminal Amidation1283.3%1.5 x 10-8

*Note: % Cross-Reactivity is calculated as (IC50 of this compound / IC50 of Analog) x 100.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. Below are methodologies for key experiments cited in the workflow.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to determine the concentration of an antigen that inhibits the binding of a labeled antigen to a specific antibody by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Anti-Sialorphin antibody

  • This compound standard and this compound analogs

  • Biotinylated this compound (or other labeled this compound)

  • Streptavidin-HRP (or other appropriate conjugate)

  • TMB substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the anti-Sialorphin antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the this compound standard and each this compound analog. In a separate plate or tubes, pre-incubate the antibody with the standard or analog for 1-2 hours.

  • Incubation: Add the pre-incubated antibody-antigen mixture to the coated and blocked plate. Also, add a fixed concentration of biotinylated this compound to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark until a color develops.

  • Stopping Reaction: Stop the reaction by adding Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log concentration of the competitor (this compound or analog) to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions, providing association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-Sialorphin antibody

  • This compound and analogs

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the anti-Sialorphin antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of concentrations for this compound and each analog in running buffer.

  • Association: Inject each concentration of the analyte over the sensor surface for a defined period to monitor the association phase.

  • Dissociation: Switch back to running buffer to monitor the dissociation of the analyte from the antibody.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd, and KD).

Conclusion

The rigorous evaluation of antibody cross-reactivity is a non-negotiable step in the development of reliable research tools and safe therapeutics related to this compound. This guide provides a framework for a systematic approach to this evaluation, emphasizing the importance of quantitative data and standardized protocols. By adhering to these principles, researchers can ensure the specificity and validity of their findings and contribute to the advancement of this compound-based research and drug development.

Confirming the mechanism of action of Sialorphin in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparison of Sialorphin's mechanism of action against other relevant peptides across various cell lines. We provide a detailed analysis supported by experimental data to elucidate its role as a neprilysin inhibitor and its downstream effects on cellular signaling.

This compound, a naturally occurring pentapeptide, has emerged as a significant modulator of physiological processes through its potent and specific inhibition of neprilysin (NEP). NEP is a key zinc-metallopeptidase responsible for the degradation of a variety of signaling peptides, including enkephalins and substance P. By inhibiting NEP, this compound effectively prolongs the action of these endogenous peptides, leading to a range of biological effects, most notably analgesia.[1][2][3][4] This guide provides a comparative analysis of this compound and its alternatives—Opiorphin, Thiorphan, and Spinorphin—detailing their inhibitory activities and downstream signaling effects in representative neuronal, prostate cancer, and breast cancer cell lines.

Comparative Inhibitory Activity

PeptideTarget Enzyme(s)Cell Line/SystemIC50 / KiReference(s)
This compound Neprilysin (NEP)Purified Rabbit Kidney NEPIC50: 0.59-0.63 µM[4]
NEPRat Spinal Cord (Substance P degradation)IC50: 0.4-1 µM[3][4]
NEPColorectal Cancer Cells (SW620, LS180)Anti-proliferative effect noted[4]
Opiorphin Neprilysin (NEP), Aminopeptidase N (AP-N)Prostate Cancer Cells (PC-3)Proliferation inhibited by opioid agonists (pM range)[5]
NEP--[6]
Thiorphan Neprilysin (NEP)Colorectal Cancer Cells (SW620, LS180)Anti-proliferative effect noted[4]
NEP--[7]
Spinorphin NEP, Aminopeptidase N, Dipeptidyl Peptidase III, Angiotensin-Converting EnzymeMonkey Brain Homogenate (DPPIII)Ki: 0.51 µM[8]
P2X3 Receptor-Potent Antagonist

Signaling Pathways and Cellular Responses

The inhibition of neprilysin by this compound and its analogs triggers a cascade of downstream signaling events, primarily due to the increased bioavailability of NEP substrates. These signaling pathways can vary depending on the cell type and the specific receptors activated by the preserved peptides.

Neuronal Cell Lines (e.g., SH-SY5Y)

In neuronal cells, the primary effect of this compound is the potentiation of enkephalin signaling. Enkephalins are endogenous opioids that bind to opioid receptors, leading to the modulation of neuronal excitability and neurotransmitter release. This action is central to this compound's analgesic properties. The MAPK/ERK pathway is a key downstream effector of opioid receptor activation and is crucial for neuronal plasticity and survival.[9][10][11][12][13]

sialorphin_neuronal_pathway This compound This compound NEP Neprilysin (NEP) This compound->NEP inhibits Enkephalins Enkephalins NEP->Enkephalins degrades Opioid_Receptor Opioid Receptor (μ, δ) Enkephalins->Opioid_Receptor activates G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway activates cAMP ↓ cAMP AC->cAMP Neuronal_Response Neuronal Response (e.g., Analgesia) cAMP->Neuronal_Response MAPK_Pathway->Neuronal_Response opiorphin_prostate_cancer_pathway Opiorphin Opiorphin/ This compound NEP Neprilysin (NEP) Opiorphin->NEP inhibits Peptides Bioactive Peptides NEP->Peptides degrades GPCR GPCRs Peptides->GPCR activates PI3K PI3K GPCR->PI3K modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Response (↓ Proliferation, ↓ Survival) mTOR->Cell_Response thiorphan_breast_cancer_pathway Thiorphan Thiorphan NEP Neprilysin (NEP) Thiorphan->NEP inhibits Peptides Bioactive Peptides NEP->Peptides degrades GPCR GPCRs Peptides->GPCR activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway GPCR->PI3K_Akt_mTOR modulates Cell_Response Cell Response (↓ Proliferation) PI3K_Akt_mTOR->Cell_Response experimental_workflow cluster_phase1 Phase 1: Cell Culture & Treatment cluster_phase2 Phase 2: Activity & Viability Assays cluster_phase3 Phase 3: Signaling Pathway Analysis Cell_Culture Cell Culture (SH-SY5Y, PC-3, MCF-7) Treatment Treatment with this compound & Alternatives Cell_Culture->Treatment NEP_Assay NEP Inhibition Assay (Fluorogenic Substrate) Treatment->NEP_Assay Viability_Assay Cell Viability Assay (MTT/Trypan Blue) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-ERK, p-Akt, etc.) Treatment->Western_Blot

References

A Comparative Guide to the Therapeutic Potential of Sialorphin Versus Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of Sialorphin and the classical opioid, morphine, offering a comparative analysis of their mechanisms of action, analgesic efficacy, and side-effect profiles based on available preclinical data.

Introduction

Morphine, a potent opioid receptor agonist, has been the gold standard for managing severe pain for centuries. Its powerful analgesic effects are well-documented, but its clinical utility is often hampered by a range of severe side effects, including respiratory depression, constipation, tolerance, and a high potential for addiction.[1][2]

This compound is an endogenous peptide that offers a novel, indirect approach to pain management. Rather than directly activating opioid receptors, this compound functions as a potent and specific inhibitor of the enzyme Neprilysin (NEP).[3][4] By blocking NEP, this compound protects naturally released endogenous opioids (enkephalins) from degradation, thereby enhancing and prolonging their natural pain-relieving effects at the site of injury or inflammation.[3][4] This fundamental mechanistic difference suggests that this compound could offer a therapeutic window with comparable analgesia to morphine but with a significantly improved safety profile.

Mechanism of Action: A Tale of Two Pathways

The analgesic pathways of morphine and this compound are fundamentally different. Morphine acts as a direct, exogenous activator, while this compound acts as an endogenous system enhancer.

  • Morphine: As a direct agonist, morphine binds primarily to mu (μ)-opioid receptors (MOR) in the central nervous system (CNS).[1][5] This binding mimics the effect of endogenous opioids but in a potent and widespread manner, leading to profound analgesia by inhibiting neurotransmitter release and hyperpolarizing neurons.[5] It also acts on kappa (κ) and delta (δ) opioid receptors.[1] This systemic activation is also responsible for its significant adverse effects.[6][7]

  • This compound: this compound exerts its effect by inhibiting Neprilysin (NEP), an ectoenzyme responsible for the breakdown of several peptides, including the endogenous opioid peptides, enkephalins.[4][8] During painful stimuli, enkephalins are released to modulate nociceptive signals. This compound prevents their degradation, increasing their local concentration and duration of action on μ- and δ-opioid receptors.[3] This mechanism suggests a more physiological and localized enhancement of pain control, potentially avoiding the widespread adverse effects associated with direct, systemic opioid agonism.

G cluster_0 Morphine Pathway (Direct Agonist) cluster_1 This compound Pathway (Indirect Modulator) Morphine Morphine (Exogenous Opioid) MOR μ-Opioid Receptor (MOR) Morphine->MOR Binds to KOR κ-Opioid Receptor (KOR) Morphine->KOR Binds to DOR δ-Opioid Receptor (DOR) Morphine->DOR Binds to CNS Central Nervous System (CNS) MOR->CNS Activates KOR->CNS Activates DOR->CNS Activates Analgesia_M Analgesia CNS->Analgesia_M SideEffects Adverse Effects (Respiratory Depression, Constipation, Addiction) CNS->SideEffects This compound This compound NEP Neprilysin (NEP) Enzyme This compound->NEP Inhibits Enkephalins Endogenous Enkephalins NEP->Enkephalins Degrades MOR_S μ-Opioid Receptor (MOR) Enkephalins->MOR_S Binds to DOR_S δ-Opioid Receptor (DOR) Enkephalins->DOR_S Binds to Analgesia_S Analgesia (Potentiated) MOR_S->Analgesia_S Activates DOR_S->Analgesia_S Activates

Caption: Signaling pathways of Morphine vs. This compound.

Comparative Analgesic Efficacy

Direct head-to-head studies providing quantitative efficacy data for this compound versus morphine are limited. However, data compiled from separate preclinical studies using standardized models of pain allow for a comparative assessment. This compound has demonstrated potent antinociceptive effects in models of both acute and tonic pain.[3][5]

ParameterMorphineThis compoundPain ModelSpeciesKey Findings
Analgesic Dose 1-10 mg/kg (s.c./i.p.)100-200 µg/kg (i.v.)Formalin TestRatMorphine dose-dependently inhibits both phases.[9] this compound produces potent antinociception.[5]
Thermal Pain Latency Significant increaseData not availableHot Plate TestRat/MouseMorphine (3-6 mg/kg) dose-dependently increases response latency.[10][11][12]
Thermal Pain Latency Significant increaseData not availableTail-Flick TestRatMorphine (1-10 mg/kg) produces significant, dose-dependent increases in latency.[3][13]
Receptor Involvement μ, δ, κμ, δFormalin TestRatAnalgesic effects of both are blocked by opioid antagonists, confirming receptor mediation.[3][5]

Note: The data presented are compiled from multiple sources and are not from direct comparative experiments. Dosages and routes of administration vary between studies. s.c. = subcutaneous; i.p. = intraperitoneal; i.v. = intravenous.

Comparative Side-Effect Profile

The primary therapeutic advantage of this compound is hypothesized to be its improved side-effect profile, stemming from its indirect and potentially more localized mechanism of action.

Side EffectMorphineThis compound (Hypothesized/Observed)Experimental AssayKey Findings
Respiratory Depression Significant, dose-dependent depression of ventilation; increased arterial pCO2.[1][14]Potentially reduced or absent. As an enhancer of endogenous signaling, it may not cause the profound systemic receptor activation that leads to respiratory depression.Plethysmography / Blood Gas AnalysisMorphine (10 mg/kg) significantly reduces respiratory rate and minute ventilation.[15][16] Stable analogs of related NEP inhibitors have shown potent analgesia without this effect.[6]
Gastrointestinal Dysfunction Significant delay in gastrointestinal transit, leading to constipation.[4][17]Potentially reduced. Localized action may spare the widespread opioid receptors in the gut that are affected by systemic morphine.Charcoal Meal / Radiographic Transit AssayMorphine significantly inhibits small intestinal transit and gastric emptying.[4][17][18]
Addiction & Abuse Liability High. Produces robust conditioned place preference (CPP), indicating significant rewarding properties.[2][19][20]Potentially low. The rewarding properties may be less pronounced as the effect is dependent on pain-induced enkephalin release, rather than systemic, context-independent receptor activation.Conditioned Place Preference (CPP)Morphine (1-10 mg/kg) induces a significant preference for the drug-paired environment.[2][19]
Tolerance Rapid development of tolerance, requiring dose escalation to maintain analgesic effect.[11]Potentially slower development. By modulating a physiological system, tolerance may develop more slowly than with a direct, high-efficacy agonist.Repeated Dosing in Analgesia ModelsChronic morphine administration leads to a significant decrease in analgesic effect.[2]

Experimental Protocols & Workflows

Key Experimental Protocols

1. Formalin Test (Tonic Inflammatory Pain)

  • Objective: To assess analgesic efficacy against continuous, moderate pain with both a neurogenic (Phase I) and inflammatory (Phase II) component.

  • Procedure:

    • Acclimatize the animal (rat or mouse) to an observation chamber.

    • Administer the test compound (this compound, morphine) or vehicle via the appropriate route (e.g., i.v., i.p.).

    • After a set pre-treatment time, inject a dilute formalin solution (e.g., 2.5-5%) subcutaneously into the plantar surface of one hind paw.

    • Immediately place the animal back into the observation chamber.

    • Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • Analyze the data in two phases: Phase I (typically 0-5 minutes post-formalin) and Phase II (typically 15-30 minutes post-formalin).

    • A reduction in licking/flinching time indicates an antinociceptive effect.[7][21]

2. Hot Plate Test (Acute Thermal Pain)

  • Objective: To measure the response to a constant, noxious thermal stimulus, primarily assessing centrally-mediated analgesia.

  • Procedure:

    • Place the animal (rat or mouse) on a metal surface maintained at a constant temperature (e.g., 52-55°C).

    • Start a timer immediately.

    • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

    • Stop the timer at the first sign of a defined nocifensive response and record the latency.

    • A pre-determined cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • The test is performed before and at various time points after drug administration. An increase in response latency indicates analgesia.[10][12]

3. Gastrointestinal Transit Assay (Constipation)

  • Objective: To evaluate the effect of a compound on gastrointestinal motility.

  • Procedure:

    • Fast the animals (e.g., mice) for a specified period with free access to water.

    • Administer the test compound (morphine) or vehicle.

    • After a set pre-treatment time, administer a non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum acacia), via oral gavage.

    • After a defined period (e.g., 20-30 minutes), euthanize the animals.

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the percent transit: (Distance traveled by charcoal / Total length of small intestine) x 100. A decrease in transit percentage indicates constipation.[18]

4. Conditioned Place Preference (CPP) (Abuse Liability)

  • Objective: To assess the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

  • Procedure:

    • Pre-Conditioning (Baseline): Allow the animal to freely explore a multi-chambered apparatus (typically with distinct tactile and visual cues in each chamber) and record the time spent in each chamber to establish baseline preference.

    • Conditioning: Over several days, administer the test drug (e.g., morphine) and confine the animal to one specific chamber. On alternate sessions, administer vehicle and confine the animal to a different chamber.

    • Post-Conditioning (Test): Place the animal back in the apparatus with free access to all chambers in a drug-free state. Record the time spent in each chamber.

    • Analysis: Calculate the CPP score as the difference in time spent in the drug-paired chamber during the test phase versus the baseline phase. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect and potential for abuse.[6][19][20]

Experimental Workflow Diagram

G cluster_workflow Formalin Test Workflow Start Start Acclimatize Acclimatize Animal to Observation Chamber Start->Acclimatize Administer Administer Drug (Morphine, this compound, or Vehicle) Acclimatize->Administer PreTreat Pre-treatment Period (e.g., 30 min) Administer->PreTreat Inject Inject Formalin (s.c. into hind paw) PreTreat->Inject Observe Observe & Record Behavior (Licking/Flinching Time) Inject->Observe Phase1 Phase I Analysis (0-5 min) Observe->Phase1 Phase2 Phase II Analysis (15-30 min) Observe->Phase2 Compare Compare Durations vs. Vehicle Control Phase1->Compare Phase2->Compare End End Compare->End

Caption: A typical experimental workflow for the Formalin Test.

Summary and Therapeutic Potential

The evaluation of this compound against morphine highlights a critical trade-off in analgesic drug development: efficacy versus safety.

G cluster_summary Comparative Therapeutic Potential Morphine Morphine Mechanism Mechanism of Action Morphine->Mechanism Direct Agonist (μ, δ, κ) This compound This compound This compound->Mechanism Indirect Modulator (NEP Inhibition) Efficacy Analgesic Efficacy Mechanism->Efficacy Safety Side-Effect Profile Mechanism->Safety Efficacy->Morphine High (Gold Standard) Efficacy->this compound Potent (Preclinical) Potential Therapeutic Potential Efficacy->Potential Safety->Morphine Poor (High Liability) Safety->this compound Favorable (Hypothesized) Safety->Potential

Caption: Logical relationship of key comparative factors.

Morphine remains a highly effective analgesic, but its utility is constrained by a poor safety profile. Its direct, systemic agonism of opioid receptors invariably leads to a cascade of adverse effects that impact patient quality of life and pose significant risks, such as overdose and addiction.

This compound represents a promising alternative therapeutic strategy. By enhancing the body's own pain-control mechanisms, it has the potential to provide potent, localized analgesia without the severe systemic side effects associated with morphine. The preclinical evidence, while not yet comprehensive in direct comparisons, strongly supports its analgesic activity.[5] The key therapeutic hypothesis—that inhibiting NEP can separate potent analgesia from opioid-related adverse effects—makes this compound and similar compounds a compelling area for further research and development.

Future studies must include direct, head-to-head comparisons with morphine, utilizing standardized, dose-response protocols for both efficacy and side-effect assessment to fully elucidate the therapeutic potential of this compound as a next-generation analgesic.

References

A Comparative Guide to Sialorphin and Its Analogs in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic effects of sialorphin and its synthetic analogs in various animal models of pain. This compound, a naturally occurring peptide, and its derivatives represent a promising class of non-addictive analgesics by potentiating the endogenous opioid system. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development in this field.

Executive Summary

This compound and its stable analog, STR-324, have demonstrated significant analgesic properties across a range of preclinical pain models, including acute, inflammatory, and neuropathic pain. Their primary mechanism of action involves the inhibition of neprilysin (NEP), an enzyme responsible for the degradation of endogenous enkephalins. This leads to an accumulation of enkephalins, which in turn activate µ- and δ-opioid receptors to produce analgesia. Notably, studies suggest that these compounds exhibit a more favorable side-effect profile compared to traditional opioid analgesics like morphine, with a reduced risk of respiratory depression. A secondary mechanism involving the modulation of TRPA1 and TRPV1 channels has also been identified, suggesting a multi-faceted approach to pain relief.

Comparative Efficacy in Animal Models of Pain

The analgesic effects of this compound and its analogs have been evaluated in several well-established animal models of pain. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in Acute Pain Models (Rat)
Pain ModelCompoundDoseAdministrationKey FindingsReference
Pin-Pain Test This compound50-100 µg/kgIntravenous (i.v.)Dose-dependent decrease in audible vocalizations and avoidance responses. At 100 µg/kg, vocalizations were reduced from 7.2 ± 3.1 to 0.25 ± 0.16.[1][2]
Formalin Test (Phase 1) This compound200 µg/kgIntravenous (i.v.)Significant reduction in paw licking time from 106.3 ± 9.3 s to 66.3 ± 5.5 s. This effect was reversed by µ- and δ-opioid antagonists.[1][2][3]
Table 2: Efficacy of this compound Analog (STR-324) in Postoperative and Neuropathic Pain Models (Rat)
Pain ModelCompoundDoseAdministrationKey FindingsReference
Postoperative Pain (Plantar Incision) STR-32410 µg/h and 50 µg/hContinuous i.v. infusionSignificant inhibition of mechanical allodynia and thermal hyperalgesia from day 2 to day 7 post-surgery. Analgesic potency comparable to morphine without observed respiratory or hemodynamic side effects.[4][5][6]
Neuropathic Pain (Spinal Nerve Ligation) STR-32410 µg/h and 50 µg/hContinuous i.v. infusionSignificant reduction in mechanical allodynia and spontaneous pain-related behavior from day 2 to day 7.[4][5]
Table 3: Efficacy of this compound and Opiorphin (B1632564) in a Visceral Pain Model (Mouse)
Pain ModelCompoundDoseAdministrationKey FindingsReference
Colorectal Distension This compoundNot specifiedNot specifiedGreater inhibitory impact on the visceromotor response compared to opiorphin.[7]
Upper Gastrointestinal Transit This compound1 mg/kgIntravenous (i.v.)Significantly inhibited upper gastrointestinal transit, an effect not observed with opiorphin at the same dose.[8]

Detailed Experimental Protocols

Pin-Pain Test
  • Animal Model: Male Wistar rats.

  • Apparatus: An open field (45x45 cm) with a floor overlaid with stainless steel pins (2/cm²), except for a central pin-free area.

  • Procedure: Rats are placed in the central pin-free area. Behavioral responses, including the number of audible vocalizations and avoidance of the pin areas, are recorded for a 3-minute period.

  • Drug Administration: this compound or vehicle is administered intravenously via the tail vein 5 minutes before the test. Opioid antagonists, if used, are administered prior to this compound.

  • Data Analysis: The number of vocalizations and avoidance responses are counted and compared between treatment groups using appropriate statistical tests (e.g., ANOVA).[1][3]

Formalin Test
  • Animal Model: Male Wistar rats.

  • Procedure: A 2.5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the rat's hind paw. The duration of paw licking is recorded for the first 15 minutes (Phase 1), which reflects acute nociceptive pain.

  • Drug Administration: this compound or vehicle is administered intravenously 10 minutes before the formalin injection. Opioid antagonists are administered prior to this compound.

  • Data Analysis: The total time spent licking the injected paw is measured and compared between groups using statistical tests like the Mann-Whitney U test.[1][2][3]

Postoperative Pain Model (Plantar Incision)
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: A 1 cm longitudinal incision is made through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel. The plantaris muscle is elevated and incised longitudinally. The skin is then closed with sutures.

  • Pain Assessment: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus.

  • Drug Administration: STR-324, morphine, or vehicle is administered via continuous intravenous infusion for 7 days post-surgery.

  • Data Analysis: Paw withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) are measured and compared over time between treatment groups.[4][5]

Neuropathic Pain Model (Spinal Nerve Ligation)
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: The L5 and L6 spinal nerves are exposed and tightly ligated distal to the dorsal root ganglion.

  • Pain Assessment: Mechanical allodynia is measured using von Frey filaments. Spontaneous pain can be assessed by observing and scoring pain-related behaviors.

  • Drug Administration: STR-324 or placebo is administered via continuous intravenous infusion.

  • Data Analysis: Paw withdrawal thresholds and spontaneous pain scores are recorded and compared between groups.[4][5]

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their analgesic effects primarily by modulating the endogenous opioid system. A secondary, more recently identified mechanism involves the inhibition of TRP channels.

Primary Mechanism: Potentiation of the Enkephalinergic System

This compound acts as a potent and specific inhibitor of neprilysin (NEP), a key enzyme responsible for the degradation of enkephalins. By inhibiting NEP, this compound increases the bioavailability of endogenous enkephalins in the synaptic cleft. These enkephalins then bind to and activate µ- and δ-opioid receptors on presynaptic and postsynaptic neurons, leading to a reduction in nociceptive signaling.[9][10]

NEP_Enkephalin_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Ca_channel Ca²⁺ Channel ActionPotential->Ca_channel opens Vesicle Vesicle with Enkephalins Ca_channel->Vesicle triggers fusion Enkephalin Enkephalin Vesicle->Enkephalin NEP NEP Enkephalin->NEP degradation OpioidReceptor μ/δ-Opioid Receptor Enkephalin->OpioidReceptor binds & activates This compound->NEP inhibits Hyperpolarization Hyperpolarization (Reduced Excitability) OpioidReceptor->Hyperpolarization ReducedNT Reduced Neurotransmitter Release OpioidReceptor->ReducedNT Analgesia Analgesia Hyperpolarization->Analgesia ReducedNT->Analgesia

Caption: this compound's primary mechanism of action.

Secondary Mechanism: Modulation of TRP Channels

Recent evidence suggests that this compound can also directly inhibit the activity of Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. These channels are key players in the detection and transmission of noxious stimuli. By inhibiting TRPA1 and TRPV1, this compound may further contribute to its analgesic effects, particularly in inflammatory and neuropathic pain states where these channels are often sensitized.

TRP_Channel_Pathway cluster_nociceptor Nociceptive Neuron Membrane TRPA1 TRPA1 Depolarization Depolarization TRPA1->Depolarization TRPV1 TRPV1 TRPV1->Depolarization This compound This compound This compound->TRPA1 inhibits This compound->TRPV1 inhibits NoxiousStimuli Noxious Stimuli (e.g., inflammatory mediators) NoxiousStimuli->TRPA1 activates NoxiousStimuli->TRPV1 activates ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal

Caption: this compound's secondary mechanism via TRP channels.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of this compound and its analogs in animal models of pain.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy in Acute Pain cluster_2 Phase 3: In Vivo Efficacy in Chronic Pain cluster_3 Phase 4: Safety & Side-Effect Profiling Synthesis Synthesis & Purification of this compound/Analog NEP_Assay NEP Inhibition Assay (IC50 determination) Synthesis->NEP_Assay Stability_Assay Plasma Stability Assay Synthesis->Stability_Assay Acute_Pain_Models Acute Pain Models (e.g., Formalin, Pin-Pain) NEP_Assay->Acute_Pain_Models Dose_Response Dose-Response Studies Acute_Pain_Models->Dose_Response Opioid_Antagonism Opioid Antagonist Reversal Dose_Response->Opioid_Antagonism Chronic_Pain_Models Chronic Pain Models (e.g., Neuropathic, Inflammatory) Opioid_Antagonism->Chronic_Pain_Models Long_Term_Dosing Long-Term Dosing (Continuous Infusion) Chronic_Pain_Models->Long_Term_Dosing Side_Effect_Assessment Side-Effect Assessment (Respiratory, GI, Sedation) Long_Term_Dosing->Side_Effect_Assessment Comparison_Morphine Comparison with Morphine Side_Effect_Assessment->Comparison_Morphine

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Sialorphin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents, including synthetic peptides like Sialorphin, is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as an acutely hazardous substance, its biological activity necessitates careful handling and disposal to prevent unintended environmental release or personnel exposure. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough risk assessment should be conducted. All personnel handling this compound should be trained on its properties and the procedures outlined in this document.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat must be worn at all times.

All handling of this compound, especially in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and the specific guidelines of your institution.

This category includes unused or expired lyophilized this compound powder, as well as consumables contaminated with the peptide, such as weigh boats, pipette tips, and gloves.

  • Segregation: Collect all solid this compound waste in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate its contents ("this compound Waste").

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service. Incineration is the preferred method of disposal for solid peptide waste.[1]

This includes this compound solutions, buffers containing the peptide, and rinsate from contaminated glassware.

Method 1: Chemical Inactivation via Hydrolysis

This method uses a strong acid or base to break the peptide bonds, effectively inactivating the this compound molecule.[2]

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).

  • Inactivation: Slowly add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure complete hydrolysis.

  • Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[2]

  • Neutralization: After the inactivation period, carefully neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, use a base like sodium bicarbonate or sodium hydroxide. For basic solutions, use an acid like hydrochloric acid.

  • Collection: Collect the neutralized solution in a clearly labeled hazardous waste container.

  • Disposal: Arrange for disposal through your institution's EHS department. Do not pour down the drain unless explicitly permitted by your institution's EHS guidelines and local regulations. [3]

Method 2: Chemical Inactivation via Oxidation

This method uses a strong oxidizing agent, such as sodium hypochlorite (B82951) (bleach), to degrade the peptide.[1][4]

  • Preparation: In a chemical fume hood, add a 10% bleach solution to the liquid this compound waste to achieve a final concentration of sodium hypochlorite between 0.5-1.0%.[1]

  • Inactivation: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][4]

  • Neutralization: After inactivation, neutralize the solution as required by your local wastewater regulations.

  • Collection and Disposal: Collect the treated solution in a designated hazardous waste container for disposal through your institution's EHS program.

Data Presentation: this compound Disposal Parameters

The following table summarizes the key quantitative data for the recommended chemical inactivation procedures for liquid this compound waste.

ParameterMethod 1: HydrolysisMethod 2: Oxidation
Inactivation Reagent 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)10% Bleach Solution (0.5-1.0% final concentration of Sodium Hypochlorite)[1]
Reagent to Waste Ratio 10:1Sufficient to achieve final concentration
Inactivation Time Minimum 24 hours[2]Minimum 30 minutes[1][4]
Final pH for Aqueous Waste 6.0 - 8.0[2]Neutral pH as per local regulations

Experimental Protocols: Decontamination of Labware

Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated before washing.

  • Initial Rinse: Rinse the labware with a suitable solvent (e.g., water, as this compound is water-soluble) and collect the rinsate as liquid chemical waste.

  • Decontamination: Immerse the rinsed labware in a 10% bleach solution for at least 30 minutes.[4]

  • Final Cleaning: After decontamination, wash the labware thoroughly with a laboratory-grade detergent and rinse with purified water.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.

Sialorphin_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Lyophilized powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, buffers, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid inactivate_liquid Chemically Inactivate (Hydrolysis or Oxidation) liquid_waste->inactivate_liquid incinerate Dispose via Institutional Hazardous Waste Program (Incineration) collect_solid->incinerate neutralize Neutralize to pH 6.0-8.0 inactivate_liquid->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid dispose_liquid Dispose via Institutional Hazardous Waste Program collect_liquid->dispose_liquid

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.